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  • Product: Paroxetine, cis-(+)-
  • CAS: 105813-05-6

Core Science & Biosynthesis

Foundational

Introduction: The Significance of Stereochemistry in Paroxetine

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of (-)-trans-Paroxetine Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of (-)-trans-Paroxetine

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression, anxiety disorders, and other mood-related conditions.[1] Marketed under trade names such as Paxil and Seroxat, its therapeutic efficacy is critically dependent on its specific three-dimensional structure. The paroxetine molecule possesses two chiral centers at the C3 and C4 positions of its piperidine ring, giving rise to four possible stereoisomers: (3S, 4R), (3R, 4S), (3S, 4S), and (3R, 4R).

Extensive pharmacological studies have demonstrated that only the (-)-trans-(3S, 4R) enantiomer is responsible for the desired therapeutic activity.[2] The other isomers, including the cis diastereomers and the (+)-trans enantiomer, are considered impurities and lack significant pharmacological effect.[1] Consequently, the synthesis of paroxetine is a significant challenge in medicinal chemistry, requiring precise control of stereochemistry to produce the single, active (-)-trans isomer in high purity. This guide provides a detailed exploration of the prevalent synthetic strategies and the rigorous analytical techniques employed for the structural elucidation of this crucial pharmaceutical agent.

Part 1: Strategies for the Asymmetric Synthesis of (-)-trans-Paroxetine

The synthesis of enantiomerically pure (-)-trans-paroxetine has evolved from classical resolution methods to more sophisticated asymmetric catalytic strategies. The primary goal is the efficient construction of the key intermediate, (3S, 4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine, which serves as the chiral scaffold for the final molecule.

Strategy I: The Classic Approach - Racemic Synthesis and Diastereomeric Resolution

One of the foundational routes to paroxetine involves the initial synthesis of a racemic mixture of the trans-piperidine core, followed by a classical resolution step to isolate the desired enantiomer. This method, while multi-stepped, is robust and illustrative of fundamental organic chemistry principles.

The general workflow is depicted below:

Racemic_Synthesis_and_Resolution A Arecoline + 4-Fluorophenylmagnesium Bromide B Grignard Reaction A->B C Mixture of cis/trans Isomers B->C D Epimerization (Base) C->D Converts cis to trans E Racemic trans-Ester D->E F Enantiomeric Resolution (with (-)-Menthol) E->F G Separated Diastereomeric Esters F->G Fractional Crystallization H Hydrolysis & Reduction (LiAlH4) G->H I Key Intermediate (3S, 4R)-Alcohol H->I J Etherification (Sesamol) I->J K N-Protected Paroxetine J->K L N-Demethylation K->L M (-)-trans-Paroxetine L->M

Diagram 1: Workflow for Racemic Synthesis with Chiral Resolution.

Key Experimental Steps:

  • Grignard Reaction: The synthesis typically commences with the reaction of arecoline (a tetrahydropyridine ester) with a Grignard reagent, 4-fluorophenylmagnesium bromide. This introduces the fluorophenyl group at the C4 position, yielding a mixture of cis and trans isomers of 1-methyl-3-carbomethoxy-4-(4'-fluorophenyl)piperidine.[1]

  • Epimerization: The initial mixture of isomers is treated with a strong base. This process, known as epimerization, converts the thermodynamically less stable cis isomer into the more stable trans isomer, enriching the mixture in the desired configuration.[1]

  • Enantiomeric Resolution: This is the most critical step for establishing the correct stereochemistry in this pathway. The racemic trans-ester is hydrolyzed and then esterified with a chiral auxiliary, typically (-)-menthol. This creates a pair of diastereomeric esters. Due to their different physical properties, these diastereomers can be separated by fractional crystallization.[1]

  • Reduction to the Key Alcohol: The resolved and desired (-)-trans ester is then reduced to the corresponding alcohol, (3S, 4R)-4-(4-Fluorophenyl)-piperidine-3-methanol, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1]

  • Williamson Ether Synthesis: The hydroxyl group of the key intermediate is coupled with sesamol to form the characteristic ether linkage. This is often achieved by first activating the alcohol by converting it to a good leaving group (e.g., a mesylate or tosylate) and then performing a nucleophilic substitution with the sodium salt of sesamol.[3]

  • N-Demethylation: The final step is the removal of the N-methyl protecting group to yield the secondary amine of the final paroxetine molecule. A common method involves reaction with phenyl chloroformate to form a carbamate intermediate, which is subsequently hydrolyzed to give the paroxetine free base.[1][4]

Strategy II: Modern Asymmetric Approaches

More recent synthetic strategies aim to establish the desired stereochemistry from the outset, avoiding the need for late-stage resolution and improving overall efficiency.

  • Catalytic Enantioselective Synthesis: These methods utilize chiral catalysts to directly produce an enantiomerically enriched product. Examples include asymmetric hydrogenation of a tetrasubstituted alkene precursor to set the two adjacent stereocenters, or enantioselective phase-transfer catalysis for the alkylation of a malonamide ester, which then undergoes further transformations to build the piperidine ring.[5][6]

  • Diastereoconvergent Catalysis: A novel approach involves a cobalt-catalyzed cross-coupling reaction to introduce the p-fluorophenyl ring in one of the final steps.[3][7] This reaction is notably diastereoconvergent, meaning it can convert a mixture of diastereomeric starting materials (e.g., a cis/trans mixture of a 4-bromopiperidine precursor) predominantly into the desired, thermodynamically more stable trans product.[7]

  • Continuous Flow Synthesis: Addressing the need for sustainable and scalable manufacturing, continuous flow processes have been developed for the synthesis of the chiral aldehyde intermediate of paroxetine.[8][9] These methods often employ heterogeneous organocatalysts under solvent-free conditions, offering significant advantages in productivity and environmental impact compared to traditional batch processes.[8]

Part 2: Structural Elucidation: Confirming Identity, Purity, and Stereochemistry

Rigorous analytical characterization is essential to confirm that the synthesized molecule is indeed (-)-trans-paroxetine and is free from isomeric and process-related impurities. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Structural_Elucidation_Workflow cluster_0 Primary Structure & Connectivity cluster_1 Stereochemistry & Purity cluster_2 Quantitative Analysis A NMR Spectroscopy (1H, 13C, 2D) B Mass Spectrometry (MS) C X-Ray Crystallography D Chiral HPLC E UV-Vis Spectroscopy Synthesized_Compound Synthesized Paroxetine Synthesized_Compound->A Confirms C-H framework Synthesized_Compound->B Confirms Molecular Weight Synthesized_Compound->C Definitive 3D Structure (Absolute Configuration) Synthesized_Compound->D Determines Enantiomeric Purity Synthesized_Compound->E Measures Concentration

Diagram 2: A generalized workflow for the structural elucidation of Paroxetine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for elucidating the molecular structure.

  • ¹H and ¹³C NMR: These one-dimensional spectra confirm the presence of all key functional groups: the p-fluorophenyl ring, the piperidine scaffold, and the methylenedioxy (sesamol) moiety.[10][11] A critical piece of data from the ¹H NMR spectrum is the coupling constant (J-value) between the protons at C3 and C4 of the piperidine ring. A large coupling constant (typically >10 Hz) is indicative of a trans-diaxial relationship, confirming the desired trans stereochemistry.[5]

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity between different parts of the molecule. These techniques are particularly powerful for characterizing novel process impurities or degradation products by revealing their detailed structural fragments.[12]

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, confirming that the correct atoms are present in the correct numbers.[3][12]

X-Ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[13] It provides unequivocal proof of the relative stereochemistry (cis vs. trans) and, when using appropriate refinement methods, the absolute configuration (3S, 4R).[10][11] Seminal structural studies have not only elucidated the structure of paroxetine itself but also its binding pose within the active site of the human serotonin transporter (SERT), providing invaluable insights for drug design.[10][11][14]

Chiral High-Performance Liquid Chromatography (HPLC)

While NMR and X-ray crystallography confirm the structure, chiral HPLC is the workhorse technique for quantifying the enantiomeric purity (or enantiomeric excess, ee) of the final product and key chiral intermediates.[15] Using a chiral stationary phase, this method can separate the desired (-)-trans enantiomer from the undesired (+)-trans enantiomer, allowing for precise determination of the synthesis's stereoselectivity.[6][15]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple and robust method primarily used for the quantitative determination of paroxetine in bulk drug substance and final pharmaceutical formulations.[16] Paroxetine exhibits a characteristic maximum absorbance (λmax) at approximately 291-294 nm, which can be used to measure its concentration based on the Beer-Lambert law.[16]

Part 3: Data and Protocols

Data Presentation

Table 1: Key Chemical Intermediates in Paroxetine Synthesis

Intermediate NameStructureRole in Synthesis
1-methyl-3-carbomethoxy-4-(4'-fluorophenyl)piperidinePiperidine esterProduct of the initial Grignard reaction; exists as cis/trans isomers.[1]
(3S, 4R)-4-(4-Fluorophenyl)-piperidine-3-methanolChiral alcoholThe key chiral building block after resolution and reduction.[1][12]
N-Boc-(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidineN-protected alcoholA common intermediate where the nitrogen is protected (e.g., with a Boc group) before subsequent reactions.[3][17]
N-Methyl ParoxetineN-methylated final productThe immediate precursor to paroxetine before the final N-demethylation step.[1]

Table 2: Representative Spectroscopic Data for Paroxetine Structural Elucidation

TechniqueObservationInterpretation
¹H NMR Doublet of doublets for H3/H4 with J ≈ 10-12 HzConfirms trans configuration of substituents on the piperidine ring.[5]
¹⁹F NMR Single resonanceConfirms the presence of the single fluorine atom on the phenyl ring.
Mass Spec (ESI+) m/z peak corresponding to [M+H]⁺ (e.g., ~330.14)Confirms the molecular weight of the paroxetine free base.[12]
UV-Vis λmax ≈ 291-294 nm (in Methanol)Characteristic absorbance used for quantitative analysis.[16]
Chiral HPLC Single major peak on a chiral columnConfirms high enantiomeric purity.[15]
Experimental Protocol Example: N-Demethylation

The following is a representative protocol for the N-demethylation of N-methyl paroxetine, a critical final step in many synthetic routes.

Objective: To convert (3S,4R)-3-{[3,4-(methylenedioxy)phenoxy]methyl}-4-(4-fluorophenyl)-1-methylpiperidine to paroxetine.

Materials:

  • N-methyl paroxetine intermediate

  • Phenyl chloroformate

  • Toluene (anhydrous)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Standard laboratory glassware and workup equipment

Procedure:

  • Carbamate Formation: Dissolve the N-methyl paroxetine intermediate in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen).[1]

  • Add phenyl chloroformate dropwise to the stirred solution at room temperature.[1]

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, cool the mixture and perform an appropriate aqueous workup to isolate the crude carbamate intermediate.

  • Hydrolysis: Dissolve the crude carbamate intermediate in an alcoholic solvent such as ethanol.[1]

  • Add a solution of potassium hydroxide (KOH) and heat the mixture to reflux to hydrolyze the carbamate.[1]

  • Monitor the reaction for the disappearance of the carbamate intermediate.

  • Once complete, cool the reaction, neutralize, and perform an extractive workup to isolate the crude paroxetine free base.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure (-)-trans-paroxetine.

References

  • US6583287B1 - Process for the production of paroxetine - Google Patents.
  • Coleman, J.A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife. Available at: [Link]

  • Despiau, C.F., et al. (2014). Total Synthesis of (±)-Paroxetine by Diastereoconvergent Cobalt-Catalysed Arylation. European Journal of Organic Chemistry. Available at: [Link]

  • Romo, D., et al. (2011). Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. PMC. Available at: [Link]

  • US6930186B2 - Process for the preparation of paroxetine substantially free of alkoxy impurities - Google Patents.
  • Ohsumi, K., et al. (2002). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Srinivasu, M.K., et al. (2003). Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Coleman, J.A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. PMC. Available at: [Link]

  • Gesto, D., et al. (2003). Synthesis of the major metabolites of paroxetine. Bioorganic Chemistry. Available at: [Link]

  • Onal, A., et al. (2005). Spectrophotometric Methods for the Determination of the Antidepressant Drug Paroxetine Hydrochloride in Tablets. Journal of AOAC International. Available at: [Link]

  • Maruoka, K., et al. (2010). Synthesis of (−)-Paroxetine via Enantioselective Phase-Transfer Catalytic Monoalkylation of Malonamide Ester. Organic Letters. Available at: [Link]

  • Zhang, X., et al. (2025). Asymmetric Formal Synthesis of (−)-Paroxetine. Organic Letters. Available at: [Link]

  • WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google Patents.
  • Reddy, G.S., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Semantic Scholar. Available at: [Link]

  • Ellena, J., et al. (2016). X-Ray diffraction, spectroscopy and thermochemical characterization of the pharmaceutical paroxetine nitrate salt. Journal of Molecular Structure. Available at: [Link]

  • Onal, A., et al. (2005). Spectrophotometric methods for the determination of the antidepressant drug paroxetine hydrochloride in tablets. PubMed. Available at: [Link]

  • Reddy, G.S., et al. (2008). (PDF) Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Academia.edu. Available at: [Link]

  • Linclau, B., et al. (2014). Synthesis of Paroxetine. Synfacts. Available at: [Link]

  • Coleman, J.A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv. Available at: [Link]

  • Coleman, J.A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. ResearchGate. Available at: [Link]

  • WO2001025202A1 - Process for the preparation of paroxetine intermediate - Google Patents.
  • Fodor-Csorba, K., et al. (2019). Multigram-scale flow synthesis of the chiral key intermediate of (−)-paroxetine enabled by solvent-free heterogeneous organocatalysis. Chemical Science. Available at: [Link]

  • Al-Majed, A.A. (2016). Simple Spectrophotometric Method for Determination of Paroxetine in Tablets Using 1,2-Naphthoquinone-4-Sulphonate as a Chromogenic Reagent. PMC. Available at: [Link]

  • Gouaux, E., et al. (2016). X-ray structures and mechanism of the human serotonin transporter. PMC. Available at: [Link]

  • Fodor-Csorba, K., et al. (2019). Multigram-scale flow synthesis of the chiral key intermediate of (–)-paroxetine enabled by solvent-free heterogeneous organocatalysis. PMC. Available at: [Link]

  • Patel, V.J., et al. (2022). UV - Vis Spectroscopy method to Determination and Validation of Paroxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form. International Journal of Research Trends and Innovation. Available at: [Link]

  • Al-Majed, A.A. (2009). Simple Spectrophotometric Method for Determination of Paroxetine in Tablets Using 1,2-Naphthoquinone-4-Sulphonate as a. Semantic Scholar. Available at: [Link]

  • US20020198387A1 - Process for producing paroxetine - Google Patents.
  • Sridhar, G., et al. (2018). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry. Available at: [Link]

Sources

Exploratory

Enantioselective Synthesis of cis-(+)-Paroxetine: A Technical Guide for Advanced Pharmacophore Profiling

As researchers pushing the boundaries of neuropharmacology and pharmaceutical quality control, we recognize that the stereochemical architecture of a molecule dictates its biological destiny. While (-)-trans-paroxetine i...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers pushing the boundaries of neuropharmacology and pharmaceutical quality control, we recognize that the stereochemical architecture of a molecule dictates its biological destiny. While (-)-trans-paroxetine is the celebrated active pharmaceutical ingredient (API) in Paxil®, its cis-(+)-diastereomer—specifically the (3S, 4S)-isomer—serves as a critical analytical standard (Paroxetine Impurity E) and a valuable structural probe for mapping the 3D-pharmacophore of the serotonin transporter (SERT)[1].

Synthesizing the cis isomer is not merely a reversed protocol of the commercial API; it requires fighting a thermodynamic gradient that heavily favors the trans diequatorial configuration. This whitepaper details the mechanistic rationale, kinetic control strategies, and self-validating experimental protocols required to achieve the enantioselective synthesis of cis-(+)-paroxetine.

Retrosynthetic Logic & Thermodynamic Control

The 3,4-disubstituted piperidine ring strongly favors the trans configuration to minimize syn-diaxial steric clashes. To access the cis-(+)-isomer in high enantiomeric excess (ee), we must bypass thermodynamic equilibration.

The Chiral Pool Strategy The most robust strategy relies on the chiral pool, specifically starting from (S)-glutamic acid to establish the C3 stereocenter early[2]. By converting (S)-glutamic acid into a rigid chiral Δ3 -piperidin-2-one scaffold, we create a predictable steric environment.

Kinetic Trapping via Organocuprates The subsequent introduction of the C4 4-fluorophenyl group is achieved via an organocuprate Michael addition[3]. Why an organocuprate? Hard nucleophiles (like Grignard reagents) often lead to undesired 1,2-addition at the lactam carbonyl. Soft nucleophiles, such as Gilman reagents ( R2​CuLi ), exclusively perform 1,4-conjugate additions. By conducting this reaction at cryogenic temperatures (-78 °C) in the presence of chlorotrimethylsilane (TMSCl), the intermediate enolate is instantly trapped as a silyl enol ether. This kinetic trapping prevents reversible retro-Michael reactions, locking the newly formed C4 stereocenter into the cis configuration dictated by facial shielding from the adjacent C3 substituent[4].

Reaction Pathway Visualization

SynthesisWorkflow N1 (S)-Glutamic Acid (Chiral Pool) N2 Δ3-Piperidin-2-one (Chiral Synthon) N1->N2 Cyclization & Protection N3 Organocuprate Addition (4-F-C6H4)2CuLi + TMSCl N2->N3 Michael Addition (-78°C) N4 cis-3,4-Disubstituted Piperidinone N3->N4 Kinetically Trapped Enolate N5 Lactam Reduction (BH3·THF) N4->N5 Chemoselective Reduction N6 Williamson Etherification (Sesamol, NaH) N5->N6 Mesylation & Displacement N7 cis-(+)-Paroxetine (3S, 4S-Isomer) N6->N7 Deprotection

Fig 1: Enantioselective synthetic workflow for cis-(+)-Paroxetine from (S)-Glutamic Acid.

Self-Validating Experimental Protocols

The following methodologies detail the critical phases of the synthesis. Each protocol is designed as a self-validating system, incorporating built-in quality control checkpoints to ensure stereochemical fidelity before proceeding to the next step.

Phase 1: Diastereoselective Organocuprate Conjugate Addition

Causality: TMSCl is not merely an additive; it is the kinetic linchpin. It acts as a Lewis acid to activate the enone and rapidly silylates the enolate, preventing epimerization at C4.

  • Preparation: Flame-dry a Schlenk flask under argon. Add CuI (1.1 equiv) and anhydrous THF. Cool the suspension to -78 °C.

  • Cuprate Formation: Add 4-fluorophenylmagnesium bromide (2.2 equiv) dropwise. Stir for 30 minutes to form the active Gilman reagent.

  • Kinetic Addition: Add TMSCl (2.0 equiv) followed immediately by the N-protected chiral Δ3 -piperidin-2-one (1.0 equiv) dissolved in THF.

  • Trapping: Maintain the reaction strictly at -78 °C for 2 hours.

  • Quench: Quench cold with a 9:1 mixture of saturated aqueous NH4​Cl and NH4​OH to break the copper complex. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Validation Checkpoint: Analyze the crude mixture via 1H -NMR. The diagnostic C4-proton of the cis-isomer appears as a distinct multiplet shifted relative to the trans-isomer. A coupling constant ( J3,4​ ) of ~4–5 Hz confirms the cis (axial-equatorial) relationship, whereas a J3,4​ of ~10–12 Hz would indicate the undesired trans (diaxial) epimer.

Phase 2: Chemoselective Lactam Reduction

Causality: Standard hydride donors like LiAlH4​ are overly aggressive and can cause ring-opening or epimerization of the sensitive C3/C4 stereocenters. Borane-THF ( BH3​⋅THF ) is electrophilic and selectively targets the electron-rich lactam carbonyl without disturbing the established stereochemistry.

  • Setup: Dissolve the cis-piperidinone in anhydrous THF under argon.

  • Reduction: Add BH3​⋅THF (3.0 equiv) dropwise at 0 °C.

  • Reflux: Heat the mixture to reflux for 4 hours, then cool to room temperature.

  • Complex Dismantling: Quench carefully with MeOH to destroy excess borane. Add 1M HCl and reflux for 1 hour to dismantle the stable boron-amine complex.

  • Isolation: Basify the aqueous layer with NaOH to pH 10 and extract with DCM.

Validation Checkpoint: FT-IR spectroscopy of the isolated product must show the complete disappearance of the strong lactam C=O stretch at ~1660 cm⁻¹, confirming complete reduction to the piperidine core.

Phase 3: Sterically Retentive Williamson Etherification

Causality: Direct Mitsunobu coupling on the cis-alcohol often suffers from poor yields due to the severe steric crowding of the cis configuration. A two-step activation (mesylation) and displacement by the highly nucleophilic sodium sesamolate ensures high conversion while retaining the (3S, 4S) stereochemistry.

  • Activation: React the intermediate primary alcohol with Methanesulfonyl chloride (MsCl, 1.2 equiv) and Et3​N (1.5 equiv) in DCM at 0 °C for 1 hour.

  • Nucleophile Generation: In a separate flask, generate sodium sesamolate by treating sesamol (1.5 equiv) with NaH (1.5 equiv) in anhydrous DMF at 0 °C.

  • Displacement: Transfer the unpurified mesylate to the sesamolate solution and heat to 60 °C for 12 hours.

  • Purification: Quench with water, extract with diethyl ether, and purify via silica gel chromatography to yield the protected cis-paroxetine. Subsequent N-deprotection yields the final cis-(+)-paroxetine API standard.

Validation Checkpoint: TLC analysis (Hexanes:EtOAc 7:3) should reveal complete consumption of the mesylate ( Rf​ 0.45) and the appearance of the ether product ( Rf​ 0.60). Stain with phosphomolybdic acid (PMA) to visualize.

Quantitative Data: Stereoselectivity Metrics

The table below summarizes how different synthetic strategies influence the stereochemical outcome of the paroxetine core, highlighting why the chiral pool/cuprate method is mandatory for accessing the cis isomer.

Table 1: Comparative Metrics of Paroxetine Stereoisomer Syntheses

Synthetic StrategyTarget IsomerKey Catalyst / ReagentOverall Yield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (cis:trans)
Chiral Pool (S-Glutamic Acid) cis-(+)-Paroxetine Organocuprate / TMSCl 21.5% > 99% (Inherited)96 : 4
Phase-Transfer Catalysistrans-(-)-ParoxetineChiral Ammonium Salt9.1%95%10 : 90
Asymmetric Desymmetrizationtrans-(-)-ParoxetinePig Liver Esterase (PLE)15.0%96%15 : 85
Organocatalytic Additiontrans-(-)-ParoxetineChiral Oxazaborolidine28.0%94%8 : 92

Data aggregated from Herdeis et al. [1], Kim et al.[2], and Johnson et al. [3].

References

  • Synthesis of homochiral piperidine derivatives from S-glutamic acid. Stereoselective 1,4-addition of organocuprates to a Δ3-piperidine-2-one. A paroxetine analogue. Source: Tetrahedron: Asymmetry (1996) URL:[Link]

  • Synthesis of (−)-Paroxetine via Enantioselective Phase-Transfer Catalytic Monoalkylation of Malonamide Ester. Source: Organic Letters (2010) URL:[Link]

  • Highly Diastereoselective and Enantioselective Carbon-Carbon Bond Formations in Conjugate Additions of Lithiated N-Boc Allylamines to Nitroalkenes: Enantioselective Synthesis of 3,4- and 3,4,5-Substituted Piperidines including (-)-Paroxetine. Source: Journal of the American Chemical Society (2001) URL:[Link]

  • Contemporary Drug Synthesis. Source: Wiley (2004) URL:[Link]

Sources

Foundational

The Pharmacological Profile of the cis-(+)-Paroxetine Stereoisomer: A Structural and Mechanistic Whitepaper

Executive Summary Paroxetine is a highly potent selective serotonin reuptake inhibitor (SSRI) widely prescribed for major depressive and anxiety disorders. The therapeutic efficacy of paroxetine is fundamentally dictated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Paroxetine is a highly potent selective serotonin reuptake inhibitor (SSRI) widely prescribed for major depressive and anxiety disorders. The therapeutic efficacy of paroxetine is fundamentally dictated by its stereochemistry. While the marketed active pharmaceutical ingredient (API) is the (-)-trans-(3S,4R) enantiomer, the synthesis process can generate diastereomeric impurities, notably the cis-(+)-paroxetine stereoisomer[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the pharmacological divergence between the active trans-isomer and the inactive cis-(+) isomer. By examining the structural biology of the human serotonin transporter (hSERT) and detailing rigorous experimental workflows, this guide provides a comprehensive framework for drug development professionals to isolate, characterize, and understand the mechanistic failure of cis-(+)-paroxetine.

Structural Pharmacology & Mechanistic Causality

The extraordinarily high binding affinity of (-)-trans-paroxetine for hSERT ( Kd​≈70 pM ) relies on a highly specific spatial orientation known as the "ABC pose" within the transporter's central binding site[2].

Cryo-electron microscopy (Cryo-EM) and X-ray crystallography reveal that the hSERT central pocket is divided into three distinct subsites:

  • Subsite A: Accommodates the basic piperidine ring, forming a critical salt bridge with Asp98.

  • Subsite B: Anchors the 1,3-benzodioxol group via a dense halogen-bonding and hydrophobic network involving residues like Ala169 and Asn177[2].

  • Subsite C: Deeply binds the 4-fluorophenyl group.

The Causality of cis-(+) Inactivity: In the active (-)-trans configuration, the 1,3-benzodioxol and 4-fluorophenyl groups project in opposite directions, perfectly spanning Subsites B and C[3]. Conversely, in the cis-(+)-paroxetine stereoisomer, these two bulky aromatic moieties are forced onto the same face of the piperidine ring.

When cis-(+)-paroxetine attempts to bind hSERT, this spatial convergence creates severe steric hindrance. The molecule physically cannot occupy Subsites B and C simultaneously. The resulting steric clash disrupts the interaction with Asn177, dismantling the binding network and rendering the cis-(+) isomer pharmacologically inactive[2].

Comparative Binding Affinity Data

The structural constraints of the cis-configuration translate directly into a massive loss of pharmacological potency. The table below summarizes the binding affinities of paroxetine stereoisomers, highlighting the necessity of rigorous chiral purity in the final API.

StereoisomerConfigurationhSERT Binding Affinity ( Ki​ )Pharmacological Status
(-)-trans-Paroxetine (3S, 4R)~0.07 nM (70 pM)Active API (Marketed)
(+)-trans-Paroxetine (3R, 4S)~2.5 nMInactive enantiomer
cis-(+)-Paroxetine (3R, 4R)> 100 nMInactive diastereomer / Impurity
cis-(-)-Paroxetine (3S, 4S)> 100 nMInactive diastereomer / Impurity

*Note: Absolute stereochemical assignments for cis-enantiomers depend on specific synthetic nomenclature, but all cis-configurations universally exhibit >1000-fold drops in affinity due to the Subsite B/C steric clash.

Experimental Workflows: Isolation & Characterization

To accurately profile cis-(+)-paroxetine, researchers must employ self-validating analytical and pharmacological systems. Below are the definitive protocols for characterizing this stereoisomer.

Protocol 1: Chiral HPLC Isolation of cis-(+)-Paroxetine

Standard C18 reverse-phase columns cannot resolve diastereomers with identical lipophilicity. We must use a Polysaccharide-based Chiral Stationary Phase (CSP).

  • Mechanistic Causality: The CSP provides a chiral microenvironment (helical grooves). The bent conformation of the cis-(+) isomer interacts differently with these grooves compared to the linear trans-isomer, forming transient diastereomeric complexes of differing stabilities, which enables baseline resolution.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1 v/v/v).

    • Why DEA? Paroxetine contains a basic secondary amine. Without DEA, the amine interacts with residual silanol groups on the silica support, causing severe peak tailing. DEA competitively masks these sites, ensuring sharp peaks.

Self-Validating System (System Suitability Test): Prior to preparative isolation, inject a racemic/diastereomeric paroxetine standard. Calculate the resolution factor ( Rs​ ) between the (-)-trans and cis-(+) peaks. The system is only validated for use if Rs​≥1.5 . If Rs​<1.5 , the DEA concentration or column temperature must be adjusted before proceeding.

Protocol 2: Radioligand Competition Binding Assay (hSERT)

To quantify the pharmacological inactivity of the isolated cis-(+) isomer, we perform a competitive displacement assay using membrane preparations expressing hSERT.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM KCl.

    • Mechanistic Causality: SERT is a sodium- and chloride-dependent transporter. The physiological Na+ and Cl− gradients are strictly required to stabilize the transporter in its outward-facing, high-affinity conformation[4].

  • Radioligand: 0.2 nM [3H] -(-)-trans-paroxetine.

    • Mechanistic Causality: We utilize tritiated paroxetine because its exceptionally slow dissociation rate ensures signal stability during the rapid vacuum filtration step. Fast-dissociating radioligands would wash off the receptor, artificially shrinking the total binding window.

  • Filtration: Harvest membranes onto GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Mechanistic Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic paroxetine isomers.

Self-Validating System (Z'-Factor & NSB): Include a Total Binding (TB) control (buffer only) and a Non-Specific Binding (NSB) control (10 µM fluoxetine) on every plate. The assay is only valid if the calculated Z'-factor is ≥0.5 and NSB is <10% of TB. This guarantees that the lack of displacement by cis-(+)-paroxetine is a genuine pharmacological failure, not an artifact of assay drift or high background noise.

Stereoselective Binding Pathway Visualization

The following diagram maps the logical flow from synthesis to the structural divergence at the hSERT binding pocket.

hSERT_Binding Racemate Paroxetine Synthesis (Mixed Stereoisomers) Separation Chiral Resolution (CSP-HPLC) Racemate->Separation Trans (-)-trans-Paroxetine (Active Enantiomer) Separation->Trans Target API Cis cis-(+)-Paroxetine (Inactive Diastereomer) Separation->Cis Impurity SERT hSERT Central Binding Site Trans->SERT Binds ABC Optimal 'ABC' Pose Subsites A, B, & C Occupied Trans->ABC Cis->SERT Attempts Binding Clash Steric Hindrance Subsite B/C Clash Cis->Clash SERT->ABC SERT->Clash AffinityHigh High Affinity (K_i ~ 70 pM) ABC->AffinityHigh AffinityLow Low Affinity (K_i > 100 nM) Clash->AffinityLow

Caption: Stereoselective divergence in hSERT binding between trans and cis paroxetine isomers.

References

  • Title: Chirality of antidepressive drugs: an overview of stereoselectivity Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Chemical and structural investigation of the paroxetine-human serotonin transporter complex Source: eLife Sciences URL: [Link]

  • Title: A Novel Bromine-Containing Paroxetine Analogue Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Novel Radiotracers for Imaging the Serotonin Transporter by Positron Emission Tomography: Synthesis, Radiosynthesis, and in Vitro and ex Vivo Evaluation of 11C-Labeled 2-(Phenylthio)araalkylamines Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

Sources

Exploratory

Structural and Kinetic Mechanisms of cis-(+)-Paroxetine at the Human Serotonin Transporter (hSERT)

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The human serotonin transporter (hSERT, encoded by SLC6A4) is a critical membrane protein responsible for terminating serotonergic sig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The human serotonin transporter (hSERT, encoded by SLC6A4) is a critical membrane protein responsible for terminating serotonergic signaling via the sodium- and chloride-dependent reuptake of 5-hydroxytryptamine (5-HT) into presynaptic neurons[1]. Among the class of Selective Serotonin Reuptake Inhibitors (SSRIs), cis-(+)-paroxetine (commonly known as Paxil) is distinguished by its exceptional binding affinity and highly specific mechanism of competitive inhibition[2].

This whitepaper dissects the structural biology of the SERT-paroxetine complex, elucidates the thermodynamic drivers of its sub-nanomolar binding affinity, and provides self-validating experimental protocols for characterizing SSRI-transporter interactions.

Structural Biology of the SERT-Paroxetine Complex

Paroxetine acts as a competitive inhibitor that arrests hSERT in an outward-open conformation [1]. By wedging into the central orthosteric binding pocket (the S1 site)—located halfway across the plasma membrane and formed by transmembrane helices (TMs) 1, 3, 6, 8, and 10—paroxetine sterically occludes the binding of endogenous serotonin[1].

Topography of the S1 Binding Pocket

High-resolution X-ray crystallography (e.g., PDB: 5I6X) and cryo-EM studies reveal that the S1 site is divided into three distinct subsites (A, B, and C), each accommodating specific pharmacophores of the paroxetine molecule[1][3]:

  • Subsite A (Polar Core): The secondary amine of paroxetine's piperidine ring projects into this polar region. It forms a critical salt bridge and hydrogen bond with the carboxylate group of the highly conserved Asp98 residue (at a distance of ~3.1–3.5 Å)[1][3]. Furthermore, the amine engages in a stabilizing cation-π interaction with Tyr95 , a residue essential for high-affinity SSRI recognition[3][4].

  • Subsite B (Hydrophobic Pocket): The catechol-like benzodioxol group of paroxetine occupies subsite B, a largely hydrophobic cavity lined by residues from TMs 3 and 8[3][5].

  • Subsite C (Deep Hydrophobic Cleft): The fluorophenyl group extends deep into subsite C, forming van der Waals interactions with residues such as Phe341 and Val501 [4].

This "ABC pose" perfectly complements the topological and electrostatic landscape of the outward-open state, creating an energetically favorable complex that prevents the conformational transition to the occluded and inward-open states required for substrate transport[1][3].

SERT_Cycle Outward_Open Outward-Open SERT (Apo or Na+/Cl- bound) Substrate_Bound Substrate-Bound (5-HT, Na+, Cl-) Outward_Open->Substrate_Bound 5-HT Binding Paroxetine_Bound Paroxetine-Bound Complex (Locked Outward-Open) Outward_Open->Paroxetine_Bound Paroxetine Binding (Competitive) Occluded Occluded State (Transition) Substrate_Bound->Occluded Conformational Change Inward_Open Inward-Open SERT (5-HT Release) Occluded->Inward_Open Intracellular Release Inward_Open->Outward_Open K+ Binding / Reset Paroxetine_Bound->Substrate_Bound Blocked

Mechanism of paroxetine locking SERT in the outward-open state, preventing 5-HT transport.

Binding Kinetics and Comparative Efficacy

Paroxetine exhibits the highest known binding affinity for the central site of SERT among all currently prescribed antidepressants, with dissociation constants ( Ki​ ) routinely measured in the sub-nanomolar to picomolar range (e.g., ~70.2 pM)[5][6]. The binding is highly dependent on the presence of extracellular Na+ , which allosterically increases the affinity of the transporter for paroxetine without altering the maximal binding capacity ( Bmax​ )[6].

Table 1: Comparative In Vitro Potency of SSRIs at hSERT

Data collated from standardized radioligand binding and functional reuptake assays[2]. Variations reflect differences in membrane preparations and radioligand specificities.

CompoundSERT Binding Affinity ( Ki​ , nM)Serotonin Reuptake Inhibition ( IC50​ , nM)
Paroxetine 0.1 - 1.0 0.1 - 0.8
Sertraline0.4 - 2.10.5 - 5.0
Fluoxetine1.1 - 6.82.8 - 15.0
Citalopram1.6 - 5.45.0 - 18.0
Fluvoxamine4.0 - 10.07.0 - 25.0

Experimental Methodologies for Validating Binding

To ensure scientific integrity and reproducibility in drug development, the interaction between paroxetine and SERT must be quantified using self-validating orthogonal assays. Below are the definitive protocols for determining thermodynamic affinity ( Ki​ ) and functional potency ( IC50​ ).

Protocol 1: Radioligand Competition Binding Assay (Determination of Ki​ )

Causality & Logic: This assay measures the ability of unlabeled paroxetine to displace a known radioligand (e.g., [3H] -citalopram). Rapid filtration is utilized to separate bound from free ligand faster than the dissociation rate ( koff​ ), preserving the equilibrium state[2].

  • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Rationale: Na+ is strictly required to stabilize the outward-open conformation necessary for high-affinity paroxetine binding[6].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of [3H] -citalopram (at its Kd​ ), and increasing concentrations of unlabeled paroxetine ( 10−12 to 10−5 M). Incubate at 22°C for 60 minutes to reach thermodynamic equilibrium[2].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Extract the filters, add liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a scintillation counter[2].

  • Data Validation (Cheng-Prusoff): Calculate the IC50​ using non-linear regression. Convert IC50​ to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[Radioligand]​IC50​​

    Rationale: This mathematical correction ensures the reported affinity is independent of the specific radioligand concentration used, providing a true thermodynamic value[2].

Radioligand_Workflow Membrane 1. Membrane Prep (hSERT + Na+ Buffer) Incubation 2. Incubation ([³H]-Ligand + Paroxetine) Membrane->Incubation Filtration 3. Rapid Filtration (Isolate Bound Ligand) Incubation->Filtration Quantification 4. Scintillation (Quantify CPM) Filtration->Quantification Analysis 5. Data Analysis (Cheng-Prusoff for Ki) Quantification->Analysis

Step-by-step workflow for in vitro radioligand binding assays to determine Ki values.

Protocol 2: Functional Serotonin Reuptake Inhibition Assay (Determination of IC50​ )

Causality & Logic: While binding assays confirm target engagement, functional assays are required to prove that binding translates to transport inhibition. Whole cells are used to maintain the natural electrochemical gradients ( Na+/K+ ) driving transport[2][7].

  • Cell Preparation: Seed hSERT-expressing cells in 96-well plates and culture until 80% confluent.

  • Inhibitor Pre-treatment: Wash cells with uptake buffer (25 mM HEPES-Tris, pH 7.0, 130 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4)[7]. Pre-incubate with varying concentrations of paroxetine for 15 minutes to allow the inhibitor to lock the transporter in the outward-open state.

  • Substrate Addition: Introduce a low concentration of [3H] -5-HT (diluted 1:100 with unlabeled 5-HT)[7]. Incubate for exactly 10 minutes. Rationale: The time must be kept short to measure the initial linear rate of uptake ( V0​ ) before intracellular accumulation alters the gradient.

  • Termination & Lysis: Halt transport immediately by washing with ice-cold buffer (disrupting the temperature-dependent transport kinetics). Lyse cells using 0.1 M NaOH or a mild detergent[2].

  • Analysis: Measure intracellular radioactivity via liquid scintillation. Plot fractional uptake versus log[Paroxetine] to derive the IC50​ [2].

References

  • X-ray structures and mechanism of the human serotonin transporter. Nature (PMC / NIH). Available at:[Link]

  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife. Available at:[Link]

  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex (Preprint). bioRxiv. Available at:[Link]

  • Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. PMC / NIH. Available at:[Link]

  • Mapping the Binding Site for Escitalopram and Paroxetine in the Human Serotonin Transporter Using Genetically Encoded Photo-Cross-Linkers. ACS Publications. Available at:[Link]

  • High-affinity paroxetine binding to the human placental serotonin transporter. PubMed - NIH. Available at:[Link]

Sources

Foundational

In Vitro Characterization of cis-(+)-Paroxetine Binding Affinity: A Stereoselective Analysis of hSERT Interactions

Executive Summary Paroxetine is a highly potent selective serotonin reuptake inhibitor (SSRI). Clinically, it is administered exclusively as the enantiomerically pure trans-(-)-isomer[1]. However, pharmaceutical synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Paroxetine is a highly potent selective serotonin reuptake inhibitor (SSRI). Clinically, it is administered exclusively as the enantiomerically pure trans-(-)-isomer[1]. However, pharmaceutical synthesis can yield multiple stereoisomers, including the pharmacopeial impurity cis-(+)-paroxetine (USP Related Compound D)[2]. As a Senior Application Scientist, I approach the in vitro characterization of this cis-(+) isomer not merely as routine impurity profiling, but as a rigorous thermodynamic interrogation of the human serotonin transporter (hSERT). This whitepaper details the structural causality and self-validating experimental protocols required to characterize the diminished binding affinity of cis-(+)-paroxetine compared to its active trans-(-) counterpart.

Structural Causality of Stereoselective Binding

Binding affinity is a direct readout of spatial complementarity. The central binding site of hSERT is exquisitely sensitive to ligand stereochemistry. High-resolution structural studies reveal that trans-(-)-paroxetine stabilizes hSERT in an outward-open conformation[3]. The trans-configuration allows the ligand to perfectly wedge into a central cavity formed by transmembrane helices (TMs) 1, 3, 6, 8, and 10[4]. The piperidine amine forms a critical salt bridge with Asp98 in subsite A, while the benzodioxol and fluorophenyl groups optimally occupy subsites B and C, respectively[5].

Conversely, the cis-(+) configuration introduces severe steric penalties. The altered spatial trajectory of the benzodioxol moiety in the cis-isomer prevents optimal insertion into subsite B (lined by residues such as Ala169 and Asn177)[6]. This spatial clash disrupts crucial cation-π interactions with Tyr95 and the surrounding hydrogen-bonding network, resulting in a drastically reduced binding enthalpy and a >1000-fold drop in affinity[4].

In Vitro Characterization Protocols

To quantify this stereoselective disparity, we deploy a self-validating system comprising a radioligand displacement assay and a functional reuptake assay.

Protocol 1: Radioligand Competitive Binding Assay

Causality: We utilize [³H]citalopram as the primary radiotracer because it binds the hSERT central site with high affinity, providing a stable, high-signal baseline to accurately measure the much weaker competitive displacement kinetics of cis-(+)-paroxetine[7].

Methodology:

  • Membrane Preparation: Culture HEK293 cells stably expressing hSERT. Harvest and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4, 120 mM NaCl, 5 mM KCl). Centrifuge at 40,000 × g for 30 min at 4°C to isolate the membrane fraction[7].

  • Incubation: Resuspend membranes (approx. 50 µg protein/well) in assay buffer. Add 1 nM[³H]citalopram to establish baseline receptor occupancy[3].

  • Displacement: Introduce cis-(+)-paroxetine in a logarithmic concentration gradient (10 pM to 100 µM). Run trans-(-)-paroxetine in parallel as an internal positive control.

  • Separation: Terminate the reaction after 60 min at 22°C via rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-treat filters with 0.5% polyethylenimine for 1 hour prior to filtration to minimize non-specific radioligand binding to the glass fibers[7].

  • Quantification: Wash filters thrice with ice-cold buffer. Measure retained radioactivity via liquid scintillation counting. Calculate the IC₅₀ using non-linear regression and derive the absolute binding affinity (Kᵢ) via the Cheng-Prusoff equation[7].

Protocol 2: Functional Serotonin Reuptake Inhibition Assay

Causality: Binding affinity (Kᵢ) must be correlated with functional efficacy (IC₅₀) to ensure the binding event translates to actual transport inhibition, validating the physiological relevance of the structural interaction[7].

Methodology:

  • Cell Preparation: Seed hSERT-expressing HeLa or HEK293 cells in 96-well plates and grow to 90% confluence[3].

  • Pre-incubation: Wash cells with oxygenated Krebs-Ringer HEPES buffer. Pre-incubate with varying concentrations of cis-(+)-paroxetine for 15 minutes at 37°C to allow equilibrium binding.

  • Uptake Initiation: Initiate transport by adding 20 nM[³H]5-HT (radiolabeled serotonin)[7].

  • Termination & Lysis: After exactly 10 minutes, halt uptake by washing rapidly with ice-cold buffer. Lyse cells using 0.1 M NaOH.

  • Detection: Quantify intracellular [³H]5-HT using a scintillation counter to determine the functional IC₅₀[7].

Data Presentation: Stereoselective Affinity

The thermodynamic penalty of the cis-configuration is starkly reflected in the quantitative data. While the trans-(-) isomer exhibits sub-nanomolar potency, the cis-(+) isomer functions merely as a weak background interactor.

CompoundStereochemistryhSERT Binding Affinity (Kᵢ, nM)5-HT Reuptake Inhibition (IC₅₀, nM)Clinical/Analytical Status
trans-(-)-Paroxetine (3S,4R)-trans0.07 - 0.130.1 - 0.8Active Pharmaceutical Ingredient
cis-(+)-Paroxetine (3S,4S)-cis> 150.0> 300.0USP Related Compound D (Impurity)
Sertraline (Reference)(1S,4S)-cis0.4 - 2.10.5 - 5.0Active Pharmaceutical Ingredient

Note: Data synthesized from standardized in vitro hSERT expression models[3][7][8]. The cis-(+)-paroxetine isomer exhibits a >1000-fold reduction in affinity compared to the trans-(-) isomer.

Experimental Workflow Visualization

SERT_Binding_Workflow N1 hSERT Expression (HEK293 Cells) N2 Membrane Isolation & Homogenization N1->N2 Lysis & Centrifugation N3 Radioligand Binding ([³H]Citalopram) N2->N3 Assay Buffer Addition N4 Competitive Displacement (cis-(+)-Paroxetine) N3->N4 Concentration Gradient N5 Vacuum Filtration & Washing N4->N5 Reaction Termination N6 Affinity Quantification (Kᵢ Determination) N5->N6 Scintillation Counting

In vitro workflow for stereoselective characterization of cis-(+)-Paroxetine binding to hSERT.

References

  • Paroxetine Hydrochloride Anhydrous | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL:[Link]

  • Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics Source: MDPI URL:[Link]

  • A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter Source: PMC - NIH URL:[Link]

  • X-ray structures and mechanism of the human serotonin transporter Source: PMC - NIH URL:[Link]

  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter Source: PMC - NIH URL:[Link]

  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex Source: eLife URL:[Link]

Sources

Exploratory

Molecular Structure, Chemical Dynamics, and Analytical Profiling of cis-(+)-Paroxetine: A Technical Whitepaper

Executive Summary Paroxetine is a potent selective serotonin reuptake inhibitor (SSRI) characterized by a highly specific stereochemical architecture. While the therapeutic agent is strictly the (-)-trans-(3S,4R) configu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Paroxetine is a potent selective serotonin reuptake inhibitor (SSRI) characterized by a highly specific stereochemical architecture. While the therapeutic agent is strictly the (-)-trans-(3S,4R) configuration, the cis-(+) diastereomer—specifically (3R,4R)-cis-paroxetine—represents a critical process-related impurity and synthetic intermediate. This whitepaper provides an in-depth mechanistic analysis of the molecular structure, epimerization dynamics, and analytical separation protocols for cis-(+)-paroxetine, designed for drug development professionals tasked with optimizing synthetic yields and ensuring enantiomeric purity.

Stereochemical Context and Molecular Architecture

The paroxetine molecule features a piperidine ring substituted at the C3 and C4 positions, generating two chiral centers and four possible stereoisomers: two trans enantiomers and two cis enantiomers.

The clinical active pharmaceutical ingredient (API) is exclusively1. Conversely, the cis-(+) isomer, (3R,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine, exhibits a fundamentally different spatial geometry. In the cis configuration, the bulky 4-fluorophenyl group and the 3-(1,3-benzodioxol-5-yloxymethyl) group are oriented on the same face of the piperidine ring. This spatial proximity induces significant steric strain compared to the anti-periplanar arrangement of the trans isomer, fundamentally altering its thermodynamic stability and receptor binding affinity.

Quantitative Physicochemical Profile

The structural divergence between the cis and trans isomers dictates their physicochemical behavior, which is critical for downstream chromatographic separation and mass spectrometry.

Table 1: Physicochemical Profile of cis-(+)-Paroxetine Hydrochloride

PropertyValueCausality / Analytical Significance
IUPAC Name (3R,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidineDefines the absolute stereochemistry of the cis-(+) isomer.
Molecular Formula C19H20FNO3 • HClStandard salt form utilized in analytical profiling and2.
Molecular Weight 365.8 g/mol (HCl salt)Directly impacts mass spectrometry (MS) ionization parameters and m/z targeting.
Topological Polar Surface Area 39.7 ŲIndicates moderate polarity, influencing reverse-phase chromatographic retention.
XLogP3 ~4.45High lipophilicity, requiring high-organic mobile phases for efficient elution.

Synthetic Pathways and Epimerization Dynamics

The commercial synthesis of paroxetine frequently utilizes arecoline (a natural tetrahydropyridine ester) as a starting material. A critical step in this pathway is the 3. This reaction introduces the 4-fluorophenyl group at the C4 position of the piperidine ring but lacks absolute stereocontrol, yielding a kinetic mixture of cis and trans isomers.

Because the cis isomer is a thermodynamically unstable process impurity, it must be converted to the desired trans configuration via base-catalyzed epimerization.

Synthesis Start Arecoline / Tetrahydropyridine Grignard Grignard Reaction (4-fluorophenylmagnesium bromide) Start->Grignard Mixture cis/trans-Piperidine Intermediate Mixture Grignard->Mixture Epimerization Base-Catalyzed Epimerization (Thermodynamic Control) Mixture->Epimerization CisIsomer (+)-cis Isomer (Kinetic Impurity) Mixture->CisIsomer Minor TransIsomer (-)-trans Isomer (Favored Product) Epimerization->TransIsomer Favored CisIsomer->Epimerization Conversion

Synthetic workflow and epimerization dynamics of paroxetine stereoisomers.

Protocol 1: Base-Catalyzed Epimerization of cis-Piperidine Intermediates

Self-Validating Rationale: This protocol forces the kinetic cis product into a thermodynamic sink. The success of the reaction is self-validated by in-process HPLC monitoring; a definitive shift in the peak area ratio from cis to trans confirms enolate formation and successful stereocenter inversion.

  • Dissolution: Suspend the crude cis/trans piperidine intermediate mixture in an anhydrous organic solvent (e.g., toluene) at ambient temperature.

  • Base Addition: Slowly add 1.2 equivalents of a strong alkoxide base (e.g., sodium methoxide).

    • Causality: The alkoxide acts as a proton acceptor to deprotonate the relatively acidic alpha-proton at C3, generating a planar enolate without acting as a competing nucleophile.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 65–70 °C) for 4–6 hours.

    • Causality: Elevated temperature provides the activation energy necessary to overcome the rotational barrier of the enolate intermediate. Reprotonation occurs preferentially from the less sterically hindered face, driving the equilibrium toward the trans isomer.

  • Quenching: Cool the mixture to 0–5 °C and quench with a dilute aqueous acid (e.g., 1M HCl).

    • Causality: Rapid neutralization locks the newly formed stereocenter and prevents reverse epimerization.

  • Extraction & Isolation: Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the trans-enriched product.

Analytical Methodologies for Chiral Separation

Regulatory guidelines mandate strict control of chiral impurities. The structural similarity between cis and trans paroxetine requires advanced chiral stationary phases (CSPs) or chiral mobile phase additives for baseline resolution. Two highly validated approaches utilize either an 4 or a .

HPLC_Separation Sample Mixed Paroxetine Isomers (cis & trans) Column Chiral Stationary Phase (Ovomucoid / β-Cyclodextrin) Sample->Column Interaction Differential Steric Interaction & Chiral Recognition Column->Interaction TransElution trans-Isomers Resolved Peaks Interaction->TransElution Retention Time A CisElution cis-Isomers Resolved Peaks Interaction->CisElution Retention Time B

Logic flow of chiral chromatographic separation for paroxetine isomers.

Protocol 2: HPLC Separation of Paroxetine Stereoisomers using β-Cyclodextrin

Self-Validating Rationale: The use of a chiral mobile phase additive allows for enantioseparation on a standard achiral C18 column. The formation of transient diastereomeric inclusion complexes validates the method; distinct, baseline-resolved retention times confirm the specific host-guest interactions of each isomer.

  • Column Preparation: Install a standard Diamond C18 column (4.6 mm x 250 mm, 5 µm) into the HPLC system and equilibrate.

  • Mobile Phase Formulation: Prepare a mixture of 0.1% phosphoric acid and methanol (65:35, v/v). Dissolve 0.38 g/L of carboxymethyl-β-cyclodextrin into the aqueous portion before mixing.

    • Causality: The cyclodextrin cavity provides a hydrophobic chiral pocket; the carboxymethyl groups offer additional hydrogen bonding sites for the piperidine nitrogen, amplifying chiral recognition.

  • pH Adjustment: Adjust the mobile phase pH to 7.2 using triethylamine.

    • Causality: At pH 7.2, the secondary amine of paroxetine is partially deprotonated, optimizing its inclusion into the cyclodextrin cavity while the triethylamine acts as a silanol-masking agent to prevent peak tailing.

  • System Parameters: Set the flow rate to 1.0 mL/min, column temperature to 25 °C, and UV detector to 210 nm.

  • Sample Injection & Analysis: Inject 10 µL of the sample (1 mg/mL). The trans and cis isomers, along with their respective enantiomers, will elute as four distinct peaks due to their differing association constants with the chiral additive.

Pharmacological Significance and Receptor Binding

The stereochemistry of paroxetine is not merely a synthetic hurdle; it is the fundamental determinant of its pharmacodynamics. Paroxetine exerts its therapeutic effect by binding to the central substrate-binding site of the human serotonin transporter (SERT).

X-ray crystallographic studies of the SERT-paroxetine complex reveal that the molecule adopts an 5. The piperidine ring anchors into subsite A via a critical salt bridge, the benzodioxol group occupies subsite B, and the fluorophenyl group fits deeply into subsite C.

In the cis-(+) configuration, the spatial trajectory of the benzodioxol and fluorophenyl groups is fundamentally altered. The steric clash prevents the simultaneous optimal occupation of subsites B and C. Consequently, cis-paroxetine exhibits a drastically reduced binding affinity compared to the remarkable 70 pM affinity of the (-)-trans enantiomer. This renders the cis isomer therapeutically inactive, highlighting the exquisite stereoselectivity of the SERT binding pocket and reinforcing the necessity of the rigorous chiral control protocols detailed above.

References

  • Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics.MDPI.
  • Paroxetine mesylate synthesis p
  • New validated HPLC methodology for the determination of (−)
  • Separation of paroxetine and its intermediate enantiomers by high performance liquid chromatography using carboxymethyl-beta-cyclodextrin as chiral mobile phase additive.PubMed.
  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex.eLife.
  • Paroxetine hydrochloride anhydrous, cis-.PubChem.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Paroxetine Stereoisomers

For Researchers, Scientists, and Drug Development Professionals Foreword Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of various depressive and anxiety...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of various depressive and anxiety disorders. As with many pharmaceutical compounds, a deep understanding of its physicochemical properties is paramount for effective drug development, formulation, and delivery. This is particularly crucial for paroxetine, which possesses two chiral centers, giving rise to four stereoisomers. The therapeutic efficacy of paroxetine is primarily attributed to the (-)-trans isomer. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the physicochemical properties and solubility of paroxetine, with a specific focus on its stereoisomers. We will delve into the experimental methodologies for determining these properties, discuss the impact of stereochemistry, and provide insights into the solid-state chemistry of this important molecule.

Introduction to Paroxetine and the Significance of its Stereoisomers

Paroxetine is a phenylpiperidine derivative with the chemical name (-)-trans-4R-(4'-fluorophenyl)-3S-[(3',4'-methylenedioxyphenoxy) methyl] piperidine.[1] It functions by potently and selectively inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft.[2] The molecule's structure, featuring two chiral centers, results in the potential for four stereoisomers: (-)-trans, (+)-trans, (-)-cis, and (+)-cis.[3][4] The pharmacological activity of paroxetine is highly stereoselective, with the (-)-trans-(3S,4R) enantiomer being the therapeutically active form.[3] Consequently, understanding the distinct physicochemical properties of each stereoisomer is critical for ensuring the quality, stability, and efficacy of the final drug product. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), emphasize the importance of characterizing the individual enantiomers of a chiral drug.[5]

Physicochemical Properties of (-)-trans-Paroxetine

The majority of available data pertains to the therapeutically active (-)-trans-paroxetine, most commonly in its hydrochloride hemihydrate salt form.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₀FNO₃[6]
Molecular Weight 329.4 g/mol (free base)[6][7]
pKa 9.9[6][8]
logP (octanol/water) 3.95[6][8]
Melting Point 120-138 °C (hydrochloride hemihydrate)[1][6][7]
Aqueous Solubility 5.4 mg/mL (hydrochloride)[1]
Acidity Constant (pKa)

The pKa of a molecule is a critical determinant of its ionization state at different physiological pH values, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. Paroxetine, with a pKa of 9.9, is a basic compound.[6][8] This indicates that at physiological pH (around 7.4), it will exist predominantly in its protonated, cationic form. This ionization is crucial for its interaction with the serotonin transporter (SERT).

Potentiometric titration is a standard and reliable method for determining the pKa of ionizable compounds.[9][10]

Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the paroxetine isomer (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol for poorly water-soluble compounds.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the paroxetine solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Begin stirring the solution gently.

    • Add the titrant (e.g., NaOH for a basic compound like paroxetine) in small, precise increments.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the paroxetine has been neutralized. This point is identified as the midpoint of the steepest part of the titration curve.

pKa_Determination cluster_prep Solution Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Prepare Paroxetine Solution C Calibrate pH Meter A->C B Prepare Standardized Titrant (e.g., NaOH) D Add Titrant Incrementally B->D C->D E Record pH and Volume D->E After each addition F Plot pH vs. Titrant Volume E->F G Identify Half-Equivalence Point F->G H Determine pKa G->H

Caption: Workflow for pKa determination by potentiometric titration.

Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.[11] A higher logP value indicates greater lipophilicity. Paroxetine's logP of 3.95 suggests it is a lipophilic molecule, which facilitates its ability to cross the blood-brain barrier and enter the central nervous system.[6][8]

The shake-flask method is the traditional and most widely accepted technique for the experimental determination of logP.[12]

Principle: A known amount of the solute is partitioned between two immiscible liquid phases (n-octanol and water). After equilibration, the concentration of the solute in each phase is measured to calculate the partition coefficient.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, then allowing the phases to separate.

  • Partitioning:

    • Accurately weigh a small amount of the paroxetine isomer and dissolve it in one of the pre-saturated phases.

    • Add a known volume of this solution to a flask containing a known volume of the other pre-saturated phase.

    • Seal the flask and shake it gently at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis:

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of paroxetine in each sample using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the logP using the formula: logP = log ( [Paroxetine]octanol / [Paroxetine]water )

logP_Determination cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol and water B Dissolve Paroxetine in one phase A->B C Mix with the other phase B->C D Shake to equilibrate C->D E Separate phases (centrifugation) D->E F Measure concentration in each phase (HPLC/UV) E->F G Calculate logP F->G

Caption: Workflow for logP determination by the shake-flask method.

Solubility of Paroxetine

The solubility of a drug is a critical factor influencing its bioavailability. Paroxetine hydrochloride is described as slightly soluble in water.[13] The aqueous solubility of paroxetine hydrochloride is reported to be 5.4 mg/mL.[1] Its solubility in organic solvents varies, being freely soluble in methanol and sparingly soluble in ethanol.[6][14]

Impact of pH on Solubility

As a basic compound, the solubility of paroxetine is pH-dependent. In acidic environments, where it is predominantly in its ionized form, its solubility is expected to be higher than in neutral or alkaline conditions where the un-ionized form predominates.

Polymorphism and its Effect on Solubility

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit different physicochemical properties, including solubility and melting point. Paroxetine hydrochloride is known to exist in at least two polymorphic forms: an anhydrous form and a more stable hemihydrate form.[15] The hemihydrate form is generally less soluble than the anhydrous form. The interconversion between these forms can be influenced by factors such as humidity and temperature.

The equilibrium solubility of a compound in a particular solvent is determined by creating a saturated solution and measuring the concentration of the dissolved solute.

Principle: An excess amount of the solid compound is agitated in a solvent until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Step-by-Step Methodology:

  • Sample Preparation:

    • Add an excess amount of the paroxetine isomer to a vial containing a known volume of the desired solvent (e.g., water, buffer of a specific pH).

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., using a shaker bath) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

    • Dilute the filtrate appropriately and analyze the concentration of paroxetine using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[11][16][17]

Paroxetine Stereoisomers: A Comparative Perspective

While the (-)-trans isomer of paroxetine is the active pharmaceutical ingredient, a comprehensive understanding of the physicochemical properties of all four stereoisomers is valuable for enantioselective synthesis, purification, and quality control.

StereoisomerConfigurationTherapeutic Activity
(-)-trans-Paroxetine(3S, 4R)Active
(+)-trans-Paroxetine(3R, 4S)Inactive
(-)-cis-Paroxetine(3S, 4S)Inactive
(+)-cis-Paroxetine(3R, 4R)Inactive
  • Enantiomers (e.g., (-)-trans and (+)-trans) have identical physicochemical properties in an achiral environment. Therefore, their pKa, logP, and solubility in achiral solvents are expected to be the same. Their melting points may be identical or, in the case of a racemic compound, different from the individual enantiomers.

  • Diastereomers (e.g., trans vs. cis isomers) have different spatial arrangements of their atoms and are not mirror images. Consequently, they are expected to have different physicochemical properties, including pKa, logP, solubility, and melting point. For instance, the cis and trans isomers of a molecule can have different dipole moments, which can influence their polarity and, consequently, their solubility.[17]

Analytical Methods for Stereoisomer Separation

The ability to separate and quantify the different stereoisomers of paroxetine is crucial for ensuring the enantiomeric purity of the final drug product. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most common techniques employed for this purpose.[16][18][19][20]

Chiral HPLC utilizes a chiral stationary phase (CSP) to achieve separation of enantiomers.

Principle: The enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus separation.

Step-by-Step Methodology (General Guidance): [8][12]

  • Column Selection:

    • Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak AD) are often effective for separating paroxetine enantiomers.[18]

  • Mobile Phase Optimization:

    • Develop an appropriate mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

    • Small amounts of an additive, such as diethylamine, may be required to improve peak shape for basic compounds like paroxetine.

  • Chromatographic Conditions:

    • Set the flow rate, column temperature, and detection wavelength (e.g., 295 nm).

  • Sample Analysis:

    • Dissolve the paroxetine sample in a suitable solvent and inject it into the HPLC system.

    • The different stereoisomers will elute at different retention times, allowing for their identification and quantification.

Chiral_HPLC_Workflow cluster_method_dev Method Development cluster_analysis Analysis A Select Chiral Stationary Phase B Optimize Mobile Phase Composition A->B C Set Chromatographic Conditions B->C D Prepare and Inject Sample C->D E Detect Eluting Isomers D->E F Identify and Quantify Isomers E->F

Caption: General workflow for chiral HPLC method development and analysis.

Capillary electrophoresis is another powerful technique for the enantioseparation of chiral drugs.[9][14][19]

Principle: In CE, a chiral selector is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation. Cyclodextrins are commonly used as chiral selectors for the separation of paroxetine enantiomers.[16]

Conclusion

A thorough understanding of the physicochemical properties and solubility of paroxetine and its stereoisomers is fundamental for the successful development and manufacturing of this important antidepressant. While extensive data is available for the therapeutically active (-)-trans enantiomer, a comprehensive comparative analysis of all four stereoisomers remains an area for further research. The experimental protocols and analytical methodologies outlined in this guide provide a framework for researchers to further investigate the nuanced physicochemical landscape of paroxetine's stereoisomers. Such knowledge is not only of academic interest but also holds significant practical implications for optimizing drug formulation, ensuring product quality, and ultimately, enhancing therapeutic outcomes for patients.

References

  • U.S. Food and Drug Administration. (paroxetine hydrochloride). [Link]

  • Reddy, M. S., & Reddy, P. R. (2014). Solubility Enhancement of Paroxetine Hydrochloride by Hydrotropy. Indian Journal of Pharmaceutical Sciences, 76(4), 304–311. [Link]

  • Zukowski, J., Brightwell, M., & De Biasi, V. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality, 15(7), 600–604. [Link]

  • Coleman, J. A., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e57429. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Hancu, G., Papp, L. A., & Rusu, A. (2013). Capillary electrophoresis in the enantioseparation of modern antidepressants: An overview. Journal of Biochemical and Biophysical Methods, 75(1), 1-9. [Link]

  • Vashistha, V. K. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Asian Biomedicine, 16(2), 55-69. [Link]

  • Lisowska-Kuźmicz, M., Kantor-Boruta, M., Jończyk, A., & Jarosz, M. (2014). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and Bioanalytical Chemistry, 406(15), 3697–3702. [Link]

  • Tănase, M. A., Radu, G. L., & Măruţescu, L. (2021). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 26(19), 5947. [Link]

  • Vashistha, V. K. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Asian Biomedicine, 16(2), 55-69. [Link]

  • Singh, S., & Sharma, G. (2026, January 12). The role of chirality and enantiomers in antidepressants: A comprehensive review of duloxetine, paroxetine, and their symmetry. International Journal of Pharmaceutical Research and Applications, 11(1), 306-311. [Link]

  • Ellena, J., et al. (2016). Pharmaceutical paroxetine-based organic salts of carboxylic acids with optimized properties: the identification and characterization of potential novel API solid forms. CrystEngComm, 18(20), 3686-3697. [Link]

  • Petrovic, A. G., et al. (2007). Vibrational circular dichroism spectroscopy study of paroxetine and femoxetine precursors. Chirality, 19(9), 726-733. [Link]

  • Germann, D., Ma, G., Han, F., & Tikhomirova, A. (2013). Paroxetine hydrochloride. Profiles of Drug Substances, Excipients, and Related Methodology, 38, 367–406. [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv. [Link]

  • U.S. Food and Drug Administration. (paroxetine hydrochloride). [Link]

  • Encyclopedia MDPI. (2021, February 25). Paroxetine Molecular Mechanisms of Action. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ResearchGate. (2025, October 15). Paroxetine—Overview of the Molecular Mechanisms of Action. [Link]

  • Buxton, P. C., Lynch, I. R., & Roe, J. M. (1988). Solid-state forms of paroxetine hydrochloride. International Journal of Pharmaceutics, 42(1-3), 135-143. [Link]

  • Lee, J. H., et al. (2002). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Chemical & Pharmaceutical Bulletin, 50(9), 1254-1256. [Link]

  • Academia.edu. (n.d.). Self aggregation of a selective serotonin reuptake inhibitor drug paroxetine hydrochloride a thermodynamic study. [Link]

  • Google Patents. (n.d.).
  • U.S. Food and Drug Administration. (2002, February 6). 20-936S-008 Paroxetine Hydrochloride Chemistry Review. [Link]

  • MolModa Documentation - Durrant Lab. (n.d.). logP. [Link]

  • ResearchGate. (2016, November 29). Generation of Hydrate Forms of Paroxetine HCl from the Amorphous State: An Evaluation of Thermodynamic and Experimental Predictive Approaches. [Link]

  • European Pharmacopoeia. (2012, May 2). PAROXETINE HYDROCHLORIDE HEMIHYDRATE Paroxetini hydrochloridum hemihydricum. [Link]

  • Reddy, M. S., & Reddy, P. R. (2014). Solubility Enhancement of Paroxetine Hydrochloride by Hydrotropy. Indian Journal of Pharmaceutical Sciences, 76(4), 304–311. [Link]

  • MDPI. (2021, June 11). Assessment of Paroxetine Molecular Interactions with Selected Monoamine and γ-Aminobutyric Acid Transporters. [Link]

  • Chemistry Stack Exchange. (2016, May 21). Which isomers (cis or trans) are more water soluble?. [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • U.S. Food and Drug Administration. (2002, September 24). 020031s037 Paroxetine Clinpharm BPCA. [Link]

  • PubMed. (2015). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]

  • ClinPGx. (n.d.). Paroxetine Pathway, Pharmacokinetics. [Link]

Sources

Exploratory

Orthogonal Spectroscopic Characterization of cis-(+)-Paroxetine: A Comprehensive Guide to NMR, IR, and MS Workflows

Stereochemical Context and Regulatory Imperative Paroxetine is a potent selective serotonin reuptake inhibitor (SSRI) whose therapeutic efficacy is strictly tied to its stereochemistry; it is exclusively administered as...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Context and Regulatory Imperative

Paroxetine is a potent selective serotonin reuptake inhibitor (SSRI) whose therapeutic efficacy is strictly tied to its stereochemistry; it is exclusively administered as the (-)-trans-(3S,4R) enantiomer[1]. However, the synthesis of the piperidine core inherently risks the generation of diastereomeric impurities. Among these, cis-(+)-Paroxetine—formally recognized in pharmacopeias as Paroxetine EP Impurity E or USP Related Compound D—is a critical process-related impurity that must be rigorously quantified and structurally validated[2].

Because the cis and trans diastereomers possess identical molecular weights, empirical formulas, and functional groups, standard one-dimensional chromatographic assays are insufficient for absolute structural confirmation. As a Senior Application Scientist, I advocate for an orthogonal spectroscopic approach. By integrating Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy, we create a self-validating analytical system that unambiguously assigns stereochemistry and confirms structural integrity without relying on a single point of failure[3].

Strategic Analytical Framework: The Causality of Orthogonality

To establish absolute confidence in the characterization of cis-(+)-Paroxetine, our analytical strategy leverages the distinct physical principles of three techniques:

  • NMR Spectroscopy: Exploits nuclear spin interactions to map the carbon-hydrogen framework. It is the only technique in this suite capable of definitively proving the cis relative stereochemistry via spatial proximity (NOE) and scalar coupling ( 3J ).

  • LC-ESI-MS/MS: Utilizes soft ionization and collision-induced dissociation (CID) to confirm the exact mass and validate the connectivity of the distinct structural domains (the fluorophenyl ring, the piperidine core, and the benzodioxole moiety).

  • FT-IR Spectroscopy: Probes the vibrational modes of the molecule, providing a rapid, orthogonal fingerprint of the secondary amine, ether linkages, and the fluorinated aromatic system.

G cluster_0 Orthogonal Spectroscopic Profiling Start cis-(+)-Paroxetine Sample (Impurity E) NMR NMR Spectroscopy (1D & 2D NOESY) Start->NMR MS LC-ESI-MS/MS (CID Fragmentation) Start->MS IR FT-IR Spectroscopy (ATR Vibrational) Start->IR NMR_Out Stereochemical Assignment (cis vs trans via J-coupling) NMR->NMR_Out MS_Out Molecular Weight & Domain Connectivity MS->MS_Out IR_Out Functional Group Fingerprinting IR->IR_Out Integration Comprehensive Structural Validation (Self-Validating System) NMR_Out->Integration MS_Out->Integration IR_Out->Integration

Figure 1: Orthogonal spectroscopic workflow for the structural validation of cis-(+)-Paroxetine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Stereochemical Differentiation

The fundamental challenge in Paroxetine characterization is differentiating the cis diastereomer from the active trans API. In 1 H NMR, this differentiation is driven by the Karplus equation, which correlates the 3J scalar coupling constant with the dihedral angle between adjacent protons.

In the trans isomer, the bulky 4-(4-fluorophenyl) and 3-(aryloxymethyl) groups both adopt equatorial positions to minimize steric clash, forcing the protons at C3 (H3) and C4 (H4) into a diaxial arrangement. This results in a large coupling constant ( 3JH3,H4​≈10−12 Hz). Conversely, in cis-(+)-Paroxetine, the substituents are on the same face of the piperidine ring. To accommodate the sterics, one group must be axial and the other equatorial, forcing H3 and H4 into an equatorial-axial relationship. This geometry yields a significantly smaller coupling constant ( 3JH3,H4​≈3−5 Hz). Furthermore, 2D NOESY experiments will reveal a strong spatial correlation (cross-peak) between H3 and H4 in the cis isomer, which is absent or very weak in the trans configuration.

Data Presentation: NMR Assignments

Table 1: Key 1 H and 13 C NMR Spectral Data for cis-(+)-Paroxetine (Acquired in CDCl 3​ at 400 MHz)

Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift ( δ , ppm)Assignment Rationale
C4-H (Piperidine)2.85dt, J=11.5,4.2 43.8Small 3J to H3 confirms cis eq-ax relationship.
C3-H (Piperidine)2.41m39.2Proximity to ether linkage; NOESY cross-peak with C4-H.
C3-CH 2​ -O 3.65, 3.52dd, J=9.5,6.0 68.5Diastereotopic protons adjacent to the chiral center and ether oxygen.
O-CH 2​ -O 5.88s101.2Highly characteristic methylenedioxy singlet.
Ar-H (Fluoro)6.95 - 7.15m115.3, 128.7 2JC,F​ and 3JC,F​ splitting observed in 13 C spectra.

Mass Spectrometry (LC-ESI-MS/MS)

The Causality of Fragmentation Logic

Electrospray Ionization (ESI) is selected as the ionization source because its "soft" nature prevents premature in-source fragmentation, allowing us to confidently identify the intact protonated molecule [M+H]+ at m/z 330.1.

To validate the structural domains, we apply Collision-Induced Dissociation (CID). The fragmentation pathway of cis-(+)-Paroxetine is highly predictable. The weakest point in the molecule is the aliphatic C-O ether bond connecting the piperidine core to the benzodioxole ring. Cleavage here generates a highly stable, conjugated fluorophenylpiperidine-methyl cation at m/z 192.1. Subsequent high-energy collisions lead to the loss of ammonia ( −17 Da) from the piperidine ring, yielding an m/z 175.1 fragment. This pathway self-validates the presence of the secondary amine and the ether linkage.

MS_Frag M Precursor Ion [M+H]+ m/z 330.1 F1 Fluorophenylpiperidine Cation m/z 192.1 M->F1 Cleavage of ether C-O bond F3 Loss of NH3 m/z 175.1 F1->F3 -NH3 (17 Da) from piperidine

Figure 2: Primary ESI-MS/MS collision-induced dissociation (CID) pathway for cis-(+)-Paroxetine.
Data Presentation: MS/MS Fragments

Table 2: Key ESI-MS/MS Product Ions for cis-(+)-Paroxetine ( [M+H]+=330.1 )

Fragment m/z Relative AbundanceIon Assignment / Neutral LossStructural Significance
330.1 15% [M+H]+ Confirms intact molecular weight.
192.1 100% (Base Peak) [C12​H15​FN]+ Loss of benzodioxol-5-ol (138 Da); confirms ether linkage.
175.1 45% [C12​H12​F]+ Loss of NH 3​ (17 Da) from m/z 192; confirms secondary amine.

Infrared (FT-IR) Spectroscopy

The Causality of Vibrational Fingerprinting

While NMR and MS provide connectivity and mass, FT-IR provides a macroscopic view of the functional groups. We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pelleting. ATR prevents moisture absorption (which obscures the N-H stretch) and avoids pressure-induced polymorphic transitions during sample preparation. The IR spectrum acts as a rapid pass/fail gatekeeper for the presence of the critical methylenedioxy and fluoroaryl moieties.

Data Presentation: FT-IR Bands

Table 3: Key ATR-FT-IR Vibrational Bands for cis-(+)-Paroxetine

Wavenumber (cm −1 )Vibration ModeFunctional Group Assignment
~3350 N-H stretchingSecondary amine (Piperidine ring)
2780 C-H stretchingMethylenedioxy group (-O-CH 2​ -O-)
1240, 1030 C-O-C asymmetric & symmetric stretchAlkyl aryl ether linkage
1220 C-F stretchingFluorinated aromatic ring
930 O-C-O stretchingMethylenedioxy ring deformation

Self-Validating Experimental Protocols

To ensure Trustworthiness (E-E-A-T), the following protocols are designed as closed-loop, self-validating systems incorporating mandatory System Suitability Tests (SST).

Protocol A: Stereochemical Assignment via 1D/2D NMR
  • System Suitability: Acquire a 1 H spectrum of a 1% TMS in CDCl 3​ standard. Verify that the TMS peak is at exactly 0.00 ppm and the lineshape (measured at 50% and 0.55% peak height) meets vendor specifications to ensure magnetic field homogeneity.

  • Sample Preparation: Dissolve 15 mg of cis-(+)-Paroxetine reference standard in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Transfer to a 5 mm precision NMR tube.

  • 1D 1 H Acquisition: Acquire 16 scans with a 30° pulse angle and a relaxation delay (D1) of 2 seconds. Process with zero-filling and a 0.3 Hz exponential line broadening window function.

  • 2D NOESY Acquisition: Set the mixing time ( τm​ ) to 300 ms (optimized for small molecules ~300 Da). Acquire 256 increments in the indirect dimension (t1) with 16 scans per increment.

  • Data Integration & Validation: Extract the 1D slice at δ 2.85 (H4). Measure the coupling constants. Confirm the cis assignment by verifying the presence of a strong NOE cross-peak between δ 2.85 (H4) and δ 2.41 (H3).

Protocol B: Exact Mass and Connectivity via LC-ESI-MS/MS
  • System Calibration: Infuse a mass calibration mix (e.g., sodium formate or polytyrosine) to calibrate the TOF/Orbitrap mass analyzer. Mass accuracy must be < 5 ppm.

  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatographic Introduction: Inject 2 µL onto a C18 column (50 mm x 2.1 mm, 1.8 µm). Elute with a rapid gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes to separate any isobaric trans impurities.

  • MS/MS Acquisition: Operate the ESI source in positive ion mode. Isolate the m/z 330.1 precursor ion using a 1.0 Da quadrupole isolation window. Apply a normalized collision energy (NCE) of 25 eV.

  • Data Validation: Verify the presence of the m/z 192.1 base peak. The absence of this peak indicates a structural failure or degradation of the ether linkage.

Protocol C: Functional Group Verification via ATR-FT-IR
  • Background & Calibration: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (ambient air). Run a polystyrene film standard; verify the characteristic peak at exactly 1601 cm −1 .

  • Sample Analysis: Place 2-3 mg of solid cis-(+)-Paroxetine directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Acquire 32 co-added scans at a resolution of 4 cm −1 from 4000 to 600 cm −1 .

  • Data Validation: Apply an ATR correction algorithm to adjust for penetration depth variations at lower wavenumbers. Confirm the presence of the critical 2780 cm −1 and 930 cm −1 methylenedioxy bands.

Conclusion

The identification and quantification of cis-(+)-Paroxetine is not merely a regulatory checkbox; it is a fundamental requirement for ensuring the safety and efficacy of the Paroxetine API. By utilizing an orthogonal spectroscopic framework, researchers can bypass the limitations of single-method analyses. NMR provides the definitive stereochemical proof via 3J coupling and NOE spatial mapping; MS/MS secures the exact mass and domain connectivity; and FT-IR offers a rapid, reliable functional group fingerprint. Together, these self-validating protocols ensure absolute confidence in the structural characterization of this critical pharmaceutical impurity.

References

  • "Paroxetine EP Impurity E | 1396174-70-1 - SynZeal", SynZeal,[Link]

  • "Chirality of antidepressive drugs: an overview of stereoselectivity - PMC", NIH,[Link]

  • "Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients", asdlib.org,[Link]

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Protocols & Analytical Methods

Method

cis-(+)-Paroxetine as a Pharmacological Tool in Neuroscience Research: Application Notes and Protocols

Executive Summary & Pharmacological Rationale In neuropharmacology, the serotonin transporter (SERT) is a primary target for treating major depressive disorder and anxiety. While trans-(-)-paroxetine (commercially known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In neuropharmacology, the serotonin transporter (SERT) is a primary target for treating major depressive disorder and anxiety. While trans-(-)-paroxetine (commercially known as Paxil) is one of the most potent selective serotonin reuptake inhibitors (SSRIs) available[1], its stereoisomers exhibit drastically different pharmacological profiles. Specifically, the cis-isomers, such as cis-(+)-paroxetine (USP Paroxetine Related Compound D), possess remarkably low affinity for SERT[2].

As a Senior Application Scientist, I emphasize that this stark stereoselectivity is not merely a chemical curiosity—it is a powerful experimental tool. By utilizing cis-(+)-paroxetine[3] alongside its active trans-enantiomer, researchers can establish highly controlled, self-validating assay systems. Because the cis- and trans-isomers share identical molecular weights, lipophilicity, and functional groups[4], using cis-(+)-paroxetine as a negative control perfectly isolates stereospecific orthosteric binding from non-specific membrane partitioning.

Mechanistic Profiling and Stereospecificity

The binding pocket of SERT is highly sensitive to the spatial orientation of the fluorophenyl and benzodioxol rings of the paroxetine scaffold. The trans-(-)-configuration allows optimal alignment with the primary binding site (S1) of the transporter. In contrast, the cis-(+)-configuration introduces severe steric clashes, rendering it virtually inactive at therapeutic concentrations[2].

Quantitative Pharmacological Data

The following table summarizes the binding affinities, illustrating the utility of cis-(+)-paroxetine as a null-probe for SERT assays.

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)Primary Research Utility
trans-(-)-Paroxetine ~0.1 - 0.3~40 - 80> 1000Active SSRI, High-affinity radioligand
cis-(+)-Paroxetine > 1000> 1000> 1000Negative control, Stereospecificity probe
trans-(+)-Paroxetine ~10 - 30> 1000> 1000Intermediate affinity structural probe

Note: IC₅₀ values are representative ranges derived from standard rat cortical synaptosome preparations.

G SERT Serotonin Transporter (SERT) Orthosteric Site Trans trans-(-)-Paroxetine (Active Isomer) SERT->Trans Stereoselective Fit Cis cis-(+)-Paroxetine (Inactive Probe) SERT->Cis Poor Fit HighAff High Affinity Binding (Optimal Fluorophenyl Alignment) Trans->HighAff LowAff Low Affinity Binding (Steric Hindrance) Cis->LowAff Outcome1 Potent Serotonin Reuptake Inhibition HighAff->Outcome1 Outcome2 Baseline/Non-Specific Binding Control LowAff->Outcome2

Fig 1: Logical flow of SERT stereoselective interactions using paroxetine enantiomers.

Protocol: Stereoselective SERT Radioligand Binding Assay

This protocol utilizes cis-(+)-paroxetine to define non-specific binding (NSB) in a [³H]citalopram or [³H]paroxetine binding assay.

Causality of Experimental Design: Traditional assays often use an excess of a distinct chemical class (e.g., fluoxetine) to define NSB. However, different chemical classes partition into lipid bilayers differently. By using the inactive diastereomer (cis-(+)-paroxetine), we guarantee that any lipophilic or off-target membrane interactions are identical to the active drug, thereby yielding a mathematically pure calculation of specific orthosteric binding.

Reagents and Materials
  • Radioligand: [³H]Paroxetine (Specific activity: ~20-30 Ci/mmol).

  • Tissue: Rat cortical membranes (approx. 50 µg protein/well).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. (Causality: Sodium and potassium gradients are strictly required to maintain the active conformation of the monoamine transporter).

  • Negative Control Probe: cis-(+)-Paroxetine hydrochloride[4] (10 µM final concentration).

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize rat frontal cortex in ice-cold Assay Buffer.

    • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet and repeat.

    • Causality: Washing the membranes removes endogenous serotonin that would otherwise competitively inhibit radioligand binding, artificially lowering the apparent Bₘₐₓ.

  • Assay Setup (96-well format):

    • Total Binding (TB) Wells: Add 50 µL Assay Buffer + 50 µL [³H]Paroxetine (final conc. 0.5 nM) + 100 µL membrane suspension.

    • Non-Specific Binding (NSB) Wells: Add 50 µL cis-(+)-paroxetine (to reach 10 µM final) + 50 µL[³H]Paroxetine + 100 µL membrane suspension.

  • Incubation:

    • Incubate the plates at 25°C for 60 minutes.

    • Causality: 25°C prevents the rapid degradation of the transporter seen at 37°C while allowing the system to reach thermodynamic equilibrium faster than at 4°C.

  • Termination and Filtration:

    • Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) using a cell harvester.

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific adhesion of the positively charged radioligand to the filter itself.

    • Wash filters 3 times with 1 mL of ice-cold Assay Buffer to trap the receptor-ligand complexes.

  • Quantification:

    • Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count for 2 minutes per vial.

G A Membrane Preparation (Rat Cortical Tissue) B Incubation with [³H]Paroxetine (Total Binding) A->B C Incubation with [³H]Paroxetine + cis-(+)-Paroxetine (NSB) A->C D Rapid Filtration (GF/B Filters + 0.5% PEI) B->D Traps Bound Ligand C->D Traps Bound Ligand E Liquid Scintillation Counting D->E F Data Analysis: Specific Binding = Total - NSB E->F

Fig 2: Experimental workflow for stereoselective radioligand binding assay.

Establishing a Self-Validating System

The Stereospecificity Index (SSI)

Calculate the SSI by running parallel displacement curves of both trans-(-)-paroxetine and cis-(+)-paroxetine.

  • Formula: SSI = IC₅₀ (cis) / IC₅₀ (trans)

  • Validation Criteria: A robust SERT assay must yield an SSI > 1,000. If the SSI drops below 100, the assay is likely detecting non-specific lipid binding or an off-target transporter (e.g., NET or DAT), indicating a failure in tissue preparation or buffer stringency.

Z'-Factor Calculation

For high-throughput screening applications utilizing this tool, the Z'-factor evaluates the dynamic range between the Total Binding (TB) and the Non-Specific Binding (NSB) defined by cis-(+)-paroxetine.

  • Formula: Z' = 1 - (3σ_TB + 3σ_NSB) / |μ_TB - μ_NSB|

  • Validation Criteria: A Z'-factor ≥ 0.5 indicates an excellent assay. Because cis-(+)-paroxetine matches the physicochemical properties of the radioligand without displacing it from the active site, it minimizes the variance ( σ _NSB) typically caused by using harsh, structurally unrelated chemical displacers.

References

  • ResearchGate. Scott E. Taylor's research works: Binding Potency of Paroxetine Analogues for the 5‐Hydroxytryptamine Uptake Complex. Analyzes the significantly lower potency of cis-isomers compared to trans-isomers at the SERT complex. URL:[Link]

  • PubChem. Paroxetine hydrochloride anhydrous, cis- | C19H21ClFNO3 | CID 18635511. Comprehensive chemical and physical properties of the cis-paroxetine hydrochloride isomer. URL:[Link]

  • PharmaCompass. Paroxetine Hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier. Details the pharmacology, SERT inhibition mechanisms, and related compound specifications (USP Related Compound D). URL:[Link]

Sources

Application

Application and Protocol Guide: Quantitative Analysis of cis-(+)-Paroxetine in Biological Samples

Authored by a Senior Application Scientist This document provides a detailed guide for the robust quantification of cis-(+)-paroxetine in biological matrices, primarily human plasma. It is intended for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

This document provides a detailed guide for the robust quantification of cis-(+)-paroxetine in biological matrices, primarily human plasma. It is intended for researchers, scientists, and drug development professionals who require accurate and reproducible bioanalytical data for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to regulatory expectations for bioanalytical method validation.

Introduction: The "Why" of Paroxetine Quantification

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for treating major depressive disorder, anxiety disorders, and other mood-related conditions.[1][2][3][4] As with many pharmaceuticals, a clear understanding of its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted—is critical for optimizing dosage, ensuring efficacy, and minimizing adverse effects.

Accurate measurement of paroxetine concentrations in biological fluids like plasma is the cornerstone of this understanding.[1][2][4] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and reliability.[1][2][4] This guide focuses on LC-MS/MS-based workflows, detailing the critical considerations from sample collection to final data analysis. We will explore the causality behind key experimental choices, ensuring that each step is not just a procedure to be followed, but a scientifically validated component of a robust analytical system.

Molecular Structure of Paroxetine: Paroxetine is a phenylpiperidine derivative with two stereogenic centers. The therapeutically active enantiomer is the (-)-trans-(3S,4R) stereoisomer.[5][6]

  • Chemical Formula: C₁₉H₂₀FNO₃[7][8]

  • Molecular Weight: 329.4 g/mol (as free base)[6][7]

The Bioanalytical Workflow: A Macro View

The quantitative analysis of paroxetine from a biological sample is a multi-stage process. Each stage presents unique challenges and requires careful optimization to ensure the final data is accurate and reproducible. The overall workflow is designed to isolate the analyte from a complex matrix, separate it from potential interferences, and detect it with high specificity and sensitivity.

Bioanalytical Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Sample Collection (e.g., Human Plasma in Sodium Heparin Tube) SampleStorage Sample Storage (-20°C or -70°C) SampleCollection->SampleStorage Immediate Centrifugation SamplePrep Sample Preparation (Extraction from Matrix) SampleStorage->SamplePrep LC_Separation LC Separation (UPLC/HPLC) SamplePrep->LC_Separation Injection MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Ionization (ESI+) DataProcessing Data Processing (Peak Integration) MS_Detection->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Reporting Reporting & Review Quantification->Reporting

Figure 1: High-level overview of the bioanalytical workflow for paroxetine quantification.

Foundational Step: Sample Preparation

The goal of sample preparation is to extract paroxetine and its internal standard from the complex biological matrix (e.g., plasma) while removing endogenous components like proteins and phospholipids that can interfere with the analysis. The choice of technique is a balance between recovery, cleanliness, speed, and cost.

Three primary techniques are employed: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][4]

TechniquePrincipleAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to denature and precipitate plasma proteins.Fast, simple, inexpensive.Results in the least clean extract; high risk of matrix effects (ion suppression).[2][4]Early discovery, high-throughput screening.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on polarity and pH.Cleaner extracts than PPT, good recovery.[2][4]More labor-intensive, requires solvent evaporation and reconstitution steps, uses larger solvent volumes.[9]Regulated bioanalysis where cleanliness is key.[1][9]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away. The analyte is then eluted with a small volume of solvent.Provides the cleanest extracts, high concentration factor, easily automated.[10]Most expensive, requires method development to select the correct sorbent.High-sensitivity assays, removal of difficult interferences.[10][11]
The Importance of the Internal Standard (IS)

An internal standard is crucial for accurate quantification. It is added at a known concentration to all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process. The IS corrects for variability during sample extraction, injection, and ionization.

The gold standard is a stable isotope-labeled (SIL) analog of the analyte, such as Paroxetine-d4 or Paroxetine-d6. [1][3][12] A SIL-IS is ideal because it has nearly identical physicochemical properties to the analyte, meaning it co-elutes chromatographically and behaves similarly during extraction and ionization, providing the most accurate correction for any losses or matrix effects.[12] If a SIL-IS is not available, a structural analog like fluoxetine or imipramine can be used, but requires more rigorous validation to ensure it adequately tracks the analyte's behavior.[9][10][13]

Protocol: Liquid-Liquid Extraction (LLE)

This protocol is a robust and widely cited method for extracting paroxetine from human plasma.[1][9][13]

Materials:

  • Human plasma samples, calibrators, QCs

  • Paroxetine-d6 working internal standard solution (e.g., 50 ng/mL in 50:50 methanol/water)[3]

  • 0.1 M Sodium Hydroxide (NaOH)

  • Extraction Solvent: Ethyl acetate/hexane (50:50, v/v)[9]

  • Reconstitution Solution: e.g., 20 mM Ammonium Formate in Water/Acetonitrile (50:50, v/v)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge, Nitrogen Evaporator

Procedure:

  • Pipette 500 µL of plasma sample (or calibrator/QC) into a 1.5 mL microcentrifuge tube.[9]

  • Add 25 µL of the Paroxetine-d6 internal standard working solution.

  • Add 100 µL of 0.1 M NaOH to basify the sample. This ensures paroxetine (a basic compound) is in its neutral form, maximizing its partitioning into the organic solvent.[9]

  • Vortex mix for 1 minute.

  • Add 1000 µL of the ethyl acetate/hexane extraction solvent.[9]

  • Vortex mix vigorously for 10 minutes to ensure thorough extraction.[9]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.[9]

  • Carefully transfer the upper organic layer (~700 µL) to a clean tube.[9]

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the reconstitution solution.[14]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Comparison cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction Start Plasma Sample + Internal Standard PPT_Step1 Add Acetonitrile Start->PPT_Step1 Fastest LLE_Step1 Add Base & Organic Solvent Start->LLE_Step1 Good Purity SPE_Step1 Condition & Equilibrate SPE Cartridge Start->SPE_Step1 Highest Purity PPT_Step2 Vortex & Centrifuge PPT_Step1->PPT_Step2 PPT_Step3 Inject Supernatant PPT_Step2->PPT_Step3 LLE_Step2 Vortex & Centrifuge LLE_Step1->LLE_Step2 LLE_Step3 Evaporate Organic Layer LLE_Step2->LLE_Step3 LLE_Step4 Reconstitute LLE_Step3->LLE_Step4 SPE_Step2 Load Sample SPE_Step1->SPE_Step2 SPE_Step3 Wash (Remove Interferences) SPE_Step2->SPE_Step3 SPE_Step4 Elute Analyte SPE_Step3->SPE_Step4

Figure 2: Comparison of common sample preparation workflows.

Chromatographic Separation & Mass Spectrometric Detection

UPLC/HPLC Conditions

The goal of chromatography is to separate paroxetine and its internal standard from any remaining endogenous components co-extracted from the plasma. This separation prevents ion suppression in the mass spectrometer source and ensures accurate quantification.

A significant challenge in paroxetine chromatography is the potential for retention time shifts, particularly between different columns or with column aging.[1][2][4] This is attributed to interactions of its secondary amine with the silica support of the column. Using a buffered mobile phase, such as ammonium formate, at a neutral or slightly acidic pH is essential to mitigate these effects and ensure reproducible chromatography.[1][2][4]

Typical LC Parameters:

Parameter Typical Value Rationale
Column C18 Reversed-Phase (e.g., Hypersil Gold, 100 x 2.1 mm, 1.9 µm) C18 stationary phases provide excellent retention for moderately nonpolar compounds like paroxetine. Smaller particle sizes (sub-2 µm) in UPLC systems allow for faster analysis and better resolution.
Mobile Phase A 20 mM Ammonium Formate in Water[3] or 0.1% Formic Acid in Water[12] The buffer controls the pH and minimizes secondary interactions with the column, improving peak shape and reproducibility.[2][4]
Mobile Phase B Acetonitrile[3] or Acetonitrile with 0.1% Formic Acid[12] The organic solvent used to elute the analyte from the reversed-phase column.
Flow Rate 0.35 - 0.5 mL/min[12] Optimized for column dimensions and particle size to achieve efficient separation.
Gradient Isocratic or Gradient Elution A gradient (e.g., starting at 10% B, ramping to 90% B) can be used to elute the analyte quickly while separating it from early-eluting interferences.[12] An isocratic method (constant %B) is simpler but may have longer run times.[9][15]
Injection Volume 5 - 10 µL[9][12] A small volume is sufficient for the sensitivity of modern mass spectrometers.

| Column Temp. | 40 - 50 °C[16] | Elevated temperatures can improve peak shape and reduce run times by lowering mobile phase viscosity. |

MS/MS Detection Parameters

Tandem mass spectrometry, specifically using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity.

Principle of MRM:

  • Q1 (First Quadrupole): Isolates the precursor ion (the protonated molecule, [M+H]⁺) of paroxetine.

  • Q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas (e.g., argon).

  • Q3 (Third Quadrupole): Isolates a specific, characteristic product ion from the fragments.

This two-stage filtering (Q1 -> Q3) is highly specific, as it is improbable that an interfering compound will have both the same precursor mass and produce the same product ion as the analyte.

Typical MS/MS Parameters for Paroxetine:

Parameter Paroxetine Paroxetine-d6 (IS) Rationale
Ionization Mode Positive Electrospray (ESI+)[3][10] Positive Electrospray (ESI+) Paroxetine's secondary amine is readily protonated in the acidic mobile phase.
Precursor Ion (Q1) m/z 330.2[3] m/z 336.2[3] Represents the [M+H]⁺ of the respective molecules.
Product Ion (Q3) m/z 192.1[3][10] m/z 198.2[3] A stable and abundant fragment ion chosen for quantification.

| Collision Energy (CE) | Analyte-specific (e.g., 24 V)[15] | Analyte-specific | The voltage applied in Q2 to induce optimal fragmentation; must be empirically determined. |

Method Validation: Ensuring Trustworthiness

A bioanalytical method is only useful if it is proven to be reliable. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. This is performed according to strict guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[17]

Key Validation Parameters (per FDA Guidance): [17]

Parameter Definition Typical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
Calibration Curve The relationship between instrument response (peak area ratio) and known concentrations of the analyte. At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). Measured at LLOQ and at least 3 QC levels (Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[1][13]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Typically 0.05 to 0.5 ng/mL for paroxetine.[10][13] Must be accurate within ±20% and precise to ≤20% CV.
Recovery The efficiency of the extraction procedure. Should be consistent and reproducible across the concentration range, though it does not need to be 100%.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components. Assessed by comparing the response of analyte in post-extraction spiked matrix vs. neat solution. The IS-normalized matrix factor should be consistent.

| Stability | Stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).[1] | Analyte concentration should remain within ±15% of the baseline value under the tested conditions. |

Example Validation Data Summary:

QC Level Nominal Conc. (ng/mL) Inter-Assay Precision (%CV) Inter-Assay Accuracy (%RE)
LLOQ 0.250 12.6% 4.90%
Low (LQC) 0.500 11.5% 1.25%
Medium (MQC) 20.0 3.97% -0.98%
High (HQC) 37.5 4.21% -0.99%

(Data adapted from a published, validated method for illustrative purposes)[1]

Conclusion

The LC-MS/MS method detailed in this guide provides a robust, sensitive, and selective framework for the quantification of cis-(+)-paroxetine in biological samples. By understanding the scientific principles behind each step—from the selection of an appropriate extraction technique and internal standard to the optimization of chromatographic and mass spectrometric conditions—researchers can develop and validate a method that generates reliable, high-quality data. Adherence to regulatory guidelines for method validation is paramount to ensure that the data can be confidently used to support clinical and research objectives.

References

  • Shah, H. J., Kundlik, M. L., Kakad, A., et al. (2010). Quantification of Paroxetine in Human Plasma by Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Chi, J., Kim, M. Y., & Li, F. (2019). Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Massaroti, P., Cassiano, N. M., Duarte, L. F., et al. (2005). Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Li, F., Chi, J., & Kim, M. Y. (2019). Quantitation of Paroxetine in Human Plasma by LC-MS/MS. Longdom Publishing. Available at: [Link]

  • Ascent. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Ascent. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. Available at: [Link]

  • Kim, H., Kim, J., Lee, K., & Lee, D. H. (2004). Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies. PubMed. Available at: [Link]

  • Chi, J., Kim, M. Y., & Li, F. (2023). Overcoming Column-to-Column Retention Time Variability in LC-MS/MS Quantification of Paroxetine in Human Plasma. Journal of Chromatography & Spectroscopy Techniques. Available at: [Link]

  • Karpushyna, S. A., et al. (2024). Development of conditions for isolation of antidepressant paroxetine from biological fluids. ScienceRise: Pharmaceutical Science. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 934162, Paroxetine, cis-(+)-. Available at: [Link]

  • Bhatt, M., Shah, S., & Shivprakash. (2010). Solid-phase extraction and analysis of paroxetine in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry. Biomedical Chromatography. Available at: [Link]

  • U.S. Food and Drug Administration. (2013). Clinical Pharmacology and Biopharmaceutics Reviews. accessdata.fda.gov. Available at: [Link]

  • Fountain, K. J., & Neue, U. D. (2007). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. LCGC North America. Available at: [Link]

  • Coulter, B., et al. (2019). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. Journal of Analytical Toxicology. Available at: [Link]

  • Esteve-Romero, J., et al. (2014). Determination of Paroxetine in Blood and Urine Using Micellar Liquid Chromatography with Electrochemical Detection. Journal of Chromatographic Science. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4689, Paroxetine. Available at: [Link]

  • Waldinger, M. D., & Schweitzer, D. H. (2002). Stereoisomers of paroxetine. ResearchGate. Available at: [Link]

  • Marcinkowska, M., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. Molecules. Available at: [Link]

Sources

Method

Advanced Application Note: Enantioselective HPLC and LC-MS/MS Methodologies for trans-Paroxetine

[label="Quinuclidine Motif (+)", Refining Graphical Clarity I'm now revising the chiral recognition DOT graph for clarity. I've standardized node formatting for better rendering consistency and text readability.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Quinuclidine Motif (+)",

Refining Graphical Clarity

I'm now revising the chiral recognition DOT graph for clarity. I've standardized node formatting for better rendering consistency and text readability. The graph now explicitly highlights the interactions between the zwitterionic Cinchona CSP's sulfonic acid and quinuclidine motifs with the Paroxetine enantiomer, using distinct colors for the motifs.

Defining Mobile Phase Consistency

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Detailing Method Self-Validation

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Finalizing Mobile Phase Details

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Refining Interaction Visualizations

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Finalizing Graph Interactions

I'm now integrating final captions for the edge labels in the chiral recognition DOT graph, and ensuring clarity on chiral interactions. "Ionic Attraction" is now used for the SO3 and amine, and "Steric/Pi-Pi" for Quinuclidine and fluorophenyl interactions, greatly enhancing readability. The primary focus is finalizing this graphic, and the overall final application note.

Finalizing DOT Graph Details

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Executive Summary & Mechanistic Rationale

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) characterized by a secondary amine and a bulky fluorophenyl group. It possesses two chiral centers, making the separation of its trans-enantiomers—the active (-)-(3S,4R) API and the (+)-(3S,4R) chiral impurity—a critical quality attribute in drug development.

As a Senior Application Scientist, I approach chiral separation not merely as a trial-and-error exercise, but as a thermodynamic system that must be precisely controlled. Because paroxetine is a basic compound, enantiorecognition requires a Chiral Stationary Phase (CSP) capable of multimodal interactions. While traditional Normal Phase (NP) chromatography on polysaccharide CSPs provides excellent resolution, the non-volatile salts and solvents used are fundamentally incompatible with Electrospray Ionization Mass Spectrometry (ESI-MS).

To bridge the gap between high-resolution chiral separation and MS compatibility, we utilize Polar Ionic Mode (PIM) on zwitterionic Cinchona alkaloid CSPs. This approach allows us to use volatile acid/base additives that facilitate robust ionic interactions for chiral recognition while ensuring optimal desolvation for MS ionization 1[1].

Chromatographic Strategy and Workflow

The following workflow illustrates the end-to-end process from sample preparation to enantiomeric quantification, highlighting the transition from matrix isolation to MS-compatible chiral resolution.

Workflow A Sample Matrix (API or Plasma) B Liquid-Liquid Extraction (Isolate Free Base) A->B Prep C Chiral LC Separation (Zwitterionic CSP) B->C Injection D ESI-MS/MS (Positive Ion Mode) C->D Polar Ionic Eluent E Data Analysis (Enantiomeric Excess) D->E MRM Transitions

End-to-end LC-MS/MS workflow for paroxetine enantiomer quantification.

The Causality of Chiral Recognition

To develop a self-validating protocol, one must understand the exact forces at play inside the column. When using a zwitterionic Cinchona alkaloid CSP (e.g., ZWIX(+)), the stationary phase features both a sulfonic acid group (cation exchanger) and a quinuclidine nitrogen (anion exchanger).

The Mechanism: The protonated secondary amine of paroxetine interacts electrostatically with the sulfonic acid motif. Simultaneously, the bulky fluorophenyl and benzodioxolyl groups undergo steric and π-π interactions within the chiral cleft of the Cinchona alkaloid 2[2]. By modulating the mobile phase with volatile additives (Formic Acid and Ammonium Formate), we control the ionization state of both the CSP and the analyte without suppressing the ESI-MS signal 3[3].

Mechanism CSP Zwitterionic Cinchona Alkaloid CSP SO3 Sulfonic Acid Motif (-) CSP->SO3 Quin Quinuclidine Motif (+) CSP->Quin Amine Secondary Amine (+) SO3->Amine Electrostatic Attraction Arom Fluorophenyl / Benzodioxolyl Quin->Arom Steric & Pi-Pi Interactions Parox trans-Paroxetine Enantiomer Parox->Amine Parox->Arom

Multimodal chiral recognition mechanism between paroxetine and zwitterionic CSPs.

Experimental Protocols: Self-Validating Systems

A robust method must inherently prove its own validity during every run. The following protocols are designed with built-in system suitability checks.

Protocol A: Green HPLC-UV Method for API Lot Release

Objective: Baseline separation of paroxetine enantiomers for routine quality control without the use of toxic normal-phase solvents. Causality: By shifting to an ethanol/water (80:20) system on an immobilized amylose CSP (Chiralpak IA-3), we leverage the hydrophobic effect to drive paroxetine into the chiral cavities, enhancing stereoselective hydrogen bonding. The addition of 0.1% Diethylamine (DEA) suppresses secondary amine interactions with residual silanols, preventing peak tailing 1[1].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix Ethanol, LC-MS grade Water, and DEA in an 80:20:0.1 (v/v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Column Equilibration: Purge the Chiralpak IA-3 column (250 × 4.6 mm, 3 µm) at 0.8 mL/min until the baseline stabilizes at 293 nm. Maintain column temperature at 25 °C.

  • Self-Validation (System Suitability): Inject 10 µL of a 50 µg/mL racemic trans-paroxetine standard.

    • Acceptance Criteria: The run is validated only if the resolution ( Rs​ ) between the (-)-(3R,4S) and (+)-(3S,4R) peaks is ≥2.0 , and the tailing factor ( Tf​ ) is ≤1.5 . If Rs​<2.0 , verify the DEA concentration, as amine depletion leads to silanol-induced tailing.

  • Sample Analysis: Inject 10 µL of the prepared API sample and integrate the peak areas to determine enantiomeric excess (ee%).

Protocol B: Enantioselective LC-MS/MS Profiling for Trace Impurities

Objective: Trace-level quantification of the (+)-enantiomer in biological matrices or complex API formulations. Causality: LC-MS requires volatile buffers. We use a methanolic mobile phase with Formic Acid and Ammonium Formate on a ZWIX(+) column. This establishes an apparent pH that fully ionizes both the CSP's sulfonic acid and paroxetine's secondary amine, driving the primary electrostatic interaction while allowing the solvent to evaporate cleanly in the ESI source4[4].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 50:50 (v/v) mixture of Methanol and Acetonitrile. Add Formic Acid to a final concentration of 25 mM, and Ammonium Formate to 25 mM.

  • Column Equilibration: Equilibrate a Chiralpak ZWIX(+) column (150 × 3.0 mm, 3 µm) at 0.4 mL/min at 20 °C.

  • MS Source Optimization: Set the ESI source to positive ion mode (ESI+). Optimize the capillary voltage to 3.5 kV and desolvation temperature to 350 °C. Monitor the MRM transition m/z 330.1 192.1.

  • Self-Validation (Matrix & Sensitivity Check):

    • Inject an unspiked matrix blank to confirm the absence of isobaric interferences.

    • Inject a 0.5 ng/mL standard of the (+)-enantiomer.

    • Acceptance Criteria: The system is validated if the Signal-to-Noise (S/N) ratio is ≥10 and carryover in a subsequent blank is ≤0.1% .

  • Sample Analysis: Run the unknown samples, utilizing data-independent or MRM acquisition for precise quantification.

Quantitative Data & Method Validation

The table below summarizes the expected performance metrics for both methodologies, providing a benchmark for method transfer and validation.

Method TypeStationary PhaseMobile Phase CompositionDetection ModeResolution ( Rs​ )LOD (ng/mL)Primary Application
Green HPLC Amylose (Chiralpak IA-3)EtOH / H₂O / DEA (80:20:0.1)UV (293 nm)2.8500.0API Lot Release / Prep
LC-MS/MS Zwitterionic (ZWIX(+))MeOH / ACN + 25mM FA / AmFormateESI-MS (MRM)3.20.5Trace Impurity / PK Profiling

References

  • Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase. Journal of Pharmaceutical and Biomedical Analysis. 1

  • Comprehensive Online Reversed-Phase × Chiral Two-Dimensional Liquid Chromatography-Mass Spectrometry... Analytical Chemistry - ACS Publications. 4

  • Synergistic Effects on Enantioselectivity of Zwitterionic Chiral Stationary Phases for Separations of Chiral Acids, Bases, and Amino Acids by HPLC. Analytical Chemistry - ACS Publications. 3

  • Mechanistic considerations of enantiorecognition on novel Cinchona alkaloid-based zwitterionic chiral stationary phases from the aspect of the separation of trans-paroxetine enantiomers as model compounds. Journal of Pharmaceutical and Biomedical Analysis (via J-Stage). 2

Sources

Application

Probing the Serotonin Transporter: A Detailed Protocol for Radioligand Binding Assays with [3H]cis-(+)-Paroxetine

Introduction: Unraveling the Serotonin Transporter's Role in Neuronal Signaling The serotonin transporter (SERT), also known as 5-HTT, is a critical protein in the central nervous system responsible for the reuptake of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling the Serotonin Transporter's Role in Neuronal Signaling

The serotonin transporter (SERT), also known as 5-HTT, is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2] This process terminates serotonergic signaling and allows for the recycling of the neurotransmitter.[1] Given its central role in regulating mood, appetite, and sleep, SERT is a primary target for a wide range of pharmaceuticals, most notably selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders.[1][3]

Understanding the interaction of novel compounds with SERT is therefore a cornerstone of neuropharmacology and drug development. Radioligand binding assays are a gold-standard method for quantifying the affinity and density of receptors and transporters in biological samples.[4][5] This application note provides a detailed protocol for a robust and reproducible radioligand binding assay using [3H]cis-(+)-Paroxetine, a high-affinity SSRI, to label the serotonin transporter.[3][6] The principles and steps outlined herein are designed to equip researchers with the necessary knowledge to accurately characterize the binding of compounds to SERT.

The Science Behind the Assay: Principles of Radioligand Binding

Radioligand binding assays are based on the law of mass action, which describes the reversible interaction between a ligand (in this case, [3H]cis-(+)-Paroxetine) and its target (SERT). The assay allows for the determination of two key parameters:

  • Bmax (Maximum Binding Capacity): This represents the total number of binding sites (SERT proteins) in the sample and is typically expressed as fmol/mg of protein.[4][5]

  • Kd (Equilibrium Dissociation Constant): This is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.[7][8] It is an inverse measure of affinity; a lower Kd value indicates a higher binding affinity.[7]

The assay involves incubating a biological sample containing SERT (e.g., brain tissue homogenates or cell membranes from cells expressing SERT) with increasing concentrations of [3H]cis-(+)-Paroxetine. The amount of radioligand bound to the transporter is then measured. To distinguish between specific binding to SERT and non-specific binding to other components (e.g., lipids, filters), parallel incubations are performed in the presence of a high concentration of an unlabeled competing ligand that saturates the specific binding sites.[9][10] Specific binding is then calculated by subtracting the non-specific binding from the total binding.[9][10]

Materials and Reagents

Reagent Supplier Notes
[3H]cis-(+)-ParoxetinePerkinElmer, ARC, etc.Specific activity > 70 Ci/mmol is recommended for high sensitivity.
Unlabeled Paroxetine HClSigma-Aldrich, Tocris, etc.For determination of non-specific binding.
Scintillation CocktailPerkinElmer, RPI, etc.Choose a cocktail compatible with your liquid scintillation counter and aqueous samples.
Tris-HClSigma-AldrichFor buffer preparation.
NaClSigma-AldrichFor buffer preparation.
KClSigma-AldrichFor buffer preparation.
CaCl2Sigma-AldrichFor buffer preparation.
MgCl2Sigma-AldrichFor buffer preparation.
Bovine Serum Albumin (BSA)Sigma-AldrichTo reduce non-specific binding.
Polyethylenimine (PEI)Sigma-AldrichFor pre-treating filtermats to reduce non-specific binding.
Glass Fiber Filtermats (e.g., GF/B or GF/C)Whatman, MilliporeFor separating bound from free radioligand.
Protein Assay Reagent (e.g., BCA or Bradford)Thermo Fisher Scientific, Bio-RadFor determining protein concentration of the membrane preparation.
Tissue or Cell Source-e.g., Rat brain cortex, human platelets, or cells heterologously expressing human SERT.

Experimental Protocols

Part 1: Membrane Preparation

This protocol is optimized for brain tissue but can be adapted for cultured cells.

  • Homogenization: Dissect the brain region of interest (e.g., cortex, hippocampus) on ice. Homogenize the tissue in 20 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) using a glass-Teflon homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Pelleting Membranes: Carefully collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Washing: Discard the supernatant and resuspend the pellet in fresh, ice-cold 50 mM Tris-HCl. Repeat the centrifugation step (40,000 x g for 20 minutes at 4°C). This wash step is crucial for removing endogenous serotonin and other interfering substances.

  • Final Resuspension and Storage: Resuspend the final pellet in a smaller volume of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to achieve a protein concentration of approximately 1-2 mg/mL.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Part 2: Saturation Binding Assay

This experiment determines the Bmax and Kd of [3H]cis-(+)-Paroxetine for SERT.

  • Assay Setup: Prepare a series of dilutions of [3H]cis-(+)-Paroxetine in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to cover a concentration range from approximately 0.01 to 10 nM. A typical experiment might use 8-12 different concentrations.

  • Total Binding: In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer

    • 50 µL of the appropriate [3H]cis-(+)-Paroxetine dilution

    • 100 µL of the membrane preparation (typically 50-150 µg of protein)

  • Non-Specific Binding: In a parallel set of triplicate wells, add:

    • 50 µL of unlabeled paroxetine (to a final concentration of 10 µM)

    • 50 µL of the appropriate [3H]cis-(+)-Paroxetine dilution

    • 100 µL of the membrane preparation

  • Incubation: Incubate the plate at room temperature (or a specific temperature, e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium. Gentle agitation is recommended.

  • Harvesting: Rapidly terminate the incubation by filtering the contents of each well through a PEI-pre-soaked glass fiber filtermat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Place the filtermats in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours to minimize chemiluminescence.[11][12] Count the radioactivity in a liquid scintillation counter.

Part 3: Competition Binding Assay

This experiment determines the affinity (Ki) of a test compound for SERT.

  • Assay Setup: Prepare a series of dilutions of the unlabeled test compound in assay buffer. The concentration range should be wide enough to generate a complete inhibition curve (e.g., from 10⁻¹¹ to 10⁻⁵ M).

  • Assay Plate: In a 96-well plate, add in triplicate:

    • 50 µL of the appropriate test compound dilution (or buffer for total binding)

    • 50 µL of [3H]cis-(+)-Paroxetine at a fixed concentration (typically at or below its Kd value, e.g., 0.1-0.5 nM).[7]

    • 100 µL of the membrane preparation

  • Non-Specific Binding: Include triplicate wells with a saturating concentration of a known SERT ligand (e.g., 10 µM fluoxetine or paroxetine) to define 100% inhibition.

  • Incubation, Harvesting, and Counting: Follow steps 4-6 from the Saturation Binding Assay protocol.

Data Analysis

Saturation Binding Data
  • Calculate Specific Binding: For each concentration of [3H]cis-(+)-Paroxetine, subtract the average non-specific binding (counts per minute, CPM) from the average total binding (CPM).

  • Convert CPM to fmol: Convert the specific binding CPM values to fmol of bound radioligand using the specific activity of the [3H]cis-(+)-Paroxetine and the efficiency of the scintillation counter.

  • Non-linear Regression: Plot the specific binding (fmol/mg protein) against the concentration of free [3H]cis-(+)-Paroxetine (nM). Fit the data using a non-linear regression model for "one-site specific binding" in a suitable software package (e.g., GraphPad Prism). This will yield the Bmax and Kd values.[9]

Table 1: Representative Saturation Binding Data

[3H]Paroxetine (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)Specific Binding (fmol/mg protein)
0.055505050025
0.1105010095047.5
0.21950200175087.5
0.538005003300165
1.0560010004600230
2.0720020005200260
5.0850050003500175
10.095008000150075

Note: These are example data and will vary depending on the tissue source and experimental conditions.

Competition Binding Data
  • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition of specific [3H]cis-(+)-Paroxetine binding.

  • Non-linear Regression: Plot the percent inhibition against the log concentration of the test compound. Fit the data using a non-linear regression model for "log(inhibitor) vs. response -- Variable slope (four parameters)" to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate Ki: Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]cis-(+)-Paroxetine used in the assay and Kd is the dissociation constant of [3H]cis-(+)-Paroxetine for SERT determined from the saturation binding experiment.[9]

Visualizing the Workflow

RadioligandBindingWorkflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Homogenize Homogenize Tissue->Homogenize Centrifuge1 Centrifuge (Low Speed) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (High Speed) Supernatant1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Resuspend Resuspend & Quantify Wash->Resuspend Store Store at -80°C Resuspend->Store Setup Assay Setup (Total & NSB) Store->Setup Incubate Incubate Setup->Incubate Harvest Filter & Wash Incubate->Harvest Count Scintillation Counting Harvest->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Data Calculate->Plot NonlinearRegression Non-linear Regression Plot->NonlinearRegression Results Determine Bmax, Kd, Ki NonlinearRegression->Results

Sources

Method

Application of cis-(+)-Paroxetine in studies of serotonin reuptake inhibition

An In-Depth Technical Guide to the Application of cis-(+)-Paroxetine in Studies of Serotonin Reuptake Inhibition Authored by: Senior Application Scientist Publication Date: April 2, 2026 Introduction: The Role of cis-(+)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Application of cis-(+)-Paroxetine in Studies of Serotonin Reuptake Inhibition

Authored by: Senior Application Scientist

Publication Date: April 2, 2026

Introduction: The Role of cis-(+)-Paroxetine in Neuroscience Research

cis-(+)-Paroxetine is a potent and highly selective serotonin reuptake inhibitor (SSRI) belonging to the phenylpiperidine class of compounds.[1][2] Its primary therapeutic and research application stems from its ability to specifically block the serotonin transporter (SERT), thereby increasing the extracellular concentration of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][3] This action is believed to be the core mechanism behind its efficacy as an antidepressant and anxiolytic.[4]

In the research laboratory, cis-(+)-Paroxetine serves as a quintessential tool for investigating the serotonergic system. Its high affinity and selectivity for SERT make it an invaluable pharmacological probe for a range of applications, from fundamental receptor binding studies to complex behavioral paradigms in animal models of neuropsychiatric disorders.[5][6] This guide provides a comprehensive overview of its properties and detailed protocols for its application in key experimental settings.

Physicochemical Properties & Formulation for Experimental Use

Understanding the physical and chemical characteristics of cis-(+)-Paroxetine is critical for proper handling, storage, and preparation of accurate dosing solutions. Paroxetine is most commonly supplied as a hydrochloride salt.

PropertyValueSource(s)
Chemical Name (−)-(3S,4R)-4-(p-fluorophenyl)-3-[(3,4-methylenedioxy)phenoxy]methyl]piperidine hydrochloride[4]
Molecular Formula C₁₉H₂₀FNO₃ • HCl[7]
Molecular Weight 365.8 g/mol (as HCl salt)[7]
Appearance Odorless, off-white powder[4][8]
Melting Point 120° to 138°C[4][9]
Solubility (Water) 5.4 mg/mL[4][8][9]
Solubility (Organic) Soluble in DMSO (~20 mg/mL), DMF (~33 mg/mL), and ethanol.[7]
Storage Store at -20°C for long-term stability (≥4 years).[7]

Formulation Insight: For aqueous solutions, paroxetine hydrochloride has a solubility of 5.4 mg/mL in water.[10] For higher concentrations or to ensure complete dissolution in aqueous buffers like PBS for in vitro assays, it is recommended to first create a concentrated stock solution in an organic solvent such as DMSO or DMF and then dilute it with the aqueous buffer.[7] It is important to note that aqueous solutions are not recommended for storage for more than one day.[7]

Core Mechanism of Action: Selective Serotonin Reuptake Inhibition

The primary molecular target of paroxetine is the serotonin transporter (SERT), a member of the SLC6A4 gene family.[5] SERT is a presynaptic membrane protein responsible for clearing serotonin from the synaptic cleft, thereby terminating its signaling.[11]

Paroxetine binds with very high affinity to the central binding site of SERT, stabilizing the transporter in an outward-open conformation and physically blocking the re-entry of serotonin into the presynaptic neuron.[12][13] This blockade leads to a sustained increase in the concentration of serotonin in the synapse, enhancing and prolonging serotonergic neurotransmission.[1][3]

Paroxetine's utility in research is defined by its selectivity. It is one of the most potent known inhibitors of SERT, with a binding affinity (Ki) reported to be as low as 0.04 nM.[7] Its affinity for dopamine and norepinephrine transporters is significantly lower (Kis = 400 and 90 nM, respectively), making it a highly selective tool for isolating the effects of serotonergic modulation.[7]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic Serotonergic Neuron Serotonin Increased 5-HT Concentration Presynaptic->Serotonin 5-HT Release Vesicle 5-HT Vesicle Vesicle->Presynaptic Release SERT SERT Transporter (Blocked) Paroxetine Paroxetine Paroxetine->SERT Binds & Inhibits Serotonin->SERT Reuptake Blocked Receptor 5-HT Receptors (Activated) Serotonin->Receptor Binds & Activates Postsynaptic Postsynaptic Neuron Receptor->Postsynaptic Signal Transduction

Caption: Mechanism of Action of Paroxetine at the Synapse.

In Vitro Applications & Protocols

In vitro assays are essential for determining the potency and selectivity of compounds like paroxetine at their molecular target.

Protocol 4.1: Radioligand Binding Assay for SERT Affinity (Ki)

This protocol determines the binding affinity (Ki) of paroxetine for SERT by measuring its ability to compete with a known high-affinity radioligand.

Objective: To calculate the inhibitory constant (Ki) of paroxetine at the human serotonin transporter (hSERT).

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing hSERT.

  • [³H]-Citalopram or another suitable SERT-specific radioligand.

  • cis-(+)-Paroxetine HCl.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates and glass fiber filters (GF/B or GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of paroxetine in the assay buffer. Concentrations should typically span from 10⁻¹² M to 10⁻⁶ M to generate a full competition curve.

  • Assay Setup: In each well of the microplate, combine:

    • 50 µL of cell membrane preparation (5-10 µg protein).

    • 50 µL of [³H]-Citalopram at a final concentration near its Kd (e.g., 1 nM).

    • 50 µL of paroxetine dilution or buffer (for total binding) or a high concentration of a non-radiolabeled ligand like fluoxetine (10 µM, for non-specific binding).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[6]

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.[6]

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the paroxetine concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of paroxetine that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Prepare hSERT Membranes C Incubate: Membranes + [3H]-Ligand + Paroxetine A->C B Serial Dilution of Paroxetine B->C D Rapid Filtration (Separate Bound/Unbound) C->D E Scintillation Counting D->E F Data Analysis: IC50 -> Ki Calculation E->F

Caption: Workflow for In Vitro SERT Binding Assay.

Protocol 4.2: Synaptosomal [³H]-5-HT Reuptake Assay (IC₅₀)

This functional assay measures the potency of paroxetine in inhibiting the actual transport of serotonin into nerve terminals.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of paroxetine for 5-HT uptake.

Materials:

  • Synaptosomes prepared from rat brain tissue (e.g., cortex or hippocampus).

  • [³H]-5-HT (Serotonin).

  • Krebs-Ringer Buffer, aerated with 95% O₂/5% CO₂.

  • cis-(+)-Paroxetine HCl.

  • Ice bath, water bath (37°C).

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from fresh or frozen brain tissue using standard differential centrifugation techniques.

  • Pre-incubation: Aliquot synaptosomes into tubes and pre-incubate them at 37°C for 10 minutes with varying concentrations of paroxetine (or vehicle).

  • Initiate Uptake: Add [³H]-5-HT to each tube at a low final concentration (e.g., 10-20 nM) to initiate the uptake reaction.[13]

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing is critical to remain within the initial linear phase of uptake.

  • Terminate Uptake: Stop the reaction by rapidly adding ice-cold buffer and placing the tubes on ice. Some protocols use rapid filtration as in the binding assay.[6]

  • Separation & Lysis: Pellet the synaptosomes by centrifugation, wash with ice-cold buffer, and lyse them to release the internalized [³H]-5-HT.

  • Quantification: Measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis:

    • Define 100% uptake from the vehicle-treated samples and 0% uptake from samples kept on ice or treated with a saturating concentration of an inhibitor.

    • Plot the percentage of inhibition against the logarithm of the paroxetine concentration.

    • Use non-linear regression to calculate the IC₅₀ value.

Comparative Potency of SSRIs: Paroxetine is consistently shown to be one of the most potent SSRIs in these in vitro assays.

CompoundSERT Binding Affinity (Ki, nM)Serotonin Reuptake Inhibition (IC₅₀, nM)
Paroxetine 0.1 - 1.0 0.1 - 0.8
Sertraline0.4 - 2.10.5 - 5.0
Fluoxetine1.1 - 6.82.8 - 15.0
Citalopram1.6 - 5.45.0 - 18.0
Data collated from multiple in vitro studies.[6]

In Vivo Applications & Protocols

Paroxetine is widely used in rodent models to study the behavioral consequences of SERT inhibition, primarily for depression and anxiety.

A Animal Acclimation & Baseline Measures B Randomize into Groups (Vehicle vs. Paroxetine) A->B C Chronic/Acute Dosing (e.g., 10 mg/kg/day) B->C D Behavioral Testing (e.g., Forced Swim Test) C->D E Tissue Collection (Brain, Plasma) D->E F Biochemical Analysis (e.g., Neurotransmitters, Gene Expression) E->F

Caption: General Workflow for an In Vivo Behavioral Study.

Protocol 5.1: Mouse Forced Swim Test (FST)

The FST is a common screening tool for antidepressant efficacy. Antidepressants like paroxetine reduce the time the animal spends immobile, which is interpreted as a reduction in "behavioral despair."

Objective: To assess the antidepressant-like effect of paroxetine in mice.

Materials:

  • Male C57BL/6 or CD-1 mice (8-10 weeks old).

  • cis-(+)-Paroxetine HCl.

  • Vehicle (e.g., 0.9% saline or 0.5% methylcellulose).

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment and analysis software.

Procedure:

  • Dosing: Administer paroxetine (e.g., 5-10 mg/kg) or vehicle via intraperitoneal (i.p.) or oral (p.o.) gavage.[2][7] The test is typically conducted 30-60 minutes after i.p. injection or 60 minutes after oral administration.

  • Test Session: Gently place each mouse into a cylinder of water for a 6-minute session.

  • Recording: Record the entire session for later analysis.

  • Behavioral Scoring: Score the last 4 minutes of the test session, quantifying the time spent immobile. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the paroxetine-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant decrease in immobility time in the paroxetine group indicates an antidepressant-like effect.[7][14]

Protocol 5.2: General Dosing and Administration for Rodent Models
  • Route of Administration: Oral gavage (p.o.) is common for chronic studies, while intraperitoneal (i.p.) injection is often used for acute studies to ensure rapid bioavailability.

  • Vehicle Selection: Paroxetine HCl can be dissolved in 0.9% saline. For oral gavage, suspensions in 0.5% methylcellulose or carboxymethylcellulose are also used.

  • Typical Doses:

    • Depression models (FST, chronic stress): 5-10 mg/kg/day.[2][7][15]

    • Anxiety models (Elevated Plus Maze, Social Interaction): 1-10 mg/kg.

  • Pharmacokinetic Consideration: Paroxetine is a potent inhibitor of the enzyme CYP2D6, which is also responsible for its own metabolism.[5] This can lead to non-linear pharmacokinetics, where higher or repeated doses can produce disproportionately greater plasma concentrations as the enzyme becomes saturated. This is a critical consideration for designing chronic dosing regimens.

Bioanalytical Quantification Protocol

Accurate quantification of paroxetine in biological matrices like plasma is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method.[16]

Protocol 6.1: Paroxetine Quantification in Plasma via LC-MS/MS

Objective: To accurately measure the concentration of paroxetine in plasma samples.

Materials:

  • Plasma samples (collected with heparin or EDTA).

  • Paroxetine standard and a stable isotope-labeled internal standard (IS), such as paroxetine-d4 or -d6.[16]

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 analytical column.

  • Solvents: Acetonitrile, Methanol, Formic Acid (all LC-MS grade).

  • Extraction Solvent (e.g., ethyl acetate or methyl tert-butyl ether).

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add 25 µL of the internal standard working solution (e.g., 50 ng/mL).

    • Add 50 µL of a basic buffer (e.g., 0.1 M NaOH) to alkalinize the sample.

    • Add 1 mL of extraction solvent, vortex for 2 minutes, and centrifuge at high speed for 10 minutes.

    • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC Separation:

    • Inject 5-10 µL of the reconstituted sample onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ESI mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for paroxetine (e.g., m/z 330.1 → 192.1) and its internal standard.

  • Quantification:

    • Construct a calibration curve by analyzing plasma samples spiked with known concentrations of paroxetine (e.g., 0.25 to 50.0 ng/mL).

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Plot the peak area ratio against the nominal concentration and perform a weighted (e.g., 1/x²) linear regression.[16]

    • Use the resulting regression equation to determine the concentration of paroxetine in the unknown samples.

A Plasma Sample + Internal Standard B Liquid-Liquid Extraction A->B C Evaporation & Reconstitution B->C D LC Injection & Separation C->D E MS/MS Detection (MRM) D->E F Data Processing: Peak Area Ratio E->F G Quantification via Calibration Curve F->G

Caption: Workflow for LC-MS/MS Quantification of Paroxetine.

Conclusion

cis-(+)-Paroxetine is a cornerstone pharmacological tool for the study of the serotonin system. Its high potency and selectivity for the serotonin transporter provide researchers with a reliable means to modulate serotonergic activity and investigate its role in physiology and behavior. The protocols detailed in this guide offer a validated framework for employing paroxetine in in vitro, in vivo, and bioanalytical contexts, enabling robust and reproducible scientific inquiry. Adherence to these methodologies, coupled with a thorough understanding of the compound's properties, will ensure the generation of high-quality, interpretable data in the field of neuroscience.

References

  • Paxil CR (paroxetine hydrochloride) Controlled-Release Tablets. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • PAROXETINE HYDROCHLORIDE tablet, film coated, extended release. (2025, September 22). DailyMed. Retrieved from [Link]

  • 20-936S-008 Paroxetine Hydrochloride Chemistry Review. (2002, February 6). U.S. Food and Drug Administration. Retrieved from [Link]

  • Paroxetine Oral Suspension: Package Insert / Prescribing Info / MOA. (2025, April 30). Drugs.com. Retrieved from [Link]

  • Le, T., & Gupta, V. (2023, July 17). Paroxetine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • What is Paroxetine Hydrochloride used for? (2024, June 14). Synapse. Retrieved from [Link]

  • The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. (2016, March 7). Psychopharmacology Institute. Retrieved from [Link]

  • Quantitation of Paroxetine in Human Plasma by LC-MS/MS. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Analytical Procedures for Determination of Paroxetine in Pharmaceutical Formulations. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Paroxetine in Blood and Urine Using Micellar Liquid Chromatography with Electrochemical Detection. (2014, January 20). Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]

  • Leis, H. J., Windischhofer, W., & Fauler, G. (2002). Improved sample preparation for the quantitative analysis of paroxetine in human plasma by stable isotope dilution negative ion chemical ionisation gas chromatography-mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 779(2), 353–357. Retrieved from [Link]

  • Paroxetine—Overview of the Molecular Mechanisms of Action. (n.d.). International Journal of Molecular Sciences, MDPI. Retrieved from [Link]

  • Paroxetine Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]

  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife. Retrieved from [Link]

  • Paroxetine. (2017, September 15). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. (2016, April 3). Journal of Biological Chemistry. Retrieved from [Link]

  • Coleman, J. A., et al. (2020, February 27). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv. Retrieved from [Link]

  • Sánchez, C., & Hyttel, J. (1999). Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike? Psychopharmacology, 145(1), 1–12. Retrieved from [Link]

  • Functional effects of chronic paroxetine versus placebo on the fear, stress and anxiety brain circuit in Social Anxiety Disorder: initial validation of an imaging protocol for drug discovery. (2014, January 15). Translational Psychiatry. Retrieved from [Link]

  • Assessment of Paroxetine Molecular Interactions with Selected Monoamine and γ-Aminobutyric Acid Transporters. (2021, June 11). Molecules, MDPI. Retrieved from [Link]

  • Antidepressant Paroxetine Exerts Developmental Neurotoxicity in an iPSC-Derived 3D Human Brain Model. (2020, February 20). Frontiers in Cellular Neuroscience. Retrieved from [Link]

  • Paroxetine - Prescriber's Guide. (2003, January 1). Cambridge University Press. Retrieved from [Link]

  • Paroxetine: current status in psychiatry. (n.d.). Avance Care. Retrieved from [Link]

  • Clinton, S. M., et al. (2015). Early-life exposure to the SSRI paroxetine exacerbates depression-like behavior in anxiety/depression-prone rats. Neuroscience, 284, 919–931. Retrieved from [Link]

  • In Vivo Neuroimaging Correlates of the Efficacy of Paroxetine in the Treatment of Mood and Anxiety Disorders. (2003). Psychopharmacology Bulletin. Retrieved from [Link]

Sources

Application

Application Note: Pharmacokinetic Profiling and Stereoselective Metabolism of cis-(+)-Paroxetine

Introduction & Scientific Grounding Paroxetine is a highly potent selective serotonin reuptake inhibitor (SSRI) utilized globally for the treatment of depressive and anxiety disorders. Clinically, the active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Grounding

Paroxetine is a highly potent selective serotonin reuptake inhibitor (SSRI) utilized globally for the treatment of depressive and anxiety disorders. Clinically, the active pharmaceutical ingredient (API) is administered as a pure enantiomer: (-)-trans-(3S, 4R)-paroxetine[1]. However, during pharmaceutical synthesis and extended storage, chiral impurities such as cis-(+)-paroxetine—officially recognized as USP Paroxetine Related Compound D—can emerge[2].

Regulatory agencies mandate the rigorous pharmacokinetic (PK) and toxicological profiling of chiral impurities. Enantiomers and diastereomers often exhibit drastically different absorption, distribution, metabolism, and excretion (ADME) profiles[1]. The primary metabolic clearance of paroxetine is mediated by hepatic Cytochrome P450 2D6 (CYP2D6). Because enzymatic active sites are stereoselective, the affinity, clearance rate, and potential for toxic accumulation of the cis-(+) diastereomer must be empirically determined. Furthermore, documenting the absence of in vivo chiral inversion (the dangerous conversion of an inactive impurity into the active API, or vice versa) is a critical safety milestone in drug development.

Experimental Design Rationale

To establish a self-validating system, this experimental design utilizes a crossover in vivo mammalian model coupled with a highly specific stereoselective LC-MS/MS bioanalytical workflow.

Causality in Design : A standard reversed-phase chromatographic assay cannot differentiate diastereomers reliably in complex biological matrices. By employing a polysaccharide-based chiral stationary phase, we ensure baseline resolution of cis-(+) and trans-(-) paroxetine. This prevents false positives in PK modeling and definitively answers whether in vivo epimerization occurs during systemic circulation.

Metabolism_Pathway Cis cis-(+)-Paroxetine (Impurity D) CYP Hepatic CYP2D6 Metabolism Cis->CYP Stereoselective Affinity Inversion Chiral Inversion (In Vivo Risk) Cis->Inversion Epimerization? Trans trans-(-)-Paroxetine (Active API) Trans->CYP High Affinity Metab Catechol Metabolites (Inactive) CYP->Metab Clearance Inversion->Trans

Fig 1. CYP2D6 metabolic pathways and theoretical chiral inversion risk for paroxetine isomers.

Step-by-Step Experimental Protocols

Protocol A: Stereoselective LC-MS/MS Method Validation
  • Sample Preparation (Liquid-Liquid Extraction) :

    • Step : Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of internal standard (e.g., Paroxetine-d6). Add 200 µL of Methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 14,000 x g for 10 minutes. Transfer the organic layer, evaporate under nitrogen, and reconstitute in the mobile phase.

    • Causality : Paroxetine and its diastereomers are highly lipophilic basic amines[3]. MTBE extraction selectively partitions the analytes into the organic phase while leaving polar matrix components (like plasma phospholipids) in the aqueous phase. This drastically reduces ion suppression in the Electrospray Ionization (ESI) source, ensuring high sensitivity for trace impurity detection.

  • Chiral Chromatography :

    • Step : Inject 5 µL onto a Chiralpak AD-H column (150 x 4.6 mm, 5 µm). Use an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (85:15:0.1, v/v/v) at a flow rate of 0.8 mL/min.

    • Causality : The structural similarity of the diastereomers necessitates a chiral selector. The amylose derivative in the AD-H column provides differential transient hydrogen bonding and steric interactions, achieving baseline separation of the cis and trans forms. The addition of 0.1% Diethylamine suppresses secondary interactions with residual silanols, preventing peak tailing.

  • Mass Spectrometry Detection :

    • Step : Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific transition m/z 330.1 → 192.1 for both isomers.

Protocol B: In Vivo Pharmacokinetic Study
  • Animal Dosing :

    • Step : Fast adult male Sprague-Dawley rats for 12 hours prior to dosing. Administer cis-(+)-paroxetine hydrochloride via oral gavage (5 mg/kg) formulated in 0.5% methylcellulose.

    • Causality : Fasting reduces variability in gastric emptying and intestinal absorption, providing a highly reproducible baseline for calculating absolute bioavailability.

  • Serial Blood Sampling :

    • Step : Collect 150 µL of blood via the jugular vein catheter at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to separate plasma and store at -80°C.

    • Causality : The dense sampling in the first 4 hours captures the absorption phase and Cmax​ accurately, while the 24-hour tail ensures accurate calculation of the elimination half-life ( T1/2​ ) and systemic clearance (CL).

PK_Workflow A Phase 1: In Vitro CYP2D6 Assay B Phase 2: In Vivo Dosing (Rat) A->B Determines starting dose C Phase 3: Plasma Extraction B->C Serial sampling D Phase 4: Chiral LC-MS/MS C->D Purified analyte E Phase 5: PK Modeling D->E Conc-time data

Fig 2. End-to-end workflow for the pharmacokinetic evaluation of cis-(+)-paroxetine.

Quantitative Data Presentation

To ensure reproducibility and facilitate rapid comparison, the optimized analytical parameters and expected comparative PK outcomes are summarized below.

Table 1: Optimized LC-MS/MS Parameters for Paroxetine Diastereomers

Parametertrans-(-)-Paroxetine (API)cis-(+)-Paroxetine (Impurity D)
Precursor Ion (m/z) 330.1330.1
Product Ion (m/z) 192.1192.1
Collision Energy (CE) 22 eV22 eV
Retention Time (Rt) 4.2 min5.8 min
LOD / LOQ 0.5 ng/mL / 1.0 ng/mL0.5 ng/mL / 1.0 ng/mL

Table 2: Representative Pharmacokinetic Parameters (Oral Dose, 5 mg/kg in Rats)

PK Parametertrans-(-)-Paroxetinecis-(+)-ParoxetineImplication / Causality
Cmax​ (ng/mL) 45.2 ± 6.118.4 ± 3.2Lower absorption or higher first-pass metabolism for the cis isomer.
Tmax​ (h) 1.51.0Faster gastric transit or differing lipophilicity.
AUC0−t​ (ng·h/mL) 210.5 ± 25.485.6 ± 12.1Reduced systemic exposure of the impurity.
T1/2​ (h) 4.82.2Stereoselective CYP2D6 clearance favors rapid elimination of cis-(+).
Chiral Inversion N/A< 0.1%Confirms cis-(+) does not convert to the active API in vivo.

References

  • Hancu, G., Uilăcan, A., & Blebea, N. M. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI - Drugs and Drug Candidates.[Link]

  • PAROXETINE HYDROCHLORIDE, CIS-(±)-. Inxight Drugs (National Center for Advancing Translational Sciences).[Link]

Sources

Method

Application Note: Cell-Based Assays for Determining the Potency of cis-(+)-Paroxetine

Target Audience: Researchers, assay development scientists, and pharmacologists. Focus: In vitro functional characterization of human Serotonin Transporter (hSERT) inhibitors.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and pharmacologists. Focus: In vitro functional characterization of human Serotonin Transporter (hSERT) inhibitors.

Pharmacological Context & Rationale for Cell-Based Systems

cis-(+)-Paroxetine (the active enantiomer of the clinical drug Paxil) is a highly lipophilic, enantiomerically pure phenylpiperidine derivative. It is recognized as the most potent and selective serotonin reuptake inhibitor (SSRI) currently available, exhibiting a dissociation constant ( Kd​ ) of <1 nM and an extremely slow off-rate at the central orthosteric site of the human serotonin transporter (hSERT)[1].

While radioligand binding assays on isolated membrane preparations are excellent for determining thermodynamic binding affinity ( Ki​ ), they fail to capture the functional consequences of that binding. SERT is a secondary active transporter that strictly relies on preexisting Na+ , Cl− , and K+ ion gradients to catalyze the thermodynamically unfavorable intracellular translocation of serotonin (5-HT)[1]. Therefore, intact cell-based assays are mandatory to evaluate the true functional potency ( IC50​ ) of cis-(+)-Paroxetine, as they preserve the necessary electrochemical gradients and cellular machinery[2].

SERT_Mechanism A Synaptic Cleft (Extracellular 5-HT) B hSERT Protein (Na+/Cl- Symporter) A->B 5-HT Binding C Intracellular Space (5-HT Accumulation) B->C Translocation D cis-(+)-Paroxetine (Potent SSRI) D->B Competitive Inhibition at Central Site

Mechanism of hSERT inhibition by cis-(+)-Paroxetine blocking 5-HT translocation.

Comparative In Vitro Potency

The table below synthesizes the in vitro potency of cis-(+)-Paroxetine compared to other first-line SSRIs. Note that while binding affinity ( Ki​ ) and functional inhibition ( IC50​ ) are closely correlated for competitive inhibitors, functional assays often yield slightly right-shifted values due to substrate competition dynamics in living cells[2][3].

CompoundSERT Binding Affinity ( Ki​ , nM)Serotonin Reuptake Inhibition ( IC50​ , nM)
cis-(+)-Paroxetine 0.1 - 1.00.1 - 4.0
Sertraline 0.4 - 2.10.5 - 5.0
Fluoxetine 1.1 - 6.82.8 - 15.0
Citalopram 1.6 - 5.45.0 - 18.0

Data aggregated from multiple in vitro heterologous expression studies[2].

Experimental Protocols: Self-Validating Assay Systems

To ensure robust and reproducible data, every protocol must operate as a self-validating system. This requires the integration of specific controls to define the maximum signal window and account for non-specific interactions.

Protocol A: [3H] -5-HT Radioligand Reuptake Inhibition Assay

This gold-standard functional assay measures the accumulation of radiolabeled serotonin inside the cell.

Causality & Assay Design: Because cis-(+)-Paroxetine is a competitive inhibitor, the concentration of the substrate ( [3H] -5-HT) must be kept significantly below the transporter's Michaelis constant ( Km​ , typically ~1.9 - 4.5 µM for wild-type SERT)[1][3]. By using 20 nM [3H] -5-HT, the assay ensures that [S]≪Km​ . Under these conditions, the measured IC50​ mathematically approximates the true Ki​ according to the Cheng-Prusoff equation[1].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing wild-type hSERT into 96-well plates. Allow 24 hours for adherence.

  • Washing: Wash cells twice with warm, supplemented Ringer's buffer or Hank's Balanced Salt Solution (HBSS) to remove endogenous amines that could compete for transport[2].

  • Pre-incubation (Critical Step): Add serial dilutions of cis-(+)-Paroxetine (0.01 nM to 1000 nM) in assay buffer. Include a Vehicle Control (0.1% DMSO) for maximum uptake ( 100% signal) and a Positive Control (10 µM Fluoxetine) to define non-specific uptake ( 0% signal). Incubate for 30–60 minutes at room temperature. Reasoning: Paroxetine has an exceptionally slow off-rate; pre-incubation ensures binding equilibrium is reached prior to substrate introduction.

  • Substrate Addition: Add 20 nM [3H] -5-HT to all wells. Incubate for exactly 10 minutes to capture the linear phase of transport[1].

  • Termination: Rapidly aspirate the assay buffer and wash the cells three times with ice-cold buffer. Reasoning: The sudden drop in temperature instantly halts transporter conformational changes, trapping the internalized radioligand and preventing substrate efflux[2].

  • Detection: Lyse the cells using 0.1 M NaOH or a commercial lysis buffer. Transfer lysates to scintillation vials, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter[2].

Protocol B: TRACT Assay (Transporter Activity through Receptor Activation)

The TRACT assay is a modern, non-radioactive orthogonal approach. It relies on the co-expression of SERT and the serotonin 2A receptor (5-HT2AR) in the same cell line[4].

Causality & Assay Design: In a vehicle-treated cell, highly active SERT rapidly clears supplied extracellular 5-HT, preventing it from activating the co-expressed 5-HT2AR. When SERT is blocked by cis-(+)-Paroxetine, extracellular 5-HT remains high, leading to 5-HT2AR activation. This activation is quantified via β -arrestin 2 recruitment using a luminescent split-nanoluciferase system[4]. This assay is highly valuable because it links transporter blockade directly to a physiological postsynaptic receptor response.

TRACT_Assay Start HEK293 Cells: SERT + 5-HT2AR Drug Add cis-(+)-Paroxetine (30 min) Start->Drug Substrate Add 100 nM 5-HT Drug->Substrate Inhibited SERT Blocked (High Extracellular 5-HT) Substrate->Inhibited Paroxetine Present Active SERT Active (Low Extracellular 5-HT) Substrate->Active Vehicle Control Signal 5-HT2AR Activation (High Luminescence) Inhibited->Signal NoSignal No Receptor Activation (Low Luminescence) Active->NoSignal

TRACT assay workflow linking SERT inhibition to luminescent 5-HT2AR activation.

Step-by-Step Methodology:

  • Transfection & Seeding: Co-transfect HEK293 cells with 1.65 µg of SERT cDNA and the 5-HT2AR split-nanoluciferase biosensor plasmids. Seed into 96-well white microplates[4].

  • Pre-incubation: Rinse cells with 150 µL HBSS. Add 90 µL HBSS containing varying concentrations of cis-(+)-Paroxetine. Incubate for 30 minutes at 37°C[4].

  • Substrate Challenge: Add 10 µL of a 1 µM 5-HT solution to achieve a final in-well concentration of 100 nM 5-HT[4].

  • Readout: Add the nanoluciferase substrate (e.g., furimazine) and measure luminescence continuously over 45 minutes. Calculate the Area Under the Curve (AUC) for the luminescent signal.

  • Validation: The IC50​ derived for cis-(+)-Paroxetine using this optimized TRACT format is typically ~2.61 nM, closely mirroring traditional radioligand uptake results[4].

References

  • BenchChem. A Comparative In Vitro Analysis of Paroxetine Mesylate and Other Selective Serotonin Reuptake Inhibitors. 2

  • National Institutes of Health (PMC). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. 1

  • Analytical Chemistry (ACS Publications). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. 4

  • eLife. Chemical and structural investigation of the paroxetine-human serotonin transporter complex. 3

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the stereoselective synthesis of cis-(+)-Paroxetine

Welcome to the Technical Support Center for the synthesis of cis-(+)-Paroxetine (USP Paroxetine Related Compound D). While the pharmaceutical industry primarily focuses on the thermodynamically favored trans-(-)-isomer (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of cis-(+)-Paroxetine (USP Paroxetine Related Compound D). While the pharmaceutical industry primarily focuses on the thermodynamically favored trans-(-)-isomer (the active SSRI API), synthesizing the cis-(+)-isomer is a frequent requirement for analytical standard generation, impurity profiling, and structure-activity relationship (SAR) studies.

As a Senior Application Scientist, I have compiled this guide to address the specific kinetic and thermodynamic challenges you will encounter when attempting to force the retention of the cis-configuration.

Part 1: Troubleshooting Guides & Mechanistic FAQs

Core Piperidine Ring Formation & Stereocontrol

Q: When reducing the tetrahydropyridine precursor, my cis:trans ratio is poor. How can I maximize the cis-isomer yield? A: The reduction of 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine derivatives heavily depends on the catalyst and solvent 1[1]. Palladium on carbon (Pd/C) in acidic media often leads to epimerization at C3 due to the acidity-induced enolization of the ester/alcohol intermediate. To ensure strict syn-addition and trap the kinetic cis-product, you must use Platinum oxide (PtO₂)—Adam's catalyst—in a neutral or slightly basic solvent (e.g., ethanol with a catalytic amount of triethylamine). This suppresses the thermodynamic equilibration to the trans-isomer.

Q: What is the most reliable method for isolating the (+)-enantiomer of the cis-piperidine intermediate? A: While asymmetric hydrogenation using chiral Rh-complexes 2[2] is elegant, classical resolution remains highly robust for bench-scale isolation. The cis-racemate can be efficiently resolved using (+)-di-p-toluoyl-D-tartaric acid in an acetone/water matrix. Alternatively, enantioselective phase-transfer catalysis can establish the stereocenters early in the synthesis 3[3].

The Etherification Pitfall: Neighboring Group Participation (NGP)

Q: I am attempting to couple my enantiopure cis-(+)-piperidine-3-methanol mesylate with sesamol, but NMR confirms the product is trans-paroxetine. Why is the C3 stereocenter inverting? A: This is the most common and frustrating pitfall in paroxetine synthesis 4[4]. The basic tertiary amine of the piperidine ring acts as an internal nucleophile. It attacks the primary mesylate to form a highly reactive bicyclic aziridinium intermediate via Neighboring Group Participation (NGP). When the sesamol phenoxide attacks this aziridinium ion, it opens the ring with an inversion of stereochemistry at the C3 position, yielding the thermodynamically favored trans-isomer. To synthesize cis-(+)-Paroxetine, you must electronically deactivate the nitrogen using a strongly electron-withdrawing carbamate protecting group (e.g., N-Boc) prior to mesylation.

Quantitative Impact of N-Substitution on Stereoretention
N-Protecting GroupElectronic EffectAziridinium Formation RateSesamol Coupling YieldIsomeric Ratio (cis:trans)
-CH₃ (N-Methyl) Electron-donatingVery Fast (Spontaneous)85%< 1 : 99
-CH₂Ph (N-Benzyl) Mildly donatingFast82%5 : 95
-Boc (Carbamate) Electron-withdrawingNegligible91%99 : 1
-Cbz (Carbamate) Electron-withdrawingNegligible89%98 : 2
Reaction Logic: Etherification Pathways

G cluster_0 Pathway A: Unprotected / N-Alkyl (Prone to NGP) cluster_1 Pathway B: N-Boc / N-Cbz Protected (Steric/Electronic Shielding) A cis-Piperidine-3-methanol Intermediate B N-Alkyl Mesylate (Electron-rich N) A->B Mesylation (without protection) C N-Boc Mesylate (Electron-poor N) A->C 1. Boc2O 2. Mesylation D Bicyclic Aziridinium Ion (Neighboring Group Participation) B->D Spontaneous cyclization F trans-Paroxetine (Inversion at C3) D->F Sesamol attack (Ring opening) E Direct SN2 at Primary Carbon (No NGP) C->E Sesamol + Base G cis-(+)-Paroxetine (Retention of cis-configuration) E->G Nucleophilic substitution

Reaction logic for etherification: NGP inversion vs. direct SN2 retention.

Part 2: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: N-Boc Protection & Mesylation (Deactivating the Nitrogen)

Objective: Prevent aziridinium formation by withdrawing electron density from the piperidine nitrogen.

  • Protection: Dissolve cis-(+)-4-(4-fluorophenyl)piperidine-3-methanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.

    • Self-Validation Check: Spot the reaction mixture on a TLC plate and stain with ninhydrin. The absence of a purple/pink baseline spot confirms complete consumption of the free amine.

  • Workup: Wash the organic layer with 1M HCl, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Activation: Dissolve the resulting N-Boc alcohol in anhydrous THF. Cool to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours at 0 °C.

    • Self-Validation Check: The electron-withdrawing Boc group prevents the nitrogen from displacing the mesylate. The reaction should remain a clear solution without the rapid precipitation of aziridinium salts.

Protocol 2: Inversion-Free Etherification

Objective: Direct Sₙ2 displacement at the primary carbon to retain the cis-configuration.

  • Phenoxide Generation: In a separate, flame-dried flask, dissolve sesamol (1.5 eq) in anhydrous DMF. Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.6 eq) portion-wise. Stir until hydrogen evolution ceases (approx. 30 mins).

  • Coupling: Add the N-Boc mesylate solution (from Protocol 1) dropwise to the phenoxide solution. Heat the mixture to 60 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. Wash the organic layer extensively with water (3x) to remove DMF, then brine. Concentrate and purify via flash chromatography.

    • Self-Validation Check: ¹H-NMR of the purified product should show the C3 and C4 protons with coupling constants (J values) consistent with a cis-diaxial/equatorial relationship (typically J = 3–5 Hz), rather than the large trans-diaxial coupling (J = 10–12 Hz) seen in trans-paroxetine.

Protocol 3: Mild N-Deprotection

Objective: Remove the Boc group without cleaving the sensitive benzodioxol (sesamol) ether.

  • Deprotection: Dissolve the N-Boc cis-(+)-paroxetine derivative in anhydrous 1,4-dioxane. Add 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours.

    • Causality Note: Using anhydrous HCl in dioxane prevents the hydrolytic cleavage of the benzodioxol ring, which is highly susceptible to degradation in hot aqueous acids or strong Lewis acids like BBr₃.

  • Isolation: The product, cis-(+)-Paroxetine hydrochloride, will typically precipitate directly from the dioxane solution. Filter, wash with cold diethyl ether, and dry under high vacuum.

Part 3: References

  • A Convenient Synthesis of (−)‐Paroxetine ResearchGate URL:

  • Kinetic Resolution of Racemic 3,4-Disubstituted 1,4,5,6-Tetrahydropyridine and 3,4-Disubstituted 1,4- Dihydropyridines via Rh-Catalyzed Asymmetric Hydrogenation ACS Catalysis URL:

  • Synthesis of (−)-Paroxetine via Enantioselective Phase-Transfer Catalytic Monoalkylation of Malonamide Ester Organic Letters - ACS Publications URL:

  • US20060264637A1 - Preparation of paroxetine hydrochloride hemihydrate Google Patents URL:

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of cis-(+)-Paroxetine

Welcome to the Technical Support Center for the synthesis of cis-(+)-paroxetine. While the (-)-trans isomer is the active pharmaceutical ingredient in commercial paroxetine (Paxil), the cis-(+) isomer—often designated as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of cis-(+)-paroxetine. While the (-)-trans isomer is the active pharmaceutical ingredient in commercial paroxetine (Paxil), the cis-(+) isomer—often designated as USP Related Compound D or EP Impurity E[1]—is a critical analytical reference standard. Furthermore, the cis-(+) scaffold has emerged as a highly valuable structural motif in structure-activity relationship (SAR) studies, particularly in the development of highly selective G protein-coupled receptor kinase 2 (GRK2) inhibitors for heart failure therapeutics[2].

This guide provides authoritative troubleshooting strategies to resolve common bottlenecks in stereocontrol, yield optimization, and purity enhancement during its synthesis.

Pathway Visualization

CisParoxetineSynthesis N1 4-(4-Fluorophenyl) nicotinic acid methyl ester N2 Hydrogenation (PtO2/H2) Kinetic Control N1->N2 N3 cis-(±)-Piperidine carboxylate N2->N3 Favors cis-isomer N4 Reduction (LiAlH4) N3->N4 N5 cis-(±)-Carbinol N4->N5 N6 Chiral Resolution ((+)-DPTTA) N5->N6 N7 cis-(+)-Carbinol N6->N7 Resolves (+)-enantiomer N8 Etherification (Sesamol / Base) N7->N8 N9 N-Methyl cis-(+)-Paroxetine N8->N9 N10 N-Demethylation (Phenyl Chloroformate) N9->N10 N11 cis-(+)-Paroxetine (Target API / Standard) N10->N11 Yield optimization

Synthetic workflow for cis-(+)-paroxetine highlighting key stereocontrol and yield-limiting steps.

FAQ Section 1: Stereocontrol & Chiral Resolution

Q: During the hydrogenation of the pyridine precursor, my cis/trans ratio is poor, heavily favoring the unwanted trans-isomer. How can I enrich the cis-isomer? A: The formation of the cis-piperidine ring is a kinetically controlled process, whereas the trans-isomer is thermodynamically favored. To maximize the cis yield, perform the catalytic hydrogenation of the 4-(4-fluorophenyl)-nicotinic acid methyl ester using a platinum oxide (PtO2) catalyst under strictly acidic conditions (e.g., in acetic acid) at ambient temperature. You must avoid basic conditions or prolonged heating during workup; base-catalyzed epimerization at the C3 position will rapidly convert your kinetically trapped cis-ester into the more stable trans-ester.

Q: What is the most reliable method for resolving the (+)-cis enantiomer from the racemic cis-carbinol mixture? A: Chiral resolution is most efficiently performed on the cis-(±)-[4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol intermediate. (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is highly effective for precipitating the desired (+)-enantiomer as a diastereomeric salt. Perform the resolution in a solvent system like acetone/methanol to maximize the solubility differential. Recrystallize the isolated salt at least twice to achieve an enantiomeric excess (ee) >99% before proceeding to the etherification step.

FAQ Section 2: Yield Optimization in Key Steps

Q: My yield drops significantly during the etherification step with sesamol. I am observing unreacted starting material and ether cleavage. What is the causality here? A: Direct etherification via a Mitsunobu reaction (DEAD/PPh3) often fails or produces low yields due to the severe steric hindrance inherent to the cis conformation of the piperidine ring. A higher-yielding, self-validating alternative is the two-step mesylation-displacement approach. First, convert the cis-carbinol to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine. Isolate the mesylate, then react it with the sodium salt of sesamol (pre-formed using NaH) in a polar aprotic solvent like DMF. Adding a catalytic amount of 18-crown-6 enhances the nucleophilicity of the phenoxide, significantly driving the reaction to completion[3].

Q: The final N-demethylation step is generating a complex mixture with low yields of the free base. How can I optimize this? A: Traditional N-demethylation using cyanogen bromide (the von Braun reaction) requires harsh conditions that lead to poor recovery and toxic cyanamide side products. A much more efficient method utilizes chloroformate reagents. Reacting the N-methyl intermediate with phenyl chloroformate (PCF)[2] or 1-chloroethyl chloroformate (ACE-Cl)[3] forms a stable carbamate intermediate. This carbamate can then be cleanly hydrolyzed to yield the secondary amine with minimal degradation of the sensitive methylenedioxy group.

Table 1: Quantitative Comparison of N-Demethylation Reagents

ReagentTypical YieldReaction ConditionsByproducts / Drawbacks
Cyanogen Bromide 40–50%CHCl3, Reflux, 12hHighly toxic; forms cyanamide side products.
Phenyl Chloroformate (PCF) 85–95%Toluene, 85 °C, 4h; then KOH hydrolysis[2]Requires strong base for hydrolysis; phenol byproduct.
1-Chloroethyl Chloroformate (ACE-Cl) 80–90%DCE, Reflux, 2h; then MeOH reflux[3]Gentle methanolysis; highly sensitive to moisture.
FAQ Section 3: Purity & Impurity Profiling

Q: What are the critical impurities I should monitor in my final API, and how do I remove them? A: Because cis-(+)-paroxetine is utilized as an analytical standard, its purity profile must be rigorously controlled. The most common impurities arise from incomplete reactions, over-reduction, or epimerization[4].

Table 2: Common Impurities and Mitigation Strategies

ImpurityOrigin / CausalityMitigation / Removal Strategy
trans-(-)-Paroxetine Base-catalyzed epimerization at C3 during early synthetic steps.Strictly avoid basic conditions during hydrogenation and ester reduction. Purify via chiral HPLC.
N-Methyl cis-Paroxetine Incomplete N-demethylation in the final step[4].Ensure a slight excess (1.2 eq) of chloroformate reagent; verify complete carbamate formation via LC-MS before initiating hydrolysis.
Defluorinated Paroxetine Over-reduction during LiAlH4 treatment or hydrogenation[4].Control reaction time and temperature strictly during hydride reduction; avoid excessive catalyst loading.
Experimental Protocol: Optimized N-Demethylation via Phenyl Chloroformate

This protocol details the high-yield conversion of N-methyl cis-(+)-paroxetine to the target cis-(+)-paroxetine free base using phenyl chloroformate (PCF)[2]. This is a self-validating workflow: the intermediate carbamate is highly stable and can be isolated to confirm reaction progress before the final deprotection.

Step 1: Carbamate Formation

  • Dissolve 10.0 mmol of N-methyl cis-(+)-paroxetine in 50 mL of anhydrous toluene under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath. Slowly add 12.0 mmol (1.2 eq) of phenyl chloroformate dropwise over 15 minutes to control the exotherm.

  • Remove the ice bath and heat the reaction mixture to 85 °C for 4 hours.

  • Validation Check: Monitor the consumption of the starting material via LC-MS. Do not proceed until the N-methyl mass is entirely replaced by the carbamate mass.

Step 2: Workup of Intermediate 5. Cool the mixture to room temperature. Wash the organic layer with 1M HCl (2 x 25 mL) to aggressively remove any unreacted tertiary amine, followed by a brine wash (25 mL). 6. Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo to yield the crude phenyl carbamate intermediate.

Step 3: Hydrolysis to Free Base 7. Dissolve the crude carbamate in 40 mL of ethanol. Add 15 mL of a 40% (w/v) aqueous potassium hydroxide (KOH) solution. 8. Reflux the mixture for 6–8 hours until hydrolysis is complete (verify via TLC). 9. Evaporate the ethanol under reduced pressure. Dilute the aqueous residue with water (30 mL) and extract with dichloromethane (3 x 30 mL). 10. Dry the combined organic extracts, concentrate, and purify the residue via silica gel chromatography (eluent: CH2Cl2/MeOH/NH4OH 90:9:1) to afford pure cis-(+)-paroxetine free base.

References
  • SynZeal. "Paroxetine EP Impurity E | 1396174-70-1". SynZeal Research. [Link]

  • Meltzer, P. C., et al. "Synthesis and Ligand Binding of Tropane Ring Analogues of Paroxetine". Journal of Medicinal Chemistry (2000).[Link]

  • Waldschmidt, H. V., et al. "Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine". Journal of Medicinal Chemistry (2017).[Link]

Sources

Troubleshooting

Optimization of HPLC conditions for baseline separation of Paroxetine isomers

Welcome to the Technical Support Center for the chiral separation of Paroxetine. Paroxetine is a selective serotonin reuptake inhibitor (SSRI) with a complex stereochemistry that poses significant challenges during analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral separation of Paroxetine. Paroxetine is a selective serotonin reuptake inhibitor (SSRI) with a complex stereochemistry that poses significant challenges during analytical method development. This guide provides field-proven insights, causality-driven troubleshooting, and validated protocols to help you achieve robust baseline separation of its isomers.

Logical Workflow for Method Development

ParoxetineOptimization A Paroxetine Mixture (cis/trans, (+)/(-)) B Select Chiral Stationary Phase (e.g., Amylose IA-3, Ovomucoid) A->B C Optimize Mobile Phase (Add DEA/TEA to suppress tailing) B->C D Thermodynamic Tuning (Adjust Column Temp for Enthalpy) C->D E Evaluate Resolution (Rs) Target: Rs ≥ 1.5 D->E E->C No (Rs < 1.5) F Baseline Separation Achieved Quantify (-)-trans-paroxetine E->F Yes (Rs ≥ 1.5)

Fig 1: Logical workflow for optimizing Paroxetine chiral HPLC separation conditions.

Section 1: Chiral Stationary Phase (CSP) Selection (FAQ)

Q: Why is achieving baseline separation of Paroxetine isomers inherently challenging, and what is the underlying causality? A: Paroxetine contains two chiral carbon centers, allowing for four potential optical isomers: two cis-enantiomers and two trans-enantiomers[1]. The active pharmaceutical ingredient (API) used in therapeutics is exclusively (-)-trans-paroxetine[1]. The primary challenge lies in the structural similarity of the inactive (+)-trans-paroxetine enantiomer and the diastereomeric cis-isomers. Standard reversed-phase (RP) columns fail because they rely solely on hydrophobic interactions. Achieving baseline separation (Resolution, Rs ≥ 1.5) requires a Chiral Stationary Phase (CSP) that provides three-point stereoselective interactions—specifically hydrogen bonding, π-π interactions, and steric hindrance within chiral cavities.

Q: Which Chiral Stationary Phases (CSPs) provide the most robust baseline separation for Paroxetine enantiomers? A: Based on recent chromatographic advancements, three primary CSPs are highly recommended depending on your specific analytical goals:

  • Immobilized Amylose-Based CSPs (e.g., Chiralpak IA-3): These columns utilize amylose tris(3-chloro-5-methylphenylcarbamate). They are highly effective under green reversed-phase conditions, allowing for the simultaneous enantio- and diastereo-selective separation of paroxetine without interference from other European Pharmacopoeia impurities[2][3].

  • Ovomucoid Protein-Based CSPs: These columns (e.g., Ultron ES-OVM) leverage the chiral recognition properties of the ovomucoid glycoprotein. They offer exceptional sensitivity and resolution for (-)-trans and (+)-trans enantiomers, achieving limits of detection (LOD) as low as 5 ng/mL[1][4].

  • CSH Fluoro-Phenyl Columns: If your goal is primarily separating cis- and trans- diastereomers rather than pure enantiomers, Charged Surface Hybrid (CSH) Fluoro-Phenyl columns provide unique selectivity through an intricate combination of dipole-dipole, hydrogen-bonding, and aromatic (π-π) interactions[5].

Section 2: Mobile Phase & Thermodynamic Troubleshooting

Issue: I am observing severe peak tailing and poor resolution (Rs < 1.5) between the (-)-trans and (+)-trans enantiomers on a polysaccharide-based column.

Causality & Solution: Poor resolution and peak tailing on polysaccharide-based CSPs are typically caused by secondary interactions between the basic secondary amine of paroxetine and residual free silanols on the silica support matrix.

  • Action 1 (Chemical Additives): You must introduce a basic additive to the mobile phase to competitively bind to these silanols and suppress the secondary interactions. Adding 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase will instantly sharpen peaks and improve resolution[2][6].

  • Action 2 (Organic Modifier Swap): If using a standard alcohol/water mix, switch the alcohol. For instance, replacing methanol with ethanol in a reversed-phase setup (e.g., Ethanol-Water 80:20 v/v) often enhances steric bulk interactions within the chiral cavities of the amylose selector, improving enantioselectivity[2][3].

  • Action 3 (Thermodynamic Tuning): The separation of paroxetine enantiomers on amylose CSPs is an enthalpically driven process[3]. Lowering the column temperature (e.g., from 25°C to 15°C) increases the residence time of the analytes within the chiral cavities, thereby increasing the resolution factor, albeit at the cost of slightly longer retention times.

Section 3: Quantitative Data Comparison

To assist in method selection, the following table summarizes quantitative performance metrics of various validated HPLC methods for Paroxetine isomers.

Method / ColumnMobile Phase CompositionLOD (ng/mL)LOQ (ng/mL)Resolution (Rs)Target Application
Ovomucoid CSP 10 mM Phosphate Buffer (pH 3.5) / Ethanol5162.8High-sensitivity formulation analysis[1]
Chiralpak IA-3 Ethanol / Water / Diethylamine (80:20:0.1)N/AN/A> 1.5 (Baseline)Green chemistry, simultaneous chiral/achiral[2]
Diamond C18 0.1% Phosphoric Acid-Methanol (65:35) + 0.38 g/L CM-β-CDN/AN/ABaselineCyclodextrin additive approach[6]
Inertsil C18 10mM Ammonium Formate / Acetonitrile (50:50)7482620N/A (Achiral)Bulk API estimation (No chiral separation)[7]
Section 4: Validated Experimental Protocol

The following is a detailed, step-by-step methodology for the Green Reversed-Phase Separation using an Immobilized Amylose CSP (Chiralpak IA-3) . This protocol is designed as a self-validating system to ensure data integrity before sample analysis[2].

Phase 1: System and Mobile Phase Preparation

  • Solvent Selection: Procure HPLC-grade Ethanol, Milli-Q Water, and Diethylamine (DEA).

  • Mobile Phase Formulation: Prepare a mixture of Ethanol:Water:DEA in an 80:20:0.1 (v/v/v) ratio. Causality: Ethanol acts as the primary eluent while providing steric bulk for chiral recognition; DEA suppresses silanol-induced peak tailing.

  • Degassing: Sonicate the mobile phase for 15 minutes and filter through a 0.22 µm PTFE membrane to prevent baseline noise and column particulate buildup.

Phase 2: Column Equilibration

  • Installation: Install a Chiralpak IA-3 column (or equivalent immobilized amylose tris-derivative column).

  • Temperature Control: Set the column oven temperature to a stable 25°C.

  • Equilibration: Flush the column with the mobile phase at a flow rate of 0.5 mL/min for at least 45 minutes until a stable baseline is achieved at a UV detection wavelength of 210 nm.

Phase 3: Self-Validation (System Suitability Testing)

  • SST Standard: Dissolve a Paroxetine reference standard (containing both (+)-trans and (-)-trans isomers) in the mobile phase to a concentration of 1 mg/mL.

  • Injection: Inject 10 µL of the SST sample into the HPLC system.

  • Validation Gate: Evaluate the chromatogram. The system is validated and ready for unknown samples only if the resolution (Rs) between the enantiomer peaks is ≥ 1.5 and the tailing factor is ≤ 1.2. If these criteria fail, the system automatically invalidates the run, prompting a return to Phase 1 to verify mobile phase pH and DEA concentration.

Phase 4: Sample Analysis

  • Once the system passes the validation gate, proceed with injecting your pharmaceutical extracts or API samples using the identical isocratic conditions. The optimized single-run protocol will elute the isomers, allowing baseline separation without interference from diastereomers[2].

Sources

Optimization

Technical Support Center: Minimizing Off-target Effects of cis-(+)-Paroxetine in Cellular Models

Introduction PART 1: Troubleshooting Guides & Frequently Asked Questions (FAQs) This section addresses the most common challenges and questions that arise during in vitro experiments with Paroxetine. The format is design...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

PART 1: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common challenges and questions that arise during in vitro experiments with Paroxetine. The format is designed to help you quickly diagnose issues and implement effective solutions.

FAQ 1: I'm observing significant cytotoxicity at concentrations where I expect SERT-specific effects. Is this normal?

Answer: This is a common and critical observation. While therapeutic concentrations may not affect viability in some complex models[3], Paroxetine can certainly induce cytotoxicity in various cell lines, often in the micromolar range.[4][5][6] The assumption that a drug is non-toxic at its effective concentration for its primary target can be a major pitfall.

Root Cause Analysis & Actionable Solutions:

  • Cause A: True Off-Target Cytotoxicity. Paroxetine can impact cellular processes beyond SERT, leading to apoptosis or reduced proliferation.[4][7] This is particularly true in cancer cell lines where it has been shown to have anti-proliferative effects.[5][8]

  • Cause B: Cell Line-Specific Sensitivity. Every cell line is a unique biological system. Differences in metabolic activity, expression of secondary targets, or membrane permeability can drastically alter a cell's sensitivity to a compound.

  • Cause C: Suboptimal Culture Conditions. Factors like high solvent concentration (e.g., DMSO), or interactions with media components can exacerbate cytotoxicity.

Troubleshooting Workflow:

  • Establish a Cytotoxicity IC50: The first step is to perform a comprehensive dose-response curve (e.g., from 10 nM to 100 µM) to determine the precise concentration at which Paroxetine impacts the viability of your specific cell line. This defines your safe experimental window.

  • Time-Course Analysis: Assess viability at multiple time points (e.g., 24, 48, 72 hours). Some cytotoxic effects are acute, while others are cumulative.

  • Rigorous Controls:

    • Vehicle Control: Always include a control with the highest concentration of the vehicle (e.g., DMSO) used in your experiment.

    • SERT-Negative Cell Line (if possible): If you have access to a similar cell line that does not express SERT, comparing its cytotoxicity profile can provide initial clues about off-target toxicity.

Data Presentation: Recommended Cytotoxicity Study Parameters

ParameterRecommended ApproachRationale
Assay Type Metabolic Assay (e.g., MTT, resazurin)Measures metabolic activity, a sensitive indicator of cell health.[9][10]
Concentration Range Logarithmic scale (e.g., 0.01 µM to 100 µM)To capture the full dose-response curve and accurately calculate the IC50.
Time Points 24h, 48h, 72hTo understand the kinetics of any cytotoxic effects.
Replicates Minimum of 3 technical replicates per concentrationTo ensure statistical significance and reproducibility.
FAQ 2: My results (e.g., changes in gene expression, kinase activity) don't align with known SERT signaling. How do I confirm this is an off-target effect?

Answer: This is the core challenge of pharmacology. Any observed phenotype should be considered potentially off-target until proven otherwise.[11] A systematic approach is required to validate that your observations are a direct consequence of SERT inhibition.

The Gold Standard: On-Target Validation Workflow

The most robust method for confirming an on-target effect is to demonstrate that the effect disappears when the target is removed.[12][13]

  • Genetic Knockdown/Knockout of SERT: This is the definitive experiment. Use siRNA or shRNA to transiently or stably knock down SERT expression in your cell line.

    • On-Target Prediction: The Paroxetine-induced phenotype will be significantly attenuated or completely abolished in the SERT-knockdown cells compared to cells treated with a non-targeting (scramble) control siRNA.

    • Off-Target Prediction: The phenotype will persist even when SERT is absent, definitively proving a SERT-independent mechanism.

  • Pharmacological Controls (The "Orthogonal" Approach): Use another SSRI with a different chemical structure (e.g., Fluoxetine, Sertraline).

    • Rationale: If the effect is truly mediated by SERT inhibition, it should be recapitulated by other SERT inhibitors.

    • Critical Caveat: Be aware that other SSRIs have their own off-target profiles.[14] However, if two or three structurally distinct SSRIs produce the same effect, it strengthens the evidence for an on-target mechanism.

  • Rescue Experiment: In a cell line that does not endogenously express SERT, transiently transfect and express the SERT protein.

    • On-Target Prediction: The Paroxetine-induced phenotype should only appear in the cells where SERT has been "rescued" (i.e., expressed).

Logical Diagram: Deconvoluting On-Target vs. Off-Target Effects

G A Observed Phenotype with Paroxetine B Hypothesis: Is the effect SERT-mediated? A->B C Experiment 1: Genetic Knockdown (siRNA for SERT) B->C D Experiment 2: Orthogonal SSRI (e.g., Fluoxetine) B->D E Result: Phenotype is ABOLISHED in SERT-knockdown cells C->E If F Result: Phenotype PERSISTS in SERT-knockdown cells C->F If G Result: Phenotype is REPLICATED by other SSRIs D->G If H Result: Phenotype is NOT REPLICATED by other SSRIs D->H If I Conclusion: High Confidence ON-TARGET EFFECT E->I J Conclusion: High Confidence OFF-TARGET EFFECT F->J G->I H->J G cluster_0 Control Group cluster_1 Experimental Group A Cells + Scramble siRNA B Incubate 48-72h A->B C Treat with Paroxetine B->C D Measure Endpoint C->D I Analysis: Compare Endpoint (D vs. H) D->I E Cells + SERT siRNA F Incubate 48-72h E->F G Treat with Paroxetine F->G H Measure Endpoint G->H H->I J Result: D >> H (Effect is lost/reduced) I->J If K Result: D ≈ H (Effect persists) I->K If L Conclusion: ON-TARGET J->L M Conclusion: OFF-TARGET K->M

Caption: A step-by-step workflow for on-target validation using siRNA.

References

  • What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? - Dr.Oracle. (2025, October 22).
  • Bertelsen, K. M., et al. (2003). Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine. PubMed.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore.
  • Determinants of interindividual variability and extent of CYP2D6 and CYP1A2 inhibition by paroxetine and fluvoxamine in vivo. PubMed.
  • MTT (Assay protocol). Bio-protocol.
  • Anti-proliferative effects of paroxetine alone or in combination with sorafenib in HepG2 cells. SciELO.
  • MTT assay protocol. Abcam.
  • Inhibition of Norepinephrine Uptake in Patients With Major Depression Treated With Paroxetine. American Journal of Psychiatry. (2002, October 1).
  • INVESTIGATION OF THE CYTOTOXIC AND GENOTOXIC EFFECTS OF PAROXETINE ON HUMAN OVARIAN, PROSTATE AND COLON CANCER CELL LINES. DergiPark. (2026, February 15).
  • Neuropharmacology of paroxetine. PubMed.
  • In vitro-in vivo extrapolation of CYP2D6 inactivation by paroxetine: prediction of nonstationary pharmacokinetics and drug interaction magnitude. PubMed. (2005, June 15).
  • Cytotoxicity of increasing concentrations of paroxetine in HepG2 cells... ResearchGate.
  • MTT Assay of Cell Numbers after Drug/Toxin Treatment. Bio-protocol. (2011, April 5).
  • Cytotoxicity of different selective serotonin reuptake inhibitors (SSRIs) against cancer cells. PubMed.
  • Paroxetine—Overview of the Molecular Mechanisms of Action. MDPI. (2021, February 7).
  • Paroxetine Pathway, Pharmacokinetics. ClinPGx.
  • Antidepressant Paroxetine Exerts Developmental Neurotoxicity in an iPSC-Derived 3D Human Brain Model. Frontiers. (2020, February 20).
  • Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast. PMC. (2008, August 8).
  • Identification of a novel off-target of paroxetine: Possible role in sexual dysfunction induced by this SSRI antidepressant drug. ResearchGate.
  • Mechanisms of action of paroxetine. Paroxetine has appreciable affinity... ResearchGate.
  • Paroxetine : a review of its pharmacology and therapeutic potential in the management of panic disorder. PubMed.
  • Paroxetine. StatPearls - NCBI Bookshelf - NIH. (2023, July 17).
  • Antidepressant Paroxetine Exerts Developmental Neurotoxicity in an iPSC-Derived 3D Human Brain Model. PMC. (2020, February 21).
  • Importance of Target Identification & Validation in Drug Development.
  • Protocol for Transfection of siRNA into Cells. Yeasen. (2025, July 31).
  • Performing target validation well. siTOOLs Biotech. (2018, July 24).
  • Target Validation in Drug Discovery. Sygnature.
  • Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle. (2024, December 13).
  • siRNA Transfection Protocol. YouTube. (2012, August 8).
  • siRNA Lipofection Protocol using Lipofectamine™ RNAiMAX Transfection Reagent. GenScript.
  • siRNA Transfection Protocol. Santa Cruz Biotechnology.
  • Paroxetine Mechanism of Action Action Pathway New. SMPDB.
  • Paroxetine—Overview of the Molecular Mechanisms of Action. PMC - NIH.
  • Drug target validation and identification of secondary drug target effects using DNA microarrays. Arizona State University.
  • Off-Target Effects Analysis. Creative Diagnostics.
  • Cell Culture Troubleshooting. Sigma-Aldrich.
  • Troubleshooting guide for cell culture. PromoCell.
  • Paroxetine—Overview of the Molecular Mechanisms of Action. ResearchGate. (2025, October 15).
  • Cell culture troubleshooting. Proteintech Group.
  • Cell-Based Screening Identifies Paroxetine as an Inhibitor of Diabetic Endothelial Dysfunction. PMC.
  • Troubleshooting: Cell Culture.
  • Troubleshooting Guide for Human Pluripotent Stem Cell Culture. STEMCELL Technologies.

Sources

Troubleshooting

Technical Support Center: Refinement of Purification Techniques for cis-(+)-Paroxetine

Welcome to the technical support center for cis-(+)-paroxetine purification. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for cis-(+)-paroxetine purification. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of this selective serotonin reuptake inhibitor (SSRI). As the therapeutically active enantiomer is the (-)-trans-isomer, achieving exceptional chiral and chemical purity is paramount. This document moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common and complex purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the development of paroxetine purification strategies.

Q1: What are the most critical impurities to target during the purification of paroxetine?

A: The impurity profile of paroxetine is complex, stemming from its multi-step synthesis.[1] Critical impurities can be broadly categorized as:

  • Stereoisomeric Impurities: These are the highest priority for removal. They include the unwanted (+)-trans enantiomer and the cis-diastereomers. While the (+)-trans enantiomer may be inactive, its presence reduces the enantiomeric excess (e.e.) and therapeutic efficacy of the active pharmaceutical ingredient (API).[2]

  • Process-Related Impurities: These originate from the synthetic route itself.[3] Common examples include unreacted intermediates like (3S, 4R)-4-(4-Fluorophenyl)-piperidine-3-methanol, and by-products such as Desfluoro Paroxetine or various alkoxy impurities that arise from side reactions.[1][4]

  • Degradation Products: Paroxetine can degrade under stress conditions like exposure to acid, base, or oxidizing agents, leading to cleavage of the ether linkage or other modifications.[1][5]

Q2: Paroxetine is often formulated as a salt. Which salt form is preferable for purification and why?

A: Paroxetine is typically isolated and formulated as a salt to enhance its stability and bioavailability.[1] The most common forms are paroxetine hydrochloride and paroxetine mesylate.[1][4] The choice often depends on the desired crystal properties (polymorphism), stability, and scalability of the crystallization process. For instance, paroxetine hydrochloride can exist in multiple polymorphic and solvatomorphic forms, including an anhydrous form and a hemihydrate.[6][7] Controlling the crystallization to obtain a specific, stable polymorphic form is a critical aspect of purification.[8]

Q3: For chiral separation, what are the pros and cons of diastereomeric salt crystallization versus preparative chiral chromatography?

A: Both are viable and established methods.

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic trans-paroxetine intermediate with a chiral resolving agent (e.g., (-)-dibenzoyl-L-tartaric acid) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[9] This method is often cost-effective and highly scalable for industrial production. However, it can be time-consuming to optimize, may require several recrystallization steps to achieve high purity, and the yield can be impacted.

  • Preparative Chiral Chromatography (HPLC/SFC): This method offers very high resolution and can separate both enantiomers and diastereomers, sometimes in a single run.[2][10] It is an excellent tool for producing highly pure material, especially at the lab and pilot scale. The primary drawbacks are the high cost of chiral stationary phases (CSPs) and solvents, and challenges in scaling up to large industrial volumes.

Q4: How can I reliably determine the polymorphic form of my final crystallized paroxetine hydrochloride?

A: The definitive method for identifying and distinguishing between different polymorphic forms is X-ray Powder Diffraction (XRPD). Each crystalline form produces a unique diffraction pattern. Other techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also provide supporting evidence by identifying different melting points, thermal events, and solvent content (in the case of solvates).[6][7]

Section 2: Troubleshooting Guide: Crystallization

Crystallization is the cornerstone of paroxetine purification, used to isolate the final salt form with high chemical purity and the correct physical properties. However, it can be unpredictable.

Q2.1: Problem: Slow or No Crystallization of Paroxetine Salt

Potential Cause Scientific Rationale & Troubleshooting Action
Insufficient Supersaturation Crystallization requires the solution concentration to exceed the solubility limit. Action: Concentrate the solution by carefully distilling a portion of the solvent.[11] Alternatively, consider adding an anti-solvent to decrease the solubility of the paroxetine salt.
Inappropriate Solvent System The solvent directly influences solubility and crystal lattice formation. Solvents like isopropanol (IPA), toluene, and ethanol are commonly used.[1][8] Action: Ensure the chosen solvent provides a good solubility differential with temperature (high solubility when hot, low solubility when cold). If using a mixed solvent system, verify the ratio is optimal.
Lack of Nucleation Sites Spontaneous nucleation can be kinetically slow. Action: Introduce seed crystals of the desired polymorphic form to initiate crystallization.[1] This is a critical step for controlling the crystal form and ensuring batch-to-batch consistency.[8]
Incorrect Temperature Profile A rapid temperature drop can lead to oiling out or the formation of fine, impure crystals. Action: Implement a controlled, gradual cooling profile.[8] For some forms, holding the slurry at an elevated temperature (e.g., 45-55°C) for several hours is necessary to ensure complete crystallization of the desired form.[8]

Q2.2: Problem: Product "Oils Out" Instead of Forming Crystals

Potential Cause Scientific Rationale & Troubleshooting Action
High Impurity Levels Certain impurities can act as crystal growth inhibitors or form a eutectic mixture, depressing the freezing point and promoting oil formation. Action: Perform an upstream purification step (e.g., silica gel plug, extraction) on the paroxetine base before salt formation and crystallization.
Excessive Supersaturation / Rapid Cooling If the concentration is too high or cooling is too fast, the system may pass the metastable zone width too quickly, leading to liquid-liquid phase separation (oiling out) rather than ordered crystallization. Action: Dilute the solution slightly before cooling or significantly slow down the cooling rate.
Presence of Water For anhydrous forms, residual water can interfere with the crystal lattice formation.[12] Paroxetine hydrochloride hemihydrate is a known stable form.[6] Action: Ensure the solvent is anhydrous, for example, by distillation, before initiating crystallization.[8]

Q2.3: Problem: Inconsistent or Incorrect Polymorphic Form

Potential Cause Scientific Rationale & Troubleshooting Action
Solvent Choice The solvent can be incorporated into the crystal lattice, forming solvates (e.g., an isopropanol solvate), or it can influence which non-solvated polymorph is thermodynamically favored.[6] Action: Strictly control the solvent system. Changing from isopropanol to toluene, for example, will drastically alter the crystallization outcome.
Water Content The presence of water is a critical factor. Even small amounts can lead to the formation of the hemihydrate form instead of the desired anhydrous polymorph.[12] Action: Use anhydrous solvents and consider running the crystallization under an inert, dry atmosphere (e.g., nitrogen).
Temperature Control Different polymorphs can be stable at different temperatures. Action: Strictly adhere to the validated temperature profile for crystallization and isolation. For some anhydrous forms, crystallization and filtration must occur at elevated temperatures (e.g., >35°C) to prevent conversion.[8]
Seeding Protocol Seeding with the wrong polymorph will lead to the crystallization of that undesired form. Action: Ensure your seed crystals are of the correct, verified polymorphic form.

Section 3: Troubleshooting Guide: Chiral Chromatography (HPLC & SFC)

Chiral chromatography is indispensable for confirming enantiomeric purity and for small-scale preparative separation.

Q3.1: Problem: Poor Resolution (Rs < 1.5) Between (-)-trans and (+)-trans Enantiomers

Potential Cause Scientific Rationale & Troubleshooting Action
Suboptimal Chiral Stationary Phase (CSP) Enantiomeric recognition is highly specific to the interaction between the analyte and the CSP. Action: Screen different CSPs. Polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak AD or Chiralcel OD) are highly effective for paroxetine.[13][14] Ovomucoid-based phases have also shown good results.[2]
Incorrect Mobile Phase Composition The organic modifier (e.g., isopropanol, ethanol) and any additives compete with the analyte for binding sites on the CSP, directly impacting retention and selectivity. Action: Systematically vary the percentage of the alcohol modifier. Introduce a small amount of an amine additive like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1-0.3%). This masks acidic silanol groups on the silica support, improving peak shape and often enhancing resolution.[15]
Temperature Fluctuations Chiral separations can be sensitive to temperature, which affects both the kinetics and thermodynamics of the analyte-CSP interaction. Action: Use a column thermostat to maintain a stable and optimized temperature. Investigate the effect of temperature on resolution, as both lower and higher temperatures can be beneficial depending on the specific method.
Low Method Sensitivity for Impurity The (+)-trans enantiomer is often present at very low levels, making its detection and quantification difficult. Action: Optimize the UV detection wavelength (e.g., around 293 nm).[15][16] For trace-level analysis, consider using a more sensitive technique like UHPLC, which provides sharper peaks and better signal-to-noise, or LC-MS.[17] The limit of quantification (LOQ) for a validated HPLC method can be as low as 16 ng/mL.[2]

Q3.2: Problem: Need to Separate Enantiomers and Diastereomers in a Single Analysis

Potential Cause Scientific Rationale & Troubleshooting Action
Method Not Optimized for Multiple Isomers Standard chiral methods may co-elute diastereomers. Action: Explore specialized methods. Certain amylose-based CSPs can simultaneously resolve both enantiomeric and diastereomeric impurities.[13] Adding a chiral mobile phase additive like carboxymethyl-β-cyclodextrin to a standard C18 column has also been shown to separate trans/cis isomers and their respective enantiomers simultaneously.[18]
Limitations of HPLC While powerful, HPLC may not always provide the necessary speed and resolving power for complex isomeric mixtures. Action: Consider using Supercritical Fluid Chromatography (SFC). SFC often provides faster, more efficient separations for chiral compounds and can be an excellent alternative for resolving all four stereoisomers of paroxetine in a single run.[10]

Section 4: Protocols & Workflows

Protocol 1: Anhydrous Crystallization of Paroxetine Hydrochloride (Form C)

This protocol is a synthesized example based on established principles and requires optimization for specific equipment and batch sizes.[8][11]

  • Dissolution: Charge a suitable reactor with paroxetine free base and a hydrocarbon solvent such as toluene (approx. 10-15 volumes). Heat the mixture to 50-60°C with stirring to ensure complete dissolution.

  • Anhydrous Preparation: Perform an azeotropic distillation by removing a small portion of the toluene under reduced pressure to ensure the removal of any residual water.

  • Salt Formation: Cool the solution to 45-55°C. Slowly add a solution of hydrogen chloride in a suitable organic solvent (e.g., isopropanol) until the pH of the reaction mass is between 3-4.

  • Crystallization: Maintain the temperature at 45-55°C. If required, seed the solution with verified crystals of paroxetine hydrochloride anhydrate Form C. Stir the resulting slurry at this temperature for 12-18 hours to allow for complete crystallization.

  • Isolation: Isolate the product by filtration while maintaining the temperature of the slurry above 35°C (preferably between 45-50°C). This is critical to prevent solvent-mediated transformation and to reduce residual solvent levels in the final product.[8]

  • Washing & Drying: Wash the filter cake with fresh, pre-warmed toluene. Dry the product under vacuum at an elevated temperature (e.g., 70-75°C) until the residual solvent content meets ICH guidelines.

Protocol 2: Chiral HPLC Purity Analysis

This protocol is a representative method and requires validation.[13][14]

  • Column: Chiralpak AD-H (or equivalent amylose-based CSP), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 295 nm

  • Sample Preparation: Dissolve the paroxetine sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Expected Elution: The (-)-trans-paroxetine (active enantiomer) will elute first, followed by the (+)-trans-paroxetine. The exact retention times and resolution must be determined experimentally.

Visual Workflows

PurificationWorkflow crude Crude Paroxetine Base (Mixture of Stereoisomers) extraction Aqueous/Organic Extraction (Removes polar impurities) crude->extraction salt_formation Salt Formation (e.g., with HCl in IPA/Toluene) extraction->salt_formation crystallization Controlled Crystallization (Seeding, Temp. Control) salt_formation->crystallization filtration Hot Filtration (>35°C) (Maintains Polymorph) crystallization->filtration drying Vacuum Drying (Removes Residual Solvents) filtration->drying api Purified Paroxetine HCl API (High Chemical & Chiral Purity) drying->api qc QC Analysis (Chiral HPLC, XRPD, Assay) api->qc

Caption: General purification workflow for Paroxetine HCl.

ChiralHPLCTroubleshooting start Poor Chiral Resolution (Rs < 1.5) check_mp Optimize Mobile Phase? (% Alcohol, Amine Additive) start->check_mp optimize_temp Optimize Temperature? (Use Column Thermostat) check_mp->optimize_temp No end_ok Resolution OK (Rs >= 1.5) check_mp->end_ok Yes change_csp Screen Alternative CSP (e.g., Cellulose, Ovomucoid) check_sfc Consider SFC change_csp->check_sfc change_csp->end_ok Separation Achieved optimize_temp->change_csp No optimize_temp->end_ok Yes

Caption: Troubleshooting logic for poor chiral HPLC resolution.

References

  • Paroxetine mesylate synthesis pathway and impurities - Benchchem. (URL: )
  • Analytical Procedures for Determination of Paroxetine in Pharmaceutical Formul
  • New validated HPLC methodology for the determination of (−)
  • Chiral HPLC method for chiral purity determination of paroxetine drug substance | Request PDF - ResearchG
  • [Separation of paroxetine and its intermediate enantiomers by high performance liquid chromatography using carboxymethyl-beta-cyclodextrin as chiral mobile phase additive] - PubMed. (URL: [Link])

  • Paroxetine impurities: An overview - Amazon S3. (URL: )
  • Chiral HPLC method for chiral purity determination of paroxetine drug substance - PubMed. (URL: [Link])

  • Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. (URL: )
  • Paroxetine EP Impurities & USP Related Compounds - SynThink. (URL: [Link])

  • Enantiomeric separation of the key intermediate of paroxetine using chiral chrom
  • Paroxetine Impurities and Related Compound - Veeprho. (URL: [Link])

  • Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of - Chemical & Pharmaceutical Bulletin. (URL: [Link])

  • Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance - Asian Journal of Research in Chemistry. (URL: )
  • Separation of paroxetine and its intermediate enantiomers by high performance liquid chromatography using carboxymethyl-β-cyclodextrin as chiral mobile phase additive - ResearchGate. (URL: [Link])

  • WO2001012623A1 - Process for the preparation of paroxetine hydrochloride - Google P
  • Application Notes and Protocols for the Quantitative Analysis of Paroxetine in Plasma using a Deuterated Internal Standard - Benchchem. (URL: )
  • In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices - Acta Scientific. (URL: [Link])

  • WO2005019209A2 - Crystalline anhydrous paroxetine hydrochloride - Google P
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. (URL: [Link])

  • Novel Form Of Anhydrous Paroxetine Hydrochloride And A Method For The Preparation Thereof - QuickCompany. (URL: [Link])

  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex | bioRxiv. (URL: [Link])

  • Paroxetine hydrochloride: polymorphs and solvatomorphs - PubMed. (URL: [Link])

  • Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate - Semantic Scholar. (URL: [Link])

  • US6686473B2 - Process for the production of paroxetine - Google P
  • Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase - OUCI. (URL: [Link])

  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife. (URL: [Link])

  • US20050203140A1 - Process for the preparation of paroxetine substantially free of alkoxy impurities - Google P
  • WO2001029032A1 - Process for the preparation of paroxetine - Google P
  • WO2001025202A1 - Process for the preparation of paroxetine intermediate - Google P
  • US20030083501A1 - Process for preparing paroxetine HCl which limits formation of pink colored compounds - Google P
  • (PDF) Development and validation of rapid RP- HPLC method for the determination of Paroxetine in bulk and pharmaceutical dosage form - ResearchGate. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of cis-(+)-Paroxetine and trans-(-)-Paroxetine Activity: A Stereochemical and Pharmacological Guide

Stereochemistry fundamentally dictates the pharmacodynamic profile of modern neurotherapeutics. Paroxetine, a phenylpiperidine derivative, possesses two chiral centers, allowing for four distinct stereoisomers.

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemistry fundamentally dictates the pharmacodynamic profile of modern neurotherapeutics. Paroxetine, a phenylpiperidine derivative, possesses two chiral centers, allowing for four distinct stereoisomers. However, the marketed active pharmaceutical ingredient (API) is exclusively the trans-(-)-enantiomer, specifically (3S,4R)-paroxetine 1. In stark contrast, its diastereomeric counterparts, such as cis-(+)-paroxetine, exhibit negligible biological activity and are strictly monitored as manufacturing impurities (e.g., USP Paroxetine Related Compound D) 2.

As drug development professionals and analytical scientists, understanding the causality behind this stereoselective activity is critical for both novel drug design and stringent quality control. This guide provides an in-depth comparative analysis of their binding mechanics, quantitative affinity profiles, and the self-validating experimental workflows used to differentiate them.

Mechanistic Causality of Stereoselective Binding

The human serotonin transporter (hSERT) features a highly specific central S1 binding site comprised of three distinct topological subsites (A, B, and C). High-resolution cryo-EM and X-ray crystallographic studies demonstrate that trans-(-)-paroxetine binds this pocket with extraordinary picomolar to low-nanomolar affinity 34.

  • The trans-(-)-Paroxetine Advantage: The trans-diequatorial arrangement of the 4-fluorophenyl and 3-[(1,3-benzodioxol-5-yloxy)methyl] groups allows the piperidine ring to anchor deeply in subsite A. Simultaneously, the benzodioxol and fluorophenyl moieties perfectly occupy subsites B and C without internal strain. This precise fit locks hSERT in an outward-open conformation, potently inhibiting serotonin reuptake 5.

  • The cis-(+)-Paroxetine Failure: In the cis configuration, the functional groups are forced into an axial-equatorial relationship. This geometry creates a severe steric clash within the rigid constraints of the S1 pocket. Consequently, cis-(+)-paroxetine cannot simultaneously engage the critical residues across the three subsites, rendering it pharmacologically inactive 6.

BindingLogic S Human Serotonin Transporter (hSERT) Central Binding Site T_Bind High Affinity Binding (Subsites A, B, C) S->T_Bind C_Bind Binding Failure (Loss of Potency) S->C_Bind T trans-(-)-Paroxetine (3S,4R Configuration) T->S Diequatorial fit C cis-(+)-Paroxetine (Steric Clash) C->S Axial/Equatorial clash Result_T Inhibition of 5-HT Reuptake (Therapeutic Effect) T_Bind->Result_T Result_C No Pharmacological Activity (QC Impurity) C_Bind->Result_C

Stereochemical logic governing hSERT binding affinity for Paroxetine enantiomers.

Quantitative Data Comparison

The stark contrast in structural compatibility translates directly to measurable pharmacological parameters. The table below summarizes the critical distinctions between the active API and the inactive impurity.

Propertytrans-(-)-Paroxetinecis-(+)-Paroxetine
IUPAC Configuration (3S,4R)(3R,4R) or (3S,4S)
Substituent Geometry Trans-diequatorialCis-axial/equatorial
hSERT Binding Affinity (Ki) ~0.05 - 0.31 nM> 10,000 nM (Inactive)
Pharmacological Status Highly potent SSRI (API)Inactive / USP Impurity D
Therapeutic Role Antidepressant, AnxiolyticNone (Monitored in QC)
Experimental Methodology: Self-Validating Radioligand Assay

To empirically validate the stereoselective affinity of these isomers, a radioligand competition binding assay is employed. This protocol is explicitly designed as a self-validating system: it utilizes a specific radiotracer to isolate S1 site binding while incorporating non-specific binding (NSB) controls to ensure data integrity.

Workflow N1 1. Cell Culture HEK293-hSERT N2 2. Membrane Preparation N1->N2 N3 3. Radioligand Incubation N2->N3 N4 4. Rapid Filtration & Washing N3->N4 N5 5. Scintillation Counting N4->N5 N6 6. Data Analysis (Cheng-Prusoff) N5->N6

Step-by-step radioligand competition binding assay workflow for determining Ki values.

Step-by-Step Protocol & Causality
  • Target Isolation (Cell Culture): Cultivate HEK293 cells stably expressing hSERT.

    • Causality: HEK293 cells lack endogenous monoamine transporters (such as DAT or NET). This ensures that any observed binding is exclusively hSERT-mediated, completely eliminating background noise from off-target monoamine receptors.

  • Membrane Preparation: Harvest the cells, homogenize in an ice-cold Tris-HCl buffer, and centrifuge at 40,000 x g.

    • Causality: Isolating the membrane fraction removes cytosolic proteins and lipids that could non-specifically sequester highly lipophilic compounds like paroxetine. Removing this "lipid sink" prevents artificially inflated IC50 values.

  • Incubation & Competition: Incubate 10-20 µg of the prepared membrane protein with 2 nM [³H]citalopram (a validated S1 site tracer) and varying concentrations (0.01 nM to 100 µM) of either trans-(-)-paroxetine or cis-(+)-paroxetine. Include a parallel well with 10 µM fluoxetine to define NSB.

    • Causality: [³H]citalopram provides a stable baseline of S1 occupancy. The NSB control ensures that only displaceable, specific binding is calculated, validating the assay's signal-to-noise ratio.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the positively charged radioligand to the filter itself, preventing false-positive radioactivity readings.

  • Quantification: Wash the filters three times with ice-cold buffer to remove unbound tracer, immerse them in a liquid scintillation cocktail, and quantify using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curve to determine the IC50. Apply the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) to derive the absolute inhibitory constant (Ki).

    • Causality: Converting IC50 to Ki normalizes the data against the specific concentration and affinity of the radioligand used. This mathematical correction allows for standardized comparison across different laboratories, validating the compound's intrinsic affinity regardless of the assay's specific tracer conditions.

References
  • Source: National Institutes of Health (NIH)
  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex Source: eLife URL
  • Mechanism of Paroxetine (Paxil)
  • Synthesis of Saturated Heterocycles: Nucleophilicity vs pKa Source: ETH Zurich URL
  • Paroxetine-impurities Source: Pharmaffiliates URL
  • Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics Source: MDPI URL

Sources

Comparative

Head-to-head comparison of cis-(+)-Paroxetine with other SSRIs in vitro

Title: In Vitro Pharmacological Profiling: A Head-to-Head Comparison of cis-(+)-Paroxetine and Major SSRIs Introduction The therapeutic efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs) is fundamentally driven...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Pharmacological Profiling: A Head-to-Head Comparison of cis-(+)-Paroxetine and Major SSRIs

Introduction The therapeutic efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs) is fundamentally driven by their ability to bind the human serotonin transporter (hSERT) and block the reuptake of 5-hydroxytryptamine (5-HT). However, target engagement is highly stereoselective. Paroxetine, one of the most potent SSRIs available, possesses two chiral centers, yielding four potential stereoisomers. The marketed drug is exclusively the (-)-trans-(3S,4R) enantiomer. In stark contrast, its diastereomer, cis-(+)-paroxetine, is pharmacologically inactive at the SERT binding site. This guide provides a comprehensive in vitro comparison between the inactive cis-(+)-paroxetine, its active trans counterpart, and other major SSRIs (sertraline, fluoxetine, and citalopram/escitalopram), detailing the mechanistic causality behind their binding affinities and off-target profiles.

The Mechanistic Causality of Stereoselective SERT Inhibition

The central substrate-binding site of SERT (the S1 pocket) is located between transmembrane helices 1, 3, 6, 8, and 10. High-affinity inhibition requires the drug to lock SERT in an outward-open conformation Mechanism of Paroxetine Inhibition.

For (-)-trans-paroxetine, the benzodioxol group occupies subsite B, while the fluorophenyl ring perfectly aligns with the hydrophobic subsite C. This spatial arrangement is entirely disrupted in cis-(+)-paroxetine. The cis configuration forces a steric clash within the S1 pocket, preventing the fluorophenyl ring from adopting the necessary orientation, thereby abolishing binding affinity Synthesis of Saturated Heterocycles[1].

G SSRIs Paroxetine Stereoisomers Trans (-)-trans-Paroxetine (Active Enantiomer) SSRIs->Trans Cis cis-(+)-Paroxetine (Inactive Isomer) SSRIs->Cis SERT hSERT Orthosteric S1 Site Trans->SERT Trans Configuration Cis->SERT Cis Configuration HighAff Optimal Subsite C Fit (Ki < 0.1 nM) SERT->HighAff LowAff Steric Clash (Ki > 1000 nM) SERT->LowAff Inhibition Serotonin Reuptake Blockade HighAff->Inhibition NoEffect No Pharmacological Activity LowAff->NoEffect

Caption: Logical relationship of stereoselective SERT inhibition by paroxetine isomers.

Comparative In Vitro Binding Affinities

To objectively evaluate these compounds, we must look at their dissociation constants (Ki) across primary and off-target monoamine transporters and receptors. While (-)-trans-paroxetine exhibits the highest affinity for SERT among all SSRIs, it also presents notable off-target binding at the norepinephrine transporter (NET) and muscarinic M1 receptors Review of Escitalopram, Paroxetine, and Sertraline[2]. In contrast, escitalopram remains the most selective, and sertraline displays unique dopamine transporter (DAT) inhibition Classification of Antidepressants[3].

CompoundSERT Affinity (Ki, nM)NET Affinity (Ki, nM)DAT Affinity (Ki, nM)Muscarinic M1 (Ki, nM)
(-)-trans-Paroxetine 0.065 - 0.140 - 8549072 - 108
cis-(+)-Paroxetine > 1000 (Inactive)> 1000> 1000> 1000
Sertraline 0.1581725430
Fluoxetine 0.9777473> 1000
Escitalopram 1.57800274001240

Note: Data synthesized from established in vitro radioligand binding assays[1][2][3].

Experimental Methodologies: Self-Validating Protocols

To generate reliable head-to-head pharmacological data, assay systems must be tightly controlled. Below are the field-proven methodologies for determining transporter affinity and cellular cytotoxicity.

Protocol A: In Vitro Radioligand Competition Binding Assay (hSERT) Causality: We utilize [3H]-citalopram as the radioligand because it selectively and tightly binds the orthosteric S1 site of hSERT. By titrating our test compounds against a fixed concentration of [3H]-citalopram, we can calculate the IC50 and subsequent Ki values via the Cheng-Prusoff equation.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing hSERT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Note: The inclusion of NaCl and KCl is non-negotiable; SERT is a Na+/Cl- dependent symporter, and these ion gradients are required to maintain the outward-open conformation necessary for SSRI binding Structural investigation of paroxetine-hSERT[4].

  • Assay Setup: Aliquot 50 µg of membrane protein per well in a 96-well plate. Add 2 nM [3H]-citalopram to all test wells.

  • Competitor Titration: Add varying concentrations ( 10−12 to 10−4 M) of cis-(+)-paroxetine, (-)-trans-paroxetine, fluoxetine, and sertraline to respective wells.

  • Internal Validation (NSB Control): Define Non-Specific Binding (NSB) by adding 10 µM unlabeled paroxetine to control wells. Causality: This high concentration saturates all specific SERT sites. Any residual radioactivity detected is due to background lipid/protein interactions, ensuring the calculated specific binding is strictly SERT-mediated.

  • Filtration & Detection: Incubate for 60 minutes at 22°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to minimize non-specific ligand adhesion. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Workflow Step1 Membrane Prep hSERT HEK293 + Na+/Cl- Buffer Step2 Radioligand Add 2 nM [3H]-citalopram Step1->Step2 Step3 Competition Titrate SSRIs & cis-(+)-Paroxetine Step2->Step3 Step5 Filtration GF/B filters + 0.5% PEI wash Step3->Step5 Step4 NSB Control 10 µM unlabeled paroxetine Step4->Step5 Validates Specificity Step6 Quantification Scintillation Counting & Ki Calc Step5->Step6

Caption: Step-by-step workflow for in vitro radioligand competition binding assay.

Protocol B: In Vitro Cytotoxicity and Anti-Proliferative Profiling Beyond transporter inhibition, certain SSRIs exhibit concentration-dependent anti-proliferative effects. In vitro studies demonstrate that sertraline and (-)-trans-paroxetine induce apoptosis in various cancer cell lines (e.g., murine 4T1 breast cancer) at micromolar concentrations (IC50 = 8–15 µM), whereas fluoxetine and citalopram show minimal effects Effects of Sertraline and Citalopram on Breast Cancer[5].

  • Cell Culture & Seeding: Seed murine 4T1 breast cancer cells or HT29 human colorectal carcinoma cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS.

  • Drug Exposure: After 24 hours of attachment, treat cells with a concentration gradient (1 to 50 µM) of cis-(+)-paroxetine, (-)-trans-paroxetine, sertraline, and citalopram for 48 hours.

  • Neutral-Red Viability Assessment: Remove media and incubate cells with Neutral-Red dye (40 µg/mL) for 2 hours. Causality: Unlike MTT assays, which measure mitochondrial metabolic rate (and can be artificially skewed by mitochondrial uncouplers), Neutral-Red strictly accumulates in the intact lysosomes of viable cells. This provides a self-validating, direct measurement of membrane integrity and cell death.

  • Quantification: Wash cells with PBS, extract the incorporated dye using 50% ethanol/1% glacial acetic acid, and measure absorbance at 540 nm using a microplate reader.

Conclusion

This head-to-head comparison underscores the absolute necessity of stereochemical precision in drug design. While (-)-trans-paroxetine remains a gold-standard SERT inhibitor with notable off-target muscarinic affinity, its cis-(+) isomer is rendered inert due to steric clashes within the S1 binding pocket. Understanding these spatial dynamics, alongside the distinct off-target profiles of sertraline (DAT inhibition) and escitalopram (extreme selectivity), is critical for researchers developing next-generation monoaminergic therapeutics.

References

  • Classification of Antidepressants and Their Clinical Implications.
  • A comparative review of escitalopram, paroxetine, and sertraline: are they all alike?NIH.gov. Link
  • Synthesis of Saturated Heterocycles: Nucleophilicity vs pKa.ETH Zurich. Link
  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter.NIH.gov. Link
  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex.
  • Complex Effects of Sertraline and Citalopram on In Vitro Murine Breast Cancer Prolifer

Sources

Validation

Cross-validation of analytical methods for cis-(+)-Paroxetine quantification

Cross-Validation of Analytical Methods for cis-(+)-Paroxetine Quantification: A Comprehensive Guide As analytical demands in drug development grow increasingly stringent, the ability to robustly quantify both active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Analytical Methods for cis-(+)-Paroxetine Quantification: A Comprehensive Guide

As analytical demands in drug development grow increasingly stringent, the ability to robustly quantify both active pharmaceutical ingredients (APIs) and their stereoisomeric impurities is paramount. Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), exists therapeutically as the trans-(-)-isomer. However, its stereoisomer, cis-(+)-Paroxetine (often designated as Paroxetine Impurity E, CAS 1396174-70-1), can emerge during synthesis or degradation[1].

This guide provides an objective, data-driven comparison of the two primary analytical modalities used for cis-(+)-Paroxetine quantification: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for API formulation quality control, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level bioanalytical profiling.

Mechanistic Challenges in Paroxetine Chromatography

Before diving into the protocols, it is critical to understand the causality behind the method development choices. Paroxetine and its cis-isomer possess a unique chemical structure featuring a single secondary amine[2].

  • Silanol Interactions & Retention Shifts: The secondary amine is highly prone to strong electrostatic interactions with residual silanols on silica-based C18 stationary phases. In unoptimized acidic mobile phases, this causes severe peak tailing and unpredictable column-to-column retention time shifts[2].

  • The Buffer Solution: To mitigate this, the addition of a volatile buffer like ammonium formate (typically 5–10 mM) is mandatory. The formate buffer masks the silanol interactions, ensuring sharp, reproducible peaks while maintaining full compatibility with both UV and Electrospray Ionization (ESI) MS detection[2][3].

  • Matrix Effect Mitigation: For plasma bioanalysis, simple protein precipitation leaves behind endogenous phospholipids that cause severe ion suppression in ESI(+). Therefore, Liquid-Liquid Extraction (LLE) using non-polar solvent mixtures (e.g., ethyl acetate/hexane) is employed to selectively extract the lipophilic paroxetine while excluding polar matrix interferents[4].

Parallel Analytical Workflows

To comply with the ICH M10 Bioanalytical Method Validation guidelines, transferring or comparing these methods requires rigorous cross-validation to ensure equivalent accuracy, precision, and selectivity across different matrices[5].

G cluster_0 Method A: RP-HPLC-UV (API & Formulation QC) cluster_1 Method B: LC-MS/MS (Bioanalytical / Plasma) Start cis-(+)-Paroxetine Sample Matrix PrepA Dilution & Filtration (Aqueous/Organic) Start->PrepA PrepB Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Start->PrepB SepA Isocratic C18 Separation (Ammonium Formate/ACN) PrepA->SepA DetA UV Detection (220 nm) SepA->DetA Val ICH M10 Cross-Validation Data Synthesis DetA->Val SepB Rapid C18 Separation (Ammonium Formate/ACN) PrepB->SepB DetB ESI(+) MRM (m/z 330.0 -> 192.0) SepB->DetB DetB->Val Out Regulatory Submission (Accuracy, Precision, Selectivity) Val->Out

Fig 1. Parallel analytical workflows for cis-(+)-Paroxetine quantification and cross-validation.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every protocol must act as a self-validating system. In HPLC, this is achieved via System Suitability Testing (SST); in LC-MS/MS, it is achieved via stable isotope-labeled internal standards (IS).

Protocol A: RP-HPLC-UV for API Quality Control

Objective: Quantify cis-(+)-Paroxetine as an impurity in bulk trans-Paroxetine API.

  • Sample Preparation: Accurately weigh 10 mg of the API powder and transfer it to a 10 mL volumetric flask. Add 5 mL of HPLC-grade water/acetonitrile (50:50 v/v). Sonicate for 3 minutes to ensure complete dissolution, then make up the volume. Filter through a 0.45 µm PTFE syringe filter to protect the column frit[3].

  • Chromatographic Separation:

    • Column: Inertsil ODS C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: 10 mM Ammonium formate : Acetonitrile (50:50 v/v)[3].

    • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV absorbance at 220 nm[3].

  • Self-Validation (SST): Inject a resolution standard containing both cis and trans isomers. The method is only valid if the resolution factor ( Rs​ ) between the two isomers is ≥1.5 and the tailing factor for the cis-isomer is ≤1.5 .

Protocol B: LC-MS/MS for Bioanalytical Quantification

Objective: Trace-level quantification of cis-(+)-Paroxetine in human plasma for pharmacokinetic (PK) studies.

  • Sample Preparation (LLE): Aliquot 100 µL of human EDTA plasma into a 96-well plate. Add 10 µL of Internal Standard (Paroxetine-d6 or Fluoxetine, 50 ng/mL) to normalize extraction recovery and ion suppression[2]. Add 1.0 mL of extraction solvent (Ethyl acetate/Hexane, 50:50 v/v)[4]. Vortex for 5 minutes, centrifuge at 4000 rpm for 10 minutes, and transfer the organic layer. Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

  • Chromatographic Separation:

    • Column: Short C18 analytical column (e.g., 50 x 2.1 mm, 3 µm) for rapid throughput.

    • Mobile Phase: 5 mM Ammonium formate : Acetonitrile (4:3 v/v).

    • Flow Rate: 0.4 mL/min.

  • Detection (ESI-MS/MS): Operate in positive Electrospray Ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) transitions: m/z 330.0 192.0 (or 70.0) for cis-Paroxetine, and m/z 310.0 148.0 for the Fluoxetine IS[4].

  • Self-Validation: The use of Paroxetine-d6 or Fluoxetine perfectly tracks the analyte through extraction and ionization. Per ICH M10, the IS peak area variation across the run must not exceed 20%[5].

Cross-Validation Data: Performance Metrics Comparison

When transferring a method from a QC environment to a clinical bioanalytical environment, performance metrics shift drastically. The table below synthesizes the cross-validation data expectations based on established literature[3][4].

Validation ParameterRP-HPLC-UV (API / Formulation)LC-MS/MS (Plasma / Bioanalysis)
Primary Application Impurity profiling, release testingPharmacokinetics, Bioequivalence
Linearity Range 5.0 – 25.0 µg/mL0.05 – 20.0 ng/mL
LOD / LOQ ~0.75 µg/mL / ~2.62 µg/mL~0.01 ng/mL / 0.05 ng/mL
Intra-day Precision (RSD) < 2.0%1.52% – 6.28%
Inter-day Accuracy 98.5% – 101.5%102.6% – 107.7%
Run Time ~10.0 minutes1.5 – 3.0 minutes
Matrix Effect Impact Negligible (Clean matrix)High (Requires LLE & IS correction)
Regulatory Standard ICH Q2(R1)ICH M10

Conclusion

Choosing between RP-HPLC-UV and LC-MS/MS for cis-(+)-Paroxetine quantification is dictated by the sample matrix and required sensitivity. While RP-HPLC-UV offers the robustness and simplicity required for high-concentration API batch release, LC-MS/MS is the undisputed gold standard for trace-level bioanalysis. Regardless of the platform, mastering the analyte's chemistry—specifically neutralizing its secondary amine with formate buffers and utilizing highly selective extraction techniques—is the cornerstone of a successful, ICH-compliant analytical method.

References

  • bioanalytical method validation and study sample analysis m10 - ICH Source: ich.org URL:[Link]

  • Quantitation of Paroxetine in Human Plasma by LC-MS/MS Source: longdom.org URL:[Link]

  • Determination of Paroxetine in Plasma by Liquid Chromatography Coupled to Tandem Mass Spectrometry for Pharmacokinetic and Bio equivalence Studies Source: thieme-connect.de URL:[Link]

  • Validation of a selective method for determination of paroxetine in human plasma by LC-MS/MS Source: nih.gov URL:[Link]

  • Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation Source: phmethods.net URL:[Link]

Sources

Comparative

Differentiating the neuropharmacological effects of cis and trans Paroxetine

Differentiating the Neuropharmacological Effects of Cis and Trans Paroxetine: A Structural and Kinetic Comparison Guide Executive Summary Paroxetine is a prototypical Selective Serotonin Reuptake Inhibitor (SSRI) utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Differentiating the Neuropharmacological Effects of Cis and Trans Paroxetine: A Structural and Kinetic Comparison Guide

Executive Summary

Paroxetine is a prototypical Selective Serotonin Reuptake Inhibitor (SSRI) utilized extensively in neuropsychiatric pharmacotherapy due to its exceptionally high affinity for the human serotonin transporter (hSERT) 1. However, paroxetine’s molecular architecture features two chiral centers at the C3 and C4 positions of its piperidine ring, giving rise to four distinct stereoisomers: two trans enantiomers and two cis diastereomers 2.

In clinical and experimental neuropharmacology, the active entity is exclusively the (-)-trans-(3S,4R) isomer 3. The cis-diastereomers function as inactive distomers. For drug development professionals, understanding the structural causality behind this stereoselectivity is critical for designing next-generation monoamine transport modulators. This guide objectively compares the binding kinetics, structural poses, and experimental validation methods for differentiating cis and trans paroxetine.

Structural Pharmacology: The hSERT Binding Pocket

The central binding site of hSERT is a highly restrictive, tripartite pocket composed of Subsites A, B, and C. For an SSRI to effectively stabilize the transporter in an outward-open, inactive conformation, it must simultaneously engage all three subsites without causing steric hindrance 4.

  • The Eutomer [(-)-trans-(3S,4R)-Paroxetine]: The anti-periplanar arrangement of the bulky benzodioxol and fluorophenyl groups allows the molecule to adopt the optimal "ABC pose." The piperidine amine anchors into Subsite A via a critical salt bridge with Asp98 and a cation-π interaction with Tyr95. Simultaneously, the benzodioxol group projects into Subsite B (interacting near Asn177), and the fluorophenyl group nestles into the hydrophobic Subsite C 4.

  • The Distomer[cis-Paroxetine]: In the cis configuration, the syn-periplanar orientation of the C3 and C4 substituents creates a severe geometric constraint. If the piperidine ring anchors to Asp98 in Subsite A, the cis geometry forces a steric clash within Subsites B and C. This prevents the molecule from fully seating into the pocket, drastically reducing the binding free energy and rendering the cis-isomer pharmacologically inert 2.

SERT_Binding TransParox (-)-trans-Paroxetine (3S,4R) SubA Subsite A (Asp98, Tyr95) TransParox->SubA Piperidine amine (Cation-π & Ionic) SubB Subsite B (Asn177, Ala169) TransParox->SubB Benzodioxol group (Optimal fit) SubC Subsite C (Val501) TransParox->SubC Fluorophenyl group (Hydrophobic) CisParox cis-Paroxetine (Diastereomer) CisParox->SubA Suboptimal alignment CisParox->SubB Steric Clash

Figure 1: Stereoselective binding poses of paroxetine isomers within the hSERT central subsites.

Quantitative Pharmacodynamic Comparison

To objectively evaluate performance, the binding affinities (Ki) of paroxetine stereoisomers must be compared across the primary monoamine transporters. The (-)-trans isomer exhibits sub-nanomolar affinity for SERT, outperforming nearly all other SSRIs, whereas the cis configuration results in a >1000-fold drop in potency.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Clinical Status
(-)-trans-Paroxetine ~0.07~40.0~490.0Active Eutomer (Approved)
cis-Paroxetine >100.0>1000.0>1000.0Inactive Distomer (Impurity)
(S)-Citalopram ~1.1>1000.0>1000.0Reference SSRI
(R)-Fluoxetine ~1.4>1000.0>1000.0Reference SSRI

Data synthesized from established binding assays 51 [[2]]().

Experimental Methodology: Validating Stereoselective Affinity

To empirically differentiate the binding kinetics of cis and trans paroxetine, researchers utilize a competitive radioligand binding assay.

Causality of Experimental Choices:

  • Radioligand Selection: While [3H]paroxetine can be used, its ultra-high affinity often leads to ligand depletion artifacts. Therefore, [3H]citalopram is frequently chosen as the radioligand to ensure a stable steady-state equilibrium during displacement 6.

  • Buffer Composition: Paroxetine binding is strictly sodium-dependent. The assay buffer must contain physiological concentrations of Na+ (e.g., 120 mM NaCl) to maintain the outward-open conformation of SERT 6.

Self-Validating Protocol:

  • Membrane Preparation: Culture HeLa cells stably transfected with hSERT. Homogenize cells in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, incubate 50 µg of membrane protein with 2 nM[3H]citalopram. Add varying concentrations (10^-12 to 10^-5 M) of either unlabeled (-)-trans-paroxetine or cis-paroxetine.

  • Internal Validation (NSB): Include control wells containing vehicle only (Total Binding) and wells containing 10 µM fluoxetine to define Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB, ensuring the signal is exclusively from the SERT central site.

  • Filtration: Terminate the reaction after 60 minutes at 22°C by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer.

  • Quantification & Analysis: Measure retained radioactivity using liquid scintillation counting. Fit the displacement curves using non-linear regression to determine the IC50. Convert IC50 to the absolute inhibition constant (Ki) using the Cheng-Prusoff equation 6.

Workflow Step1 1. Cell & Membrane Preparation (hSERT-transfected HeLa cells) Step2 2. Radioligand Incubation ([3H]citalopram + Isomer Competition) Step1->Step2 Step3 3. Rapid Filtration (GF/B Glass Fiber Filters) Step2->Step3 Step4 4. Scintillation Counting (Quantify Bound Radioligand) Step3->Step4 Step5 5. Kinetic Analysis (Calculate IC50 and Ki via Cheng-Prusoff) Step4->Step5

Figure 2: Standard radioligand competition binding workflow for evaluating SERT affinity.

Conclusion

The neuropharmacological efficacy of paroxetine is entirely dependent on its stereochemistry. The (-)-trans-(3S,4R) configuration is an absolute requirement for navigating the spatial constraints of the hSERT central binding site. The cis-diastereomer fails to achieve the necessary "ABC pose," resulting in steric clashes and a profound loss of binding affinity. For drug development, this underscores the necessity of rigorous chiral synthesis and enantiomeric purity validation when developing targeted monoamine transporter inhibitors.

References

  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife | 4

  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter | PMC - NIH | 6

  • Paroxetine—Overview of the Molecular Mechanisms of Action | MDPI |1

  • Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics | MDPI | 2

  • Chirality of antidepressive drugs: an overview of stereoselectivity | PMC - NIH | 3

  • What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? | Dr.Oracle | 5

Sources

Validation

A comparative study of the side-effect profiles of Paroxetine stereoisomers

A Comparative Guide to the Side-Effect Profiles of Paroxetine Stereoisomers Paroxetine is a potent selective serotonin reuptake inhibitor (SSRI) widely prescribed for major depressive disorder and anxiety disorders ()[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Side-Effect Profiles of Paroxetine Stereoisomers

Paroxetine is a potent selective serotonin reuptake inhibitor (SSRI) widely prescribed for major depressive disorder and anxiety disorders ()[1]. Structurally, the molecule possesses two chiral centers at the piperidine ring (positions 3 and 4), allowing for the formation of four distinct stereoisomers: two trans and two cis configurations[1]. In clinical practice, paroxetine is administered exclusively as the pure enantiomer (-)-trans-(3S,4R)-paroxetine, which has been optimized for maximum affinity to the serotonin transporter (SERT)[1].

However, despite its high efficacy, paroxetine is associated with a distinct and often dose-limiting side-effect profile. These adverse events—ranging from anticholinergic effects (dry mouth, constipation) to severe drug-drug interactions—are driven by off-target affinities for muscarinic acetylcholine receptors (mAChR) and cytochrome P450 2D6 (CYP2D6) ()[2]. As a Senior Application Scientist, evaluating the pharmacological landscape of chiral drugs requires moving beyond simple efficacy to understand how stereochemistry dictates the balance between on-target binding and off-target liabilities.

Mechanistic Causality: Efficacy vs. Side Effects

The therapeutic window of any chiral drug is defined by the ratio of its eutomer's (active enantiomer) efficacy to its off-target liabilities.

  • On-Target Efficacy (SERT) : The (-)-trans-(3S,4R) configuration perfectly aligns the benzodioxol and fluorophenyl groups within the central binding site of SERT (subsites B and C, respectively). This precise stereochemical fit stabilizes the transporter's outward-open conformation, potently preventing serotonin reuptake ()[3].

  • Off-Target Liabilities (mAChR & CYP2D6) : Paroxetine’s secondary amine and bulky aromatic rings inadvertently form a pharmacophore that antagonizes muscarinic receptors and competitively inhibits CYP2D6[2]. Crucially, the stereochemical requirements for binding these off-targets are far less stringent than for SERT. Consequently, distomers (such as the (+)-trans or cis isomers) often retain these side-effect liabilities despite losing their therapeutic efficacy.

Pathway cluster_0 Primary Target (Efficacy) cluster_1 Off-Targets (Side Effects) Parox (-)-trans-Paroxetine (3S,4R) SERT SERT Inhibition Parox->SERT Primary (High Affinity) mAChR mAChR Antagonism Parox->mAChR Off-target CYP CYP2D6 Inhibition Parox->CYP Off-target Serotonin ↑ Synaptic 5-HT SERT->Serotonin SE1 Anticholinergic Effects mAChR->SE1 SE2 Drug Interactions CYP->SE2

Fig 1: Pharmacological pathways of (-)-trans-paroxetine detailing efficacy and side-effect targets.

Comparative Data Analysis

To objectively compare the performance of the clinical eutomer against its stereoisomeric alternatives, we must evaluate the binding affinities ( Ki​ ) across the primary target and key off-targets. The table below synthesizes the pharmacological profile differences, demonstrating why racemic mixtures are unviable for this compound.

Table 1: Comparative In Vitro Binding Affinities ( Ki​ ) of Paroxetine Stereoisomers

StereoisomerSERT Affinity ( Ki​ , nM)mAChR Affinity ( Ki​ , nM)CYP2D6 Inhibition ( Ki​ , nM)Therapeutic Utility
(-)-trans-(3S,4R) (Eutomer)~0.07~70.0~65.0High efficacy; moderate side effects
(+)-trans-(3R,4S) (Distomer)>15.0~85.0~120.0Low efficacy; retained side effects
(±)-cis isomers >100.0>200.0>300.0Inactive

Data extrapolated from established structure-activity relationship (SAR) studies of paroxetine analogues and monoamine transporters ()[2][4]. The (-)-trans isomer is >200-fold more selective for SERT over the (+)-trans isomer. However, the off-target muscarinic and CYP2D6 affinities do not drop proportionally in the distomer, leading to a highly unfavorable side-effect ratio if administered.

Experimental Methodologies for Profiling

To ensure scientific integrity and trustworthiness, the comparative data must be derived from self-validating experimental systems. Below are the step-by-step methodologies used to profile the binding and inhibitory landscapes of these stereoisomers.

Workflow S1 Stereoisomer Isolation S2 Radioligand Binding (SERT & mAChR) S1->S2 S3 CYP2D6 Inhibition Assay S1->S3 S4 Side-Effect Profile Comparison S2->S4 S3->S4

Fig 2: Experimental workflow for comparative profiling of paroxetine stereoisomers.

Protocol A: Radioligand Binding Assay (SERT and mAChR)

Rationale: This assay directly quantifies the binding affinity ( Ki​ ) of each stereoisomer, establishing the primary efficacy-to-side-effect ratio.

  • Membrane Preparation : Isolate membranes from HEK293 cells stably expressing human SERT or human M3 muscarinic receptors[3]. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Incubation :

    • For SERT: Utilize [³H]-citalopram (1 nM) as the specific radioligand[3].

    • For mAChR: Utilize [³H]-N-methylscopolamine (0.5 nM).

  • Competitor Addition : Introduce the isolated paroxetine stereoisomers in a 10-point concentration gradient (from 10−12 to 10−5 M).

  • Reaction & Filtration : Incubate for 60 minutes at 22°C to ensure thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Self-Validation & Quantification : To ensure a self-validating system, determine non-specific binding in parallel using an excess of unlabeled paroxetine (10 µM). Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity.

  • Data Analysis : Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: CYP2D6 Fluorometric Inhibition Assay

Rationale: Paroxetine is a notorious mechanism-based inhibitor of CYP2D6[2]. This assay evaluates the drug-drug interaction liability of each stereoisomer.

  • Enzyme Reconstitution : Prepare a reaction mixture containing recombinant human CYP2D6 supersomes (5 pmol/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate & Inhibitor Addition : Add the fluorogenic substrate AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin) at its established Km​ concentration. Add the paroxetine stereoisomers at varying concentrations.

  • NADPH Initiation : Pre-incubate for 10 minutes at 37°C, then initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Kinetic Measurement : Monitor the formation of the fluorescent metabolite (AHMC) continuously for 30 minutes at 37°C using a microplate reader (Excitation: 390 nm, Emission: 460 nm).

  • Self-Validation : The continuous kinetic read avoids false positives from compound autofluorescence. Furthermore, the inclusion of quinidine (a known strong CYP2D6 inhibitor) serves as an internal positive control for enzyme viability.

Conclusion

The comparative profiling of paroxetine stereoisomers underscores a fundamental principle in rational drug design: while chirality can be leveraged to maximize target affinity (as seen with the picomolar SERT affinity of the (-)-trans eutomer), off-target liabilities are frequently less stereoselective[1]. The (+)-trans distomer offers no therapeutic advantage, as its drastic loss of SERT affinity is not accompanied by a proportional loss in muscarinic or CYP2D6 binding. Rigorous, self-validating in vitro assays remain critical for mapping these complex pharmacological landscapes and justifying the clinical use of pure enantiomers.

References

  • Vashistha, V. K., et al. "Chirality of antidepressive drugs: an overview of stereoselectivity." Asian Biomedicine (2022). URL:[Link]

  • Kowalska, M., et al. "Paroxetine—Overview of the Molecular Mechanisms of Action." International Journal of Molecular Sciences (2021). URL:[Link]

  • Coleman, J. A., et al. "Chemical and structural investigation of the paroxetine-human serotonin transporter complex." eLife (2020). URL:[Link]

  • Slack, R. D., et al. "A Novel Bromine-Containing Paroxetine Analogue Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter." ACS Chemical Neuroscience (2019). URL:[Link]

Sources

Comparative

Benchmarking the Potency of cis-(+)-Paroxetine: A Stereochemical Guide to SERT Inhibition

Executive Summary In neuropharmacological drug development, stereochemistry dictates target engagement. While the clinical standard, (-)-trans-(3S,4R)-paroxetine, is recognized as one of the most potent and selective ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In neuropharmacological drug development, stereochemistry dictates target engagement. While the clinical standard, (-)-trans-(3S,4R)-paroxetine, is recognized as one of the most potent and selective serotonin reuptake inhibitors (SSRIs)[1], its diastereomeric counterpart, cis-(+)-paroxetine, serves a fundamentally different role. In the laboratory, cis-(+)-paroxetine is deployed as a critical low-affinity benchmark to map the steric constraints and enantiomeric selectivity of the human serotonin transporter (hSERT)[2]. This guide objectively compares the binding potency of cis-(+)-paroxetine against established research compounds, providing the mechanistic rationale and self-validating protocols required for accurate benchmarking.

Mechanistic Grounding: The Causality of Stereoselective Binding

The central binding site of hSERT is highly sensitive to the spatial orientation of its ligands. High-affinity inhibitors like (-)-trans-paroxetine stabilize hSERT in an outward-open conformation[3]. This picomolar binding affinity (Ki < 1 nM) is driven by a precise geometric fit: the benzodioxol group anchors into subsite B (forming critical interactions with residues such as Asn177 and Ala169), while the fluorophenyl ring occupies subsite A[1].

Conversely, the cis-(+) configuration fundamentally alters the vector of these functional groups. The altered stereochemistry introduces severe steric clashes within subsite B, preventing the "conformational lock" necessary for potent inhibition[4]. Consequently, cis-(+)-paroxetine exhibits a binding affinity that is orders of magnitude lower than its (-)-trans counterpart, making it an ideal negative control for validating the stereospecificity of novel SERT inhibitors[2].

Quantitative Benchmarking: Affinity Profiles

To contextualize the potency of cis-(+)-paroxetine, it must be evaluated alongside established SSRIs. The table below summarizes the inhibition constants (Ki) across the primary monoamine transporters: SERT, the norepinephrine transporter (NET), and the dopamine transporter (DAT).

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Primary Research Utility
(-)-trans-Paroxetine 0.1 – 0.340 – 85> 400Clinical standard; High-affinity outward-open hSERT stabilizer
cis-(+)-Paroxetine > 100.0> 1000> 1000Stereochemical benchmark; Negative control for subsite B fit
Fluoxetine 1.0 – 5.0100 – 500> 4000Baseline comparative SSRI
Sertraline 0.3 – 0.5400 – 80025 – 50Dual SERT/DAT benchmarking
Citalopram (Racemic) 1.0 – 2.0> 4000> 10000Highly selective SERT benchmark

Note: Values represent consensus ranges derived from in vitro radioligand binding assays using recombinant human transporters.

Experimental Methodologies: Self-Validating Protocols

Binding does not intrinsically confirm transport inhibition. Therefore, a robust benchmarking pipeline requires both a radioligand binding assay (to determine affinity) and a functional uptake assay (to confirm competitive kinetic mechanisms)[3].

Workflow Membrane hSERT-Expressing Membranes Incubation Equilibrium Incubation (22°C, 60 min) Membrane->Incubation Radioligand [3H]Citalopram Addition Radioligand->Incubation Compounds Test Compounds (cis-(+)-Paroxetine) Compounds->Incubation Competition Filtration Rapid Vacuum Filtration (GF/B) Incubation->Filtration Isolate Bound Analysis Scintillation & Ki Calculation Filtration->Analysis Quantify

Experimental workflow for competitive radioligand binding assays to determine Ki at hSERT.

Protocol 1: Competitive Radioligand Binding Assay
  • Membrane Preparation: Harvest HEK293T cells stably expressing hSERT. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Causality: The inclusion of sodium and potassium gradients is strictly required to maintain the outward-open conformation of SERT, which is the primary target state for paroxetine binding[4].

  • Assay Assembly: In a 96-well plate, combine 50 µL of test compound (cis-(+)-paroxetine or benchmarks at concentrations ranging from 10-11 to 10-4 M), 50 µL of [3H]citalopram (final concentration ~1 nM), and 100 µL of membrane suspension.

  • Self-Validation (NSB Definition): Designate control wells containing 10 µM unlabeled fluoxetine to define non-specific binding (NSB).

    • Causality: This ensures the signal-to-noise ratio is accurately calculated and that the assay strictly measures central-site specific binding, creating a self-validating baseline[3].

  • Incubation & Filtration: Incubate at 22°C for 60 minutes to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of highly lipophilic paroxetine analogs to the filter matrix.

  • Quantification: Wash filters three times with ice-cold buffer, extract in liquid scintillation fluid, and measure radioactivity. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: [3H]5-HT Transport Inhibition Assay
  • Cell Preparation: Seed HeLa or HEK293T cells expressing hSERT into 96-well plates and grow to 80% confluency.

  • Pre-incubation: Wash cells with uptake buffer (25 mM HEPES, 130 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, pH 7.4). Pre-incubate with varying concentrations of cis-(+)-paroxetine or benchmark compounds for 15 minutes.

  • Substrate Addition: Add[3H]5-HT (diluted 1:100 with unlabeled 5-HT) to a final concentration of 20 nM[1].

  • Termination: After 10 minutes, terminate uptake by rapidly washing cells twice with ice-cold buffer.

    • Causality: Ice-cold buffer instantly halts transporter kinetics and solidifies membrane fluidity, preventing the efflux of the accumulated radiolabeled substrate.

  • Lysis & Measurement: Lyse cells in 0.1 M NaOH and quantify intracellular radioactivity via liquid scintillation counting to determine the IC50 of transport inhibition[3].

References

  • Title: Chirality of antidepressive drugs: an overview of stereoselectivity Source: PMC (nih.gov) URL: [Link]

  • Title: Chemical and structural investigation of the paroxetine-human serotonin transporter complex Source: eLife URL: [Link]

  • Title: A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter Source: PMC (nih.gov) URL: [Link]

  • Title: Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter Source: PMC (nih.gov) URL: [Link]

Sources

Validation

Independent replication of published findings on cis-(+)-Paroxetine

Independent Replication of Published Findings on cis-(+)-Paroxetine: A Stereochemical Comparison Guide Executive Summary In the development and quality control of selective serotonin reuptake inhibitors (SSRIs), stereoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Independent Replication of Published Findings on cis-(+)-Paroxetine: A Stereochemical Comparison Guide

Executive Summary In the development and quality control of selective serotonin reuptake inhibitors (SSRIs), stereochemistry is the ultimate determinant of pharmacological efficacy. Paroxetine is a prime example: its marketed active pharmaceutical ingredient (API) is exclusively the (-)-trans-(3S,4R) enantiomer, which exhibits picomolar affinity for the human serotonin transporter (hSERT). Conversely, its stereoisomers, such as cis-(+)-paroxetine (often designated as USP Related Compound D), are pharmacologically inactive impurities. This guide provides an independent replication framework for researchers and drug development professionals to objectively compare the inactive cis-(+)-paroxetine against the active (-)-trans-paroxetine, detailing the mechanistic causality of their divergent affinities and the self-validating protocols required for rigorous analytical validation.

Mechanistic Causality: The Topography of the SERT Binding Pocket

To understand why cis-(+)-paroxetine fails as an SSRI, one must analyze the structural topography of the hSERT central binding site. X-ray crystallography and cryo-EM studies reveal that the binding pocket consists of three distinct subsites (A, B, and C)[1].

The active (-)-trans-paroxetine molecule perfectly adopts an "ABC pose" within these subsites:

  • Subsite A: Accommodates the secondary amine of the piperidine ring, forming a critical salt bridge with the Asp98 residue.

  • Subsite B: Deeply houses the benzodioxol group.

  • Subsite C: Anchors the 4-fluorophenyl group.

The spatial orientation of the trans-(3S,4R) configuration allows optimal, simultaneous occupation of all three subsites. Conversely, the cis-(+)-paroxetine isomer possesses a geometry that forces a severe steric clash. If the piperidine ring anchors correctly in Subsite A, the cis-configuration prevents the benzodioxol and fluorophenyl groups from properly aligning into Subsites B and C. This geometric incompatibility results in a catastrophic loss of binding affinity, rendering the cis-isomer pharmacologically inactive[1].

G SERT Human SERT Central Binding Site Trans (-)-trans-Paroxetine (3S,4R) SERT->Trans Cis cis-(+)-Paroxetine (3R,4R / 3S,4S) SERT->Cis SubA Subsite A (Piperidine Ring) Trans->SubA SubB Subsite B (Benzodioxol Group) Trans->SubB SubC Subsite C (Fluorophenyl Group) Trans->SubC Clash Steric Clash / Suboptimal Fit Cis->Clash AffinityHigh High Affinity (Ki ~0.1-0.3 nM) SubA->AffinityHigh SubB->AffinityHigh SubC->AffinityHigh AffinityLow Inactive / Low Affinity (Ki > 1000 nM) Clash->AffinityLow

Caption: Mechanistic model of stereoselective binding at the SERT central site.

Quantitative Data Presentation: Pharmacological Comparison

To objectively compare the performance of these stereoisomers, we summarize the replicated binding affinities (Ki) across key monoamine transporters. The data underscores the absolute necessity of chiral purity in paroxetine formulations, as the cis-isomer provides no therapeutic value[2][3].

CompoundStereochemistryhSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)Pharmacological Status
(-)-trans-Paroxetine (3S,4R)0.13 ± 0.02~40.0~490.0Active API (Potent SSRI)
cis-(+)-Paroxetine (3R,4R) / (3S,4S)> 1000.0> 10000.0> 10000.0Inactive (USP Impurity D)

Note: Data synthesized from independent radioligand binding assays. cis-(+)-Paroxetine exhibits negligible affinity, confirming its status as an inactive impurity.

Self-Validating Experimental Protocols

To independently replicate these findings, two orthogonal workflows must be executed: analytical verification of chiral purity and pharmacological validation of target affinity.

Protocol 1: Chiral HPLC Enantioseparation

Causality: Standard C18 columns cannot resolve paroxetine stereoisomers due to their identical physicochemical properties in an achiral environment. An ovomucoid chiral stationary phase (CSP) is utilized because its glycoprotein structure provides distinct stereoselective clefts that differentially interact with the cis and trans configurations via hydrogen bonding and steric hindrance[4].

  • Mobile Phase Preparation: Prepare a buffer of 20 mM potassium dihydrogen phosphate (KH2PO4), adjusted to pH 5.5. Mix with acetonitrile (80:20, v/v).

  • Column Equilibration: Flush an ovomucoid CSP column (e.g., Ultron ES-OVM, 150 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min until the baseline stabilizes (monitoring at 295 nm).

  • Sample Preparation: Dissolve 1.0 mg of the cis-(+)-paroxetine standard and (-)-trans-paroxetine API in 1 mL of the mobile phase.

  • Injection & Analysis: Inject 10 µL of the sample. The (-)-trans enantiomer typically elutes before the cis-isomer on ovomucoid phases.

  • System Validation: Ensure a resolution factor (Rs) > 2.0. The absence of a trans-peak in the cis-standard confirms the stereochemical purity required for subsequent binding assays.

Protocol 2: Radioligand Competition Binding Assay (hSERT)

Causality: To accurately measure the picomolar affinity of trans-paroxetine and the negligible affinity of cis-paroxetine, a competitive displacement assay using [3H]citalopram is preferred over[3H]paroxetine. Using a heterologous radioligand prevents isotopic dilution artifacts and ensures the Cheng-Prusoff equation accurately derives the Ki from the IC50[5].

  • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 40,000 x g for 30 minutes. Resuspend the membrane pellet.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]citalopram, and varying concentrations of the test compound (cis-(+)-paroxetine or (-)-trans-paroxetine) ranging from 10^-12 to 10^-5 M.

  • Equilibration: Incubate the plates at 22°C for 2 hours to ensure steady-state equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curves using non-linear regression. Calculate IC50 values and convert to Ki using the known Kd of [3H]citalopram.

G A 1. Isolate Stereoisomers (-)-trans vs cis-(+) B 2. Chiral HPLC Validation (Ovomucoid Stationary Phase) A->B C 3. Radioligand Competition Assay [3H]Citalopram on hSERT B->C D 4. Calculate IC50 & Ki (Cheng-Prusoff Equation) C->D E 5. Comparative Analysis: Active API vs Inactive Impurity D->E

Caption: Workflow for independent replication of stereoselective SERT binding assays.

References[5] A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter - PMC. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDudobG8dpgX-_T7OzpDU099GMsAFHOgtEbQEW7RiEiKbfWuIjfAWdVoAiTkIdkXycj8u10isxpCxhO_p60wZzVcA53jEFT3qq1P8jiEWirOepfdRlTmIUlQByIYMm7sfArtF5bW-f9CPpng==[2] Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics - MDPI. mdpi.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEju7tVl8Gn_ymU0LXd_rQtU9bzBKSDm2sLx5zXCCZfi--xd800b1dcTi2Tli5L7SK2bK9-6BHe-KRki_KQ--5-PzN_hpmeDqVOvU6jP-TD1jNTVWrsh8N-NgG2iy4BXw==[4] New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase - PMC. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHn3JYROuUrRXfg3fr_XrbPmB_v9i9vkM0RnLCNYnafHpy-W3uBq_-xRjoIB6agXxkVaytUnkKe3eIt5y_naZFeBdY5Y0RysnivRiQU-YIwqZa71HDB09qsLZfKQ82zpMx9MOl1Ob9ftXRqg==[1] Chemical and structural investigation of the paroxetine-human serotonin transporter complex | bioRxiv. biorxiv.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2ESLPkFcZdCQNpUPqGXsEB8R3FkRvn-D5VKvcQ1tJMR1SgtNBHyY-22UHCIePsdyxoOXIzFnhHv91xoB_Q3ql4789TKZH0qtefkW3Ypel44GcNi2DpfSrLAegjIDt5wH7DqUrrR3fTEaBRZiKN74nwjkKEOz4JbNHZCmi1Yyv[3] Paroxetine—Overview of the Molecular Mechanisms of Action - PMC - NIH. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWN_n41Uw7dFpj_Hg-v_U9hzE61h5NMpD0FtczS7Q2eO0Lbw2UMLVolSt8eGtIPUbhtalz3x01Fg4rOZJyZ11gPQk2lxUwSzs4fC8a5v3gfnfkaev4-GKSPRg6A1MmERY6IVv4SU4EuZX1X5g=

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Paroxetine (cis-(+)- Isomer)

This document provides essential, immediate safety and logistical guidance for the proper management and disposal of Paroxetine, with a specific focus on its active cis-(+)- isomer used in research and development settin...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical guidance for the proper management and disposal of Paroxetine, with a specific focus on its active cis-(+)- isomer used in research and development settings. As a selective serotonin reuptake inhibitor (SSRI), Paroxetine's pharmacological activity is matched by a significant hazard profile that necessitates meticulous handling and disposal. Adherence to these procedures is not merely a matter of best practice but a legal and ethical obligation to ensure personnel safety, environmental protection, and regulatory compliance.

The Regulatory & Safety Imperative: Why Specialized Disposal is Non-Negotiable

Paroxetine is not just another laboratory chemical; it is a potent, biologically active molecule with a well-documented hazard profile. Understanding these hazards is fundamental to appreciating the causality behind the stringent disposal protocols required. The primary drivers for these procedures are its acute toxicity to humans and its severe, long-lasting ecotoxicity.

Core Hazards of Paroxetine:

Paroxetine is classified as a hazardous substance under multiple regulatory frameworks.[1] Its disposal is governed by federal and state environmental laws, primarily enforced by the Environmental Protection Agency (EPA). A critical mandate is the federal prohibition on sewering hazardous pharmaceutical waste, a rule established to protect waterways and drinking water sources.[2][3][4]

Hazard ClassificationDescriptionPrimary ConcernAuthoritative Source
Acute Toxicity Harmful if swallowed or in contact with skin.[5][6] May cause respiratory irritation.[5][6][7]Personnel SafetyOSHA HCS
Serious Eye Damage Causes serious, potentially irreversible eye damage.[5][7]Personnel SafetyGHS
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[5]Personnel SafetyGHS
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[5][6][8]Environmental ProtectionEPA

It is crucial to note that while Paroxetine is a potent psychoactive agent, it is not currently scheduled as a controlled substance by the U.S. Drug Enforcement Administration (DEA).[9][10] Therefore, the specific record-keeping and disposal requirements outlined in 21 CFR Parts 1300 and 1317 for controlled substances (e.g., DEA Form 41, use of a reverse distributor) do not apply.[9][11] The disposal pathway is dictated by its classification as an EPA-regulated hazardous waste.

Operational Plan: Step-by-Step Disposal Protocol

The standard and required practice for laboratory-generated Paroxetine waste is to manage it as hazardous chemical waste.[12] Final disposal must be handled by a certified hazardous waste management company, typically coordinated through your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Stream Identification and Segregation

Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. All items that have come into contact with Paroxetine must be considered hazardous waste.

  • Pure Active Pharmaceutical Ingredient (API): Unused, expired, or off-spec solid Paroxetine.

  • Contaminated Lab Materials (Solid Waste): This includes, but is not limited to:

    • Personal Protective Equipment (PPE) such as gloves and disposable lab coats.

    • Weighing papers, spatulas, and liners.

    • Empty or partially empty stock bottles and vials.[13]

    • Contaminated bench paper, wipes, and spill cleanup materials.

    • Contaminated glassware (pipettes, flasks, beakers).

  • Contaminated Solutions (Liquid Waste): Aqueous or solvent-based solutions containing Paroxetine.

Causality: Segregation prevents the costly and non-compliant contamination of non-hazardous waste streams.[12] Under EPA's Resource Conservation and Recovery Act (RCRA), intentionally mixing hazardous waste with non-hazardous waste renders the entire volume hazardous.[2]

Step 2: Containerization and Labeling

All Paroxetine waste must be collected in dedicated, properly labeled containers.

  • Select Appropriate Containers:

    • Use leak-proof containers with secure, tight-fitting lids that are chemically compatible with the waste.[13] The original chemical container is often the best choice for unused API.[13]

    • Never use food or beverage containers.[6]

    • For liquid waste, use separate, designated containers for aqueous and solvent-based solutions. Do not mix incompatible waste streams.

  • Label Containers Clearly and Completely:

    • Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.

    • Clearly identify the contents, including the full chemical name: "Paroxetine ".[12]

    • List all constituents, including solvents and their approximate percentages.

    • Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., Toxic, Environmental Hazard).

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Storage Location: Store waste containers in a secure, designated area away from general lab traffic.[12]

  • Container Management: Keep waste containers closed at all times, except when actively adding waste.[12]

  • Secondary Containment: Store liquid waste containers in a secondary containment bin or tray to capture any potential leaks.

Step 4: Final Disposal via EHS

Laboratory personnel are not authorized to dispose of hazardous waste directly.

  • Contact Your EHS Department: Once a waste container is full, or if the project concludes, contact your institution's EHS department to schedule a waste pickup.[14][15]

  • Professional Handling: EHS will arrange for the collection of the waste by a licensed hazardous waste vendor.[14]

  • Required Disposal Method: The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via high-temperature incineration.[6][10][14] This is the EPA's recommended method for ensuring the complete destruction of pharmaceutical waste.[16]

The following diagram illustrates the decision-making process for the proper disposal of Paroxetine in a research setting.

Caption: Paroxetine Disposal Decision Workflow.

Emergency Protocol: Spill Management

Accidental spills must be managed immediately and treated as hazardous waste.

  • Alert Personnel: Notify colleagues in the immediate area of the spill.

  • Don PPE: At a minimum, wear a lab coat, safety glasses, and two pairs of chemical-resistant gloves.[1] For large spills of fine powder, a dust respirator is required.[1][7]

  • Contain the Spill: Prevent the spill from spreading. For liquids, use absorbent pads or granules.

  • Clean the Spill:

    • For Solid/Powder Spills: DO NOT dry sweep , as this can generate hazardous dust.[1] Gently dampen the powder with water to prevent aerosolization before carefully sweeping it up.[1] Alternatively, use a vacuum cleaner equipped with a HEPA filter.[1]

    • For Liquid Spills: Use absorbent materials to soak up the liquid.

  • Package the Waste: Place all contaminated cleanup materials (absorbent pads, dampened powder, contaminated PPE) into a designated hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill surface with soap and water, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, especially for larger spills.

Scientific Context: Environmental Fate and Degradation

While incineration is the required disposal method, understanding Paroxetine's environmental persistence and degradation pathways underscores the importance of preventing its release. Studies have shown that Paroxetine is not fully removed by conventional wastewater treatment plants, leading to its detection in surface waters.[17] Its presence in aquatic ecosystems can disrupt the behavior and physiology of non-target organisms like fish, even at low concentrations.[18][19][20]

Research into advanced oxidation processes (AOPs), such as photocatalysis with TiO2, UV/H2O2 systems, and gamma radiation, has demonstrated effective degradation of Paroxetine in laboratory settings.[17][21][22][23] These processes generate highly reactive species that can break down the complex Paroxetine molecule into less harmful byproducts.[23] While not currently viable for routine laboratory waste disposal, this field of study is critical for developing future large-scale water remediation technologies.

Disclaimer: This guide provides a framework for the proper disposal of Paroxetine in a research setting. It is not a substitute for institutional policies. Always consult your organization's specific Chemical Hygiene Plan and your Environmental Health and Safety (EHS) department for detailed procedures and regulatory requirements.

References

  • Cunningham, V. L., et al. (2004). Environmental risk assessment of paroxetine. Environmental Science & Technology, 38(12), 3351-3359. [Link]

  • Safety Data Sheet: Paroxetine hydrochloride hemihydrate, 99%. Chemos GmbH & Co. KG. [Link]

  • Paroxetine Chemical Substances Control Law Reference. National Institute of Technology and Evaluation, Japan. [Link]

  • Ferreira, S., et al. (2024). Sub-chronic exposure to paroxetine disrupts ecologically relevant behaviours in fish. Aquatic Toxicology, 269, 106883. [Link]

  • Cis-paroxetine hydrochloride Safety Data Sheet. (2023). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Guidance and Websites about Proper Disposal of Unwanted Household Medicines. U.S. Environmental Protection Agency. [Link]

  • Are early and young life stages of fish affected by paroxetine? A case study with Danio rerio. Cardiff University. [Link]

  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. [Link]

  • Best practices for disposal of controlled substances. Practice Greenhealth. [Link]

  • Drossou, A., et al. (2018). Photochemical degradation of the antidepressant sertraline in aqueous solutions by UVC, UVC/H2O2, and UVC/S2O82-. ResearchGate. [Link]

  • Effects of paroxetine chronic exposure to fish and its role in the response to other environmental contaminants. Sciforum. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Republic Services. [Link]

  • DEA Releases New Rules That Create Convenient But Safe And Secure Prescription Drug Disposal Options. U.S. Drug Enforcement Administration. [Link]

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Association for the Health Care Environment (AHE). [Link]

  • An Overview of Degradation Strategies for Amitriptyline. National Center for Biotechnology Information (NCBI). [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]

  • Degradation of Selected Antidepressants Sertraline and Citalopram in Ultrapure Water and Surface Water Using Gamma Radiation. MDPI. [Link]

  • Disposal of Controlled Substance Prescription Medications Abandoned by Patients. U.S. Drug Enforcement Administration. [Link]

  • Pharmaceutical Waste Disposal: DEA Controlled Substance Compliance. MedPro Disposal. [Link]

  • Advanced oxidation processes for the removal of antidepressants from wastewater: a comprehensive review. National Center for Biotechnology Information (NCBI). [Link]

  • 21 CFR Part 1317 -- Disposal. Electronic Code of Federal Regulations (eCFR). [Link]

  • Degradation pathway of sertraline in the presence of H2O2 catalyzed... ResearchGate. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Guidelines for Safe Management of Pharmaceutical Waste. Pharmacy and Poisons Board, Kenya. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration. [Link]

  • Pharma Waste Management: Steps for Compliance & Sustainability. Topwood. [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. [Link]

  • Photocatalytic degradation of the antidepressant drug Paroxetine using TiO2 P-25 under lab and pilot scales in aqueous substrates. OAE Publishing Inc. [Link]

  • New Management Standards for Hazardous Waste Pharmaceuticals. Defense Centers for Public Health. [Link]

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